molecular formula C16H26O B085779 2,4-Di-tert-pentylphenol CAS No. 120-95-6

2,4-Di-tert-pentylphenol

Cat. No.: B085779
CAS No.: 120-95-6
M. Wt: 234.38 g/mol
InChI Key: WMVJWKURWRGJCI-UHFFFAOYSA-N
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Description

2,4-Di-tert-pentylphenol is a useful research compound. Its molecular formula is C16H26O and its molecular weight is 234.38 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 158351. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,4-bis(2-methylbutan-2-yl)phenol
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InChI

InChI=1S/C16H26O/c1-7-15(3,4)12-9-10-14(17)13(11-12)16(5,6)8-2/h9-11,17H,7-8H2,1-6H3
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InChI Key

WMVJWKURWRGJCI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CCC(C)(C)C1=CC(=C(C=C1)O)C(C)(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C16H26O
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DSSTOX Substance ID

DTXSID9026974
Record name 2,4-Di-tert-pentylphenol
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Molecular Weight

234.38 g/mol
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Physical Description

Liquid, Semi-solid that melts to colorless liquid; mp = 25 deg C; [MSDSonline]
Record name Phenol, 2,4-bis(1,1-dimethylpropyl)-
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Record name 2,4-Di-t-pentylphenol
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Vapor Pressure

0.0000841 [mmHg]
Record name 2,4-Di-t-pentylphenol
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CAS No.

120-95-6
Record name 2,4-Di-tert-amylphenol
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Record name 2,4-DI-TERT-PENTYLPHENOL
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Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2,4-Di-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2,4-Di-tert-pentylphenol (CAS No. 120-95-6). The information is curated for researchers, scientists, and professionals in drug development, with a focus on delivering precise data and detailed experimental methodologies.

Core Physicochemical Data

This compound is a substituted phenolic compound with applications as an intermediate in the synthesis of antioxidants, UV absorbers, and other specialty chemicals.[1][2] A thorough understanding of its physicochemical properties is essential for its effective use in research and industrial applications.

General and Physical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the following table. These properties are crucial for handling, storage, and application of the compound.

PropertyValueReference(s)
Molecular Formula C₁₆H₂₆O[3][4][5][6]
Molecular Weight 234.38 g/mol [3][4][5]
Appearance Yellow solid with a phenol-like odor.[7]
Melting Point 25 - 27 °C[7][8][9][10]
Boiling Point 256 °C at 760 mmHg; 169-170 °C at 22 mmHg[7][8][9]
Density 0.930 g/cm³ at 20-25 °C[7][8][9]
Vapor Pressure 0.00167 - 0.002 mmHg at 25 °C[7][8]
Refractive Index 1.495 - 1.508[8][9][10]
Flash Point >230 °F (>110 °C)[8][9]
Solubility and Partitioning Properties

The solubility and partitioning behavior of this compound are critical for understanding its environmental fate, bioavailability, and formulation characteristics.

PropertyValueReference(s)
Water Solubility Insoluble; 3 mg/L at 21 °C[7][8]
pKa 10.88 - 11.00 (Predicted)[7][8]
LogP (Octanol-Water Partition Coefficient) 5.92[7]

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to chemical research and development. The following sections detail standard methodologies for measuring the key properties of solid organic compounds like this compound.

Melting Point Determination (Capillary Method)

The melting point is a key indicator of a substance's purity.[9] The capillary method is a widely used and reliable technique.[9]

Principle: A small, powdered sample of the solid is heated in a sealed capillary tube, and the temperature range over which the substance melts is observed.[9]

Procedure:

  • Sample Preparation: A small amount of the compound is finely ground and packed into a capillary tube to a height of 2-3 mm.[9]

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, which consists of a heated block or oil bath and a thermometer or digital temperature sensor.[9]

  • Heating: The sample is heated at a steady and slow rate, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[10]

  • Observation: The temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the last solid crystal disappears (completion of melting) are recorded. This range is the melting point of the substance.[9][10]

Melting_Point_Determination cluster_workflow Melting Point Determination Workflow start Start prepare_sample Prepare Sample: Grind and pack into capillary tube start->prepare_sample setup_apparatus Setup Apparatus: Place capillary in melting point device prepare_sample->setup_apparatus heat_sample Heat Sample: Slow and steady rate (1-2 °C/min) setup_apparatus->heat_sample observe_melting Observe Melting: Record temperature range (first liquid to last solid) heat_sample->observe_melting end End observe_melting->end

Diagram 1: Workflow for Melting Point Determination.
Boiling Point Determination (Thiele Tube Method)

For compounds that are liquid at or near room temperature, or for determining the boiling point of a melted solid, the Thiele tube method is a common micro-scale technique.

Principle: A small amount of the liquid is heated, and the temperature at which its vapor pressure equals the atmospheric pressure is determined by observing the cessation of bubble evolution from an inverted capillary tube.[11]

Procedure:

  • Sample Preparation: A small amount of the liquid is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the liquid.[11]

  • Apparatus Setup: The test tube assembly is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil).[11]

  • Heating: The Thiele tube is gently heated, causing the temperature of the sample to rise.[11]

  • Observation: As the liquid boils, a stream of bubbles will emerge from the inverted capillary. The heating is then stopped. The temperature at which the bubbling ceases and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point.[11]

Boiling_Point_Determination cluster_workflow Boiling Point Determination Workflow start Start prepare_sample Prepare Sample: Place liquid and inverted capillary in test tube start->prepare_sample setup_thiele Setup Thiele Tube: Attach to thermometer and immerse in oil prepare_sample->setup_thiele heat_sample Heat Sample: Observe stream of bubbles from capillary setup_thiele->heat_sample cool_and_observe Cool and Observe: Record temperature when liquid enters capillary heat_sample->cool_and_observe end End cool_and_observe->end

Diagram 2: Workflow for Boiling Point Determination.
Density Determination (Volume Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.[3][8]

Principle: Based on Archimedes' principle, the volume of a solid can be determined by the volume of a liquid it displaces when submerged.[8]

Procedure:

  • Mass Measurement: The mass of a sample of the solid is accurately measured using an analytical balance.[8]

  • Initial Volume: A graduated cylinder is partially filled with a liquid in which the solid is insoluble (e.g., water for water-insoluble solids), and the initial volume is recorded.[8]

  • Volume Displacement: The weighed solid is carefully submerged in the liquid in the graduated cylinder, ensuring no splashing. The final volume is recorded.[8]

  • Calculation: The volume of the solid is the difference between the final and initial liquid volumes. The density is then calculated by dividing the mass of the solid by its volume.[3]

Density_Determination cluster_workflow Density Determination Workflow start Start weigh_solid Weigh Solid Sample start->weigh_solid measure_initial_volume Measure Initial Liquid Volume in Graduated Cylinder weigh_solid->measure_initial_volume submerge_solid Submerge Solid in Liquid measure_initial_volume->submerge_solid measure_final_volume Measure Final Liquid Volume submerge_solid->measure_final_volume calculate_density Calculate Density: Mass / (Final Volume - Initial Volume) measure_final_volume->calculate_density end End calculate_density->end

Diagram 3: Workflow for Density Determination.
Solubility Determination

A qualitative assessment of solubility in various solvents can provide valuable information about the polarity and functional groups present in a molecule.[7][12]

Principle: "Like dissolves like." Polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents. The presence of acidic or basic functional groups can be inferred from solubility in aqueous acids and bases.

Procedure:

  • Water Solubility: A small amount of the compound is added to water and shaken vigorously.[12] If it dissolves, its pH is tested with litmus paper.

  • Aqueous Base Solubility (5% NaOH): If insoluble in water, the compound is tested for solubility in a dilute sodium hydroxide solution. Solubility suggests the presence of an acidic functional group, such as a phenol.[12]

  • Aqueous Acid Solubility (5% HCl): If insoluble in water and aqueous base, the compound is tested for solubility in a dilute hydrochloric acid solution. Solubility indicates the presence of a basic functional group.[12]

Solubility_Determination cluster_workflow Solubility Determination Workflow start Start test_water Test Solubility in Water start->test_water is_water_soluble Soluble? test_water->is_water_soluble test_ph Test pH with Litmus is_water_soluble->test_ph Yes test_naoh Test Solubility in 5% NaOH is_water_soluble->test_naoh No end End test_ph->end is_naoh_soluble Soluble? test_naoh->is_naoh_soluble acidic_compound Conclusion: Acidic Compound (Phenol) is_naoh_soluble->acidic_compound Yes test_hcl Test Solubility in 5% HCl is_naoh_soluble->test_hcl No acidic_compound->end is_hcl_soluble Soluble? test_hcl->is_hcl_soluble basic_compound Conclusion: Basic Compound is_hcl_soluble->basic_compound Yes neutral_compound Conclusion: Neutral Compound is_hcl_soluble->neutral_compound No basic_compound->end neutral_compound->end

Diagram 4: Workflow for Qualitative Solubility Determination.
pKa Determination (Spectrophotometric Method)

The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For chromophoric compounds like phenols, UV-Vis spectrophotometry is a common method for pKa determination.[13][14]

Principle: The absorbance of a solution of the phenolic compound is measured at various pH values. The pKa is the pH at which the concentrations of the acidic (protonated) and basic (deprotonated) forms are equal, which corresponds to the inflection point of the absorbance vs. pH curve.[5][14]

Procedure:

  • Solution Preparation: A series of buffer solutions with a range of known pH values are prepared. A stock solution of the phenolic compound is also prepared.[14]

  • Spectra Measurement: A constant aliquot of the stock solution is added to each buffer solution, and the UV-Vis absorbance spectrum is recorded for each. The wavelength of maximum absorbance for either the protonated or deprotonated form is identified.[13][14]

  • Data Plotting: The absorbance at the chosen wavelength is plotted against the pH of the solutions.[14]

  • pKa Determination: The resulting plot will be a sigmoidal curve. The pKa is determined from the pH at the inflection point of this curve.[5][14]

pKa_Determination cluster_workflow pKa Determination Workflow (Spectrophotometric) start Start prepare_solutions Prepare Buffer Solutions and Compound Stock Solution start->prepare_solutions measure_spectra Measure UV-Vis Spectra of Compound in each Buffer prepare_solutions->measure_spectra plot_data Plot Absorbance vs. pH measure_spectra->plot_data determine_pka Determine pKa from Inflection Point of Sigmoidal Curve plot_data->determine_pka end End determine_pka->end

Diagram 5: Workflow for Spectrophotometric pKa Determination.

Biological Activity and Signaling Pathways

While this compound is primarily utilized as a chemical intermediate, the structurally similar compound, 2,4-Di-tert-butylphenol (2,4-DTBP), has been shown to exhibit biological activities, including acting as an activator of the Retinoid X Receptor (RXR).[15][16] RXR is a nuclear receptor that plays a crucial role in regulating various physiological processes.[16] Although direct evidence for this compound's interaction with specific signaling pathways is not extensively documented, its structural similarity to 2,4-DTBP suggests a potential for biological activity that warrants further investigation.

The following diagram illustrates a general workflow for screening a compound like this compound for potential biological activity.

Biological_Activity_Screening cluster_workflow General Workflow for Biological Activity Screening compound This compound in_vitro_assays In Vitro Assays (e.g., Receptor Binding, Enzyme Inhibition) compound->in_vitro_assays cell_based_assays Cell-Based Assays (e.g., Cytotoxicity, Gene Expression) in_vitro_assays->cell_based_assays activity_detected Activity Detected? cell_based_assays->activity_detected no_activity No Significant Activity activity_detected->no_activity No mechanism_studies Mechanism of Action Studies (e.g., Signaling Pathway Analysis) activity_detected->mechanism_studies Yes end End no_activity->end in_vivo_studies In Vivo Studies (Animal Models) mechanism_studies->in_vivo_studies in_vivo_studies->end

Diagram 6: General Workflow for Investigating Biological Activity.

References

Technical Guide: Structural Analysis of 2,4-Di-tert-pentylphenol (CAS 120-95-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-pentylphenol, with the CAS number 120-95-6, is an organic compound characterized by a phenol ring substituted with two tert-pentyl groups at positions 2 and 4.[1][2] Its unique molecular structure, featuring bulky hydrophobic groups, makes it a valuable intermediate in the synthesis of a variety of high-value chemicals.[1] This technical guide provides a comprehensive overview of the structural analysis of this compound, including its physicochemical properties, spectroscopic data, and a detailed examination of its synthesis and potential biological activities. This document is intended to serve as a resource for researchers, scientists, and professionals involved in drug development and chemical synthesis.

Physicochemical Properties

This compound is a liquid or a low-melting semi-solid.[2] The presence of the hydroxyl group and the alkyl substituents on the aromatic ring dictates its solubility and reactivity.

PropertyValueReference
Molecular Formula C₁₆H₂₆O[2]
Molecular Weight 234.38 g/mol [2]
IUPAC Name 2,4-bis(2-methylbutan-2-yl)phenol[2]
Synonyms 2,4-Di-tert-amylphenol, Phenol, 2,4-bis(1,1-dimethylpropyl)-[2]
Appearance Liquid or semi-solid[2]
Melting Point 25 °C[2]

Spectroscopic Analysis

The structural elucidation of this compound is primarily accomplished through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.

¹H NMR Spectral Data

Chemical Shift (ppm)MultiplicityIntegrationAssignment
VariableSinglet1HAr-OH
VariableMultiplet3HAr-H
VariableQuartet4H-CH₂ -CH₃
VariableSinglet12H-C(CH₃ )₂-
VariableTriplet6H-CH₂-CH₃

¹³C NMR Spectral Data

Chemical Shift (ppm)Assignment
VariableC -OH
VariableC -C(CH₃)₂CH₂CH₃ (x2)
VariableAr-C H (x3)
Variable-C (CH₃)₂CH₂CH₃ (x2)
Variable-C H₂CH₃ (x2)
Variable-C(C H₃)₂ (x4)
Variable-CH₂C H₃ (x2)

Note: Specific chemical shifts can vary depending on the solvent and instrument used. The assignments are based on the general structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

Wavenumber (cm⁻¹)IntensityAssignment
~3400Strong, BroadO-H stretch (phenolic)
~2960StrongC-H stretch (alkane)
~1600, ~1500MediumC=C stretch (aromatic ring)
~1200StrongC-O stretch (phenol)
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

m/zInterpretation
234Molecular ion (M⁺)
205[M - C₂H₅]⁺
177[M - C₄H₉]⁺

The fragmentation pattern is characterized by the loss of alkyl fragments from the tert-pentyl groups.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Friedel-Crafts alkylation of phenol.

Materials:

  • Phenol

  • Isopentene (2-methyl-2-butene) or tert-amyl alcohol

  • Acid catalyst (e.g., sulfuric acid, aluminum chloride, or a solid acid catalyst like montmorillonite clay)

  • Solvent (e.g., hexane or dichloromethane)

Procedure:

  • In a reaction vessel, dissolve phenol in the chosen solvent.

  • Add the acid catalyst to the solution while stirring.

  • Slowly add isopentene or tert-amyl alcohol to the reaction mixture. The reaction is exothermic, so the addition rate should be controlled to maintain the desired reaction temperature.

  • After the addition is complete, continue stirring the mixture at a specific temperature (e.g., 50-100°C) for a set period (e.g., 2-6 hours) to ensure the completion of the reaction.

  • Upon completion, cool the reaction mixture and wash it with water to remove the catalyst and any unreacted phenol.

  • Separate the organic layer and dry it over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation to obtain pure this compound.

Note: This is a general procedure. Specific reaction conditions, such as catalyst choice, temperature, and reaction time, can be optimized to improve yield and selectivity.

Biological Activity and Signaling Pathways

While direct studies on the signaling pathways of this compound are limited, extensive research has been conducted on the closely related analogue, 2,4-di-tert-butylphenol (2,4-DTBP) . Given the structural similarity, the biological activities of 2,4-DTBP may provide insights into the potential effects of this compound.

Anticancer Activity of 2,4-Di-tert-butylphenol

2,4-DTBP has been shown to induce apoptosis in cancer cells through the intrinsic pathway.[3] This involves the downregulation of anti-apoptotic proteins like Bcl-2 and Survivin, leading to mitochondrial dysfunction. This, in turn, activates the p53 tumor suppressor protein and a cascade of caspases, ultimately resulting in programmed cell death.[3]

anticancer_pathway 2,4-DTBP 2,4-DTBP Bcl2 Bcl-2 2,4-DTBP->Bcl2 Survivin Survivin 2,4-DTBP->Survivin Mitochondria Mitochondria Bcl2->Mitochondria Caspases Caspases Survivin->Caspases p53 p53 Mitochondria->p53 p53->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Anticancer signaling pathway of 2,4-Di-tert-butylphenol (2,4-DTBP).

Anti-inflammatory Activity of 2,4-Di-tert-butylphenol

The anti-inflammatory effects of 2,4-DTBP are linked to the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[3] By interfering with this pathway, 2,4-DTBP can reduce the production of pro-inflammatory cytokines.[3]

Endocrine Disruption Potential of 2,4-Di-tert-butylphenol

Research has identified 2,4-DTBP as an activator of Retinoid X Receptors (RXRα).[4] This interaction suggests that 2,4-DTBP could act as an endocrine-disrupting chemical and a potential obesogen by influencing pathways regulated by RXR heterodimers, such as those involving PPARγ.[4]

Experimental Workflow: Structural Analysis

The following diagram illustrates a typical workflow for the structural analysis of a synthesized batch of this compound.

structural_analysis_workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Interpretation Synthesis Alkylation of Phenol Purification Vacuum Distillation Synthesis->Purification NMR 1H & 13C NMR Purification->NMR IR FT-IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure_Elucidation Structure Confirmation NMR->Structure_Elucidation Purity_Assessment Purity Assessment NMR->Purity_Assessment IR->Structure_Elucidation MS->Structure_Elucidation Final_Report Final_Report Structure_Elucidation->Final_Report Purity_Assessment->Final_Report

Caption: Workflow for the structural analysis of this compound.

Conclusion

This compound is a significant chemical intermediate with a well-defined structure that can be thoroughly characterized using modern spectroscopic techniques. This guide provides essential data and protocols for its analysis and synthesis. The biological activities of its close analogue, 2,4-di-tert-butylphenol, suggest potential areas of interest for drug development and toxicology, particularly concerning its anticancer, anti-inflammatory, and endocrine-disrupting properties. Further research is warranted to elucidate the specific biological effects of this compound itself.

References

Spectroscopic Elucidation of 2,4-Di-tert-pentylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic data for 2,4-Di-tert-pentylphenol. The information presented herein is intended to support researchers, scientists, and drug development professionals in the identification, characterization, and quality control of this compound.

Introduction

This compound is an organic compound characterized by a phenol ring substituted with two tertiary pentyl groups at positions 2 and 4. Accurate structural confirmation and purity assessment are critical in research and development, for which NMR spectroscopy is an indispensable tool. This guide presents a detailed analysis of its ¹H and ¹³C NMR spectra, alongside the experimental protocols for data acquisition.

Spectroscopic Data

The following tables summarize the quantitative ¹H and ¹³C NMR spectral data for this compound. The assignments are based on established chemical shift principles and data from spectral databases.

¹H NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: Tetramethylsilane (TMS) at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.20d1HAr-H (position 6)
~7.00dd1HAr-H (position 5)
~6.70d1HAr-H (position 3)
~4.80s1HOH
~1.70q4H-CH₂- (ethyl of pentyl)
~1.30s12H-C(CH₃)₂- (gem-dimethyl of pentyl)
~0.70t6H-CH₃ (ethyl of pentyl)

Note: The exact chemical shifts and coupling constants may vary slightly depending on the experimental conditions, including solvent and concentration.

¹³C NMR Spectroscopic Data

Solvent: Chloroform-d (CDCl₃) Reference: CDCl₃ at 77.16 ppm

Chemical Shift (δ) ppmAssignment
~151C-OH (C1)
~141C-C(CH₃)₂CH₂CH₃ (C4)
~135C-C(CH₃)₂CH₂CH₃ (C2)
~126Ar-CH (C6)
~124Ar-CH (C5)
~115Ar-CH (C3)
~37-C(CH₃)₂- (quaternary C of pentyl)
~32-CH₂- (ethyl of pentyl)
~29-C(CH₃)₂- (gem-dimethyl of pentyl)
~9-CH₃ (ethyl of pentyl)

Note: The assignments for the quaternary carbons of the tert-pentyl groups and the aromatic carbons are based on predictive models and comparison with similar structures. Unambiguous assignment would require 2D NMR experiments.

Experimental Protocols

The following is a detailed methodology for the acquisition of ¹H and ¹³C NMR spectra of this compound, representative of standard practices for phenolic compounds.[1]

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

  • Solvent Addition: Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal reference.

  • Dissolution: Gently vortex the mixture in a small vial to ensure complete dissolution.

  • Transfer: Using a Pasteur pipette with a cotton plug to filter out any particulate matter, transfer the solution into a clean, dry 5 mm NMR tube.

  • Capping: Securely cap the NMR tube to prevent solvent evaporation.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for optimal resolution.

  • ¹H NMR Acquisition:

    • Pulse Program: Standard single-pulse sequence.

    • Number of Scans: 16 to 64, depending on the sample concentration.

    • Acquisition Time: Approximately 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Spectral Width: 0-15 ppm.

  • ¹³C NMR Acquisition:

    • Pulse Program: Proton-decoupled single-pulse sequence (e.g., zgpg30).

    • Number of Scans: 1024 or more to achieve an adequate signal-to-noise ratio.

    • Acquisition Time: Approximately 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Spectral Width: 0-220 ppm.

Data Processing
  • Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before Fourier transformation.

  • Phasing: Manually phase the spectrum to obtain a pure absorption lineshape.

  • Baseline Correction: Apply a polynomial baseline correction to ensure a flat baseline.

  • Referencing: Calibrate the ¹H spectrum by setting the TMS signal to 0.00 ppm. Reference the ¹³C spectrum to the residual solvent peak of CDCl₃ at 77.16 ppm.

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H spectrum.

Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic analysis and structural confirmation of this compound is illustrated in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer H1_acq 1H NMR Acquisition transfer->H1_acq C13_acq 13C NMR Acquisition transfer->C13_acq FT Fourier Transform H1_acq->FT C13_acq->FT phase Phasing & Baseline Correction FT->phase reference Referencing phase->reference integrate Peak Picking & Integration reference->integrate assign Signal Assignment integrate->assign structure Structure Confirmation assign->structure

Caption: Workflow for NMR Spectroscopic Analysis of this compound.

References

Spectroscopic Analysis of 2,4-Di-tert-pentylphenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometry and infrared (IR) spectroscopy of 2,4-Di-tert-pentylphenol. It includes key spectral data, detailed experimental protocols, and visual workflows to facilitate understanding and replication of these analytical techniques.

Introduction

This compound, also known as 2,4-di-tert-amylphenol, is a chemical compound with the molecular formula C₁₆H₂₆O.[1] It belongs to the class of alkylphenols and is of interest in various industrial and research applications. Accurate identification and characterization of this compound are crucial for quality control, safety assessment, and research and development purposes. This guide focuses on two primary analytical techniques for its characterization: mass spectrometry (MS) and infrared (IR) spectroscopy.

Data Presentation

The following tables summarize the key quantitative data obtained from the mass spectrum and expected from the infrared spectrum of this compound.

Mass Spectrometry Data

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern, aiding in its structural elucidation. The data presented below is based on Gas Chromatography-Mass Spectrometry (GC-MS) and tandem mass spectrometry (MS/MS) analyses.[1]

ParameterValueSource
Molecular FormulaC₁₆H₂₆OPubChem[1]
Molecular Weight234.38 g/mol PubChem[1]
GC-MS Data
Major Peak (m/z)205NIST Mass Spectrometry Data Center[1]
Second Highest Peak (m/z)206NIST Mass Spectrometry Data Center[1]
MS/MS Data (ESI-QTOF)
Precursor Ion (m/z)233.191089 ([M-H]⁻)MassBank Europe[1]
Top 5 Fragment Peaks (m/z)203.144139, 217.159789, 173.097189, 233.191089, 133.065888MassBank Europe[1]
Infrared (IR) Spectrum Data

The IR spectrum reveals the functional groups present in a molecule. For this compound, the spectrum is characterized by absorptions corresponding to the hydroxyl (-OH) group, aromatic ring, and alkyl C-H bonds. While a detailed peak list with intensities is not publicly available, the characteristic absorption regions for the functional groups in this molecule are well-established. An ATR-IR spectrum of this compound is available from Bio-Rad Laboratories.[1]

Wavenumber Range (cm⁻¹)Functional GroupType of Vibration
3600-3200O-H (Phenolic)Stretching
3100-3000C-H (Aromatic)Stretching
3000-2850C-H (Alkyl)Stretching
1600-1585 & 1500-1400C=C (Aromatic)Ring Stretching
1470-1450C-H (Alkyl)Bending
1390-1365C-H (tert-butyl)Bending
1260-1180C-O (Phenolic)Stretching
900-675C-H (Aromatic)Out-of-plane Bending

Experimental Protocols

The following are detailed methodologies for obtaining the mass spectrum and IR spectrum of this compound.

Mass Spectrometry (Gas Chromatography-Mass Spectrometry - GC-MS)

Objective: To separate this compound from a sample matrix and obtain its mass spectrum.

Materials:

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Helium (carrier gas)

  • Sample of this compound

  • Appropriate solvent (e.g., hexane or dichloromethane)

  • Syringe for sample injection

Procedure:

  • Sample Preparation: Dissolve a small amount of this compound in a suitable volatile solvent to a concentration of approximately 1 mg/mL.

  • GC-MS Instrument Setup:

    • Injector: Set the injector temperature to 250 °C.

    • Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

    • Oven Temperature Program: Start at an initial temperature of 100 °C, hold for 2 minutes, then ramp up to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Use Helium at a constant flow rate of 1 mL/min.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Mass Range: Scan from m/z 40 to 400.

      • Ion Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

  • Injection: Inject 1 µL of the prepared sample into the GC-MS.

  • Data Acquisition and Analysis: Acquire the data and process the resulting chromatogram and mass spectrum using the instrument's software. Identify the peak corresponding to this compound and analyze its mass spectrum, noting the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR-FTIR)

Objective: To obtain the infrared spectrum of this compound to identify its functional groups.

Materials:

  • Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory (e.g., Bruker Tensor 27 FT-IR with a DuraSamplIR II diamond ATR).[1]

  • Solid sample of this compound.

  • Spatula.

  • Solvent for cleaning the ATR crystal (e.g., isopropanol).

Procedure:

  • Background Spectrum: Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

  • Sample Application: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Apply Pressure: Use the pressure clamp of the ATR accessory to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition:

    • Spectral Range: 4000 cm⁻¹ to 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

  • Data Analysis: Process the resulting spectrum using the FTIR software. Identify the characteristic absorption bands and assign them to the corresponding functional groups.

  • Cleaning: Clean the ATR crystal thoroughly with a suitable solvent and a soft tissue after the measurement.

Mandatory Visualizations

The following diagrams illustrate the experimental workflows for the described analytical techniques.

Mass_Spectrometry_Workflow cluster_sample_prep Sample Preparation cluster_gc_separation Gas Chromatography cluster_ms_analysis Mass Spectrometry cluster_data_processing Data Processing Sample This compound Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Injection Inject into GC Dissolve->Injection Separation Separation on Capillary Column Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization MassAnalyzer Mass Analyzer (Quadrupole) Ionization->MassAnalyzer Detector Detection MassAnalyzer->Detector MassSpectrum Generate Mass Spectrum Detector->MassSpectrum Analysis Data Analysis and Interpretation MassSpectrum->Analysis

Caption: Workflow for GC-MS Analysis of this compound.

IR_Spectroscopy_Workflow cluster_preparation Preparation cluster_sample_analysis Sample Analysis cluster_data_processing Data Processing Background Record Background Spectrum PlaceSample Place Sample on ATR Crystal ApplyPressure Apply Pressure PlaceSample->ApplyPressure AcquireSpectrum Acquire IR Spectrum ApplyPressure->AcquireSpectrum ProcessSpectrum Process Spectrum (Baseline Correction, etc.) AcquireSpectrum->ProcessSpectrum AnalyzeSpectrum Analyze Absorption Bands ProcessSpectrum->AnalyzeSpectrum

Caption: Workflow for ATR-FTIR Spectroscopy of this compound.

References

An In-depth Technical Guide to the Synthesis of 2,4-Di-tert-pentylphenol via Phenol Alkylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 2,4-Di-tert-pentylphenol (DTPP), a valuable intermediate in the production of antioxidants, UV stabilizers, and other specialty chemicals. The core focus of this document is the Friedel-Crafts alkylation of phenol with isopentene (amylene). This guide details a highly efficient two-step synthesis process, including reaction mechanisms, detailed experimental protocols, and quantitative data. The information is intended to equip researchers and professionals in organic synthesis and process development with the necessary knowledge for the laboratory-scale production of high-purity DTPP.

Introduction

This compound is an alkylated phenol of significant industrial interest due to the presence of two bulky tert-pentyl groups on the phenol ring. This structure imparts unique properties that make it a critical precursor for a variety of high-value chemicals. The primary method for its synthesis is the Friedel-Crafts alkylation of phenol with an appropriate C5 alkylating agent, typically isopentene or its corresponding alcohol, tert-pentyl alcohol.

While single-step alkylation processes exist, they often suffer from low yields (around 60%) and the need for complex recovery of unreacted isopentene, making them less economically viable. A more efficient and increasingly adopted method is a two-step synthesis. This approach involves an initial selective mono-alkylation to produce o-tert-pentylphenol, followed by a second alkylation step to yield the desired this compound. This two-step process offers significant advantages, including higher product yields, improved purity, and a more controlled and stable reaction process.

Reaction Mechanism: Two-Step Friedel-Crafts Alkylation

The synthesis of this compound from phenol and isopentene is a classic example of an electrophilic aromatic substitution reaction. The overall process can be broken down into two main stages, each with its own catalytic system to optimize selectivity and yield.

Step 1: Formation of the tert-Pentyl Carbocation

The reaction is initiated by the formation of a tert-pentyl carbocation from isopentene in the presence of an acid catalyst. The proton from the catalyst adds to the double bond of isopentene, forming the more stable tertiary carbocation.

Step 2: Electrophilic Aromatic Substitution

The generated tert-pentyl carbocation, a strong electrophile, is then attacked by the electron-rich phenol ring. The hydroxyl group of phenol is an activating group, directing the substitution to the ortho and para positions.

  • First Alkylation: In the first step of the two-step synthesis, a catalyst with high ortho-selectivity, such as aluminum phenoxide, is used. This directs the first tert-pentyl group primarily to the position ortho to the hydroxyl group, forming o-tert-pentylphenol.

  • Second Alkylation: In the second step, a different catalyst, such as atlapulgite clay, is introduced. The intermediate, o-tert-pentylphenol, then undergoes a second electrophilic substitution, with the second tert-pentyl group adding to the para position, yielding the final product, this compound.

G cluster_step1 Step 1: Mono-alkylation (ortho-selective) cluster_step2 Step 2: Di-alkylation phenol1 Phenol otp o-tert-pentylphenol phenol1->otp + isopentene1 Isopentene isopentene1->otp + catalyst1 Aluminum Phenoxide Catalyst catalyst1->otp Catalyzes dtpp This compound otp->dtpp Starts from isopentene2 Isopentene isopentene2->dtpp + catalyst2 Atlapulgite Catalyst catalyst2->dtpp Catalyzes

Caption: Logical workflow of the two-step synthesis of this compound.

Experimental Protocols

The following protocols are based on a highly efficient two-step synthesis method.

Protocol 1: Two-Step Synthesis of this compound

This protocol is adapted from a patented method (CN101747156A) and is divided into two distinct steps.

Step 1: Synthesis of o-tert-pentylphenol

  • Apparatus: A 1L stainless steel autoclave equipped with a stirrer and temperature control.

  • Reagents:

    • Phenol: 188.0 g (2.0 mol)

    • Aluminum bits: 4.0 g

    • Isopentene: 162.0 g (2.3 mol)

  • Procedure:

    • Add phenol and aluminum bits to the autoclave.

    • Evacuate the reactor and replace the atmosphere with nitrogen three times.

    • Heat the mixture to 170-190 °C with stirring for 2 hours to form the aluminum phenoxide catalyst in situ.

    • Cool the reactor to room temperature.

    • Slowly add isopentene to the reaction mixture. The addition rate should be controlled to prevent any unreacted isopentene from overflowing.

    • After the addition is complete, maintain the insulation and stir for another 0.5 hours.

    • The resulting reaction solution, primarily containing o-tert-pentylphenol, is used directly in the next step.

Step 2: Synthesis of this compound

  • Apparatus: A 500 mL four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser.

  • Reagents:

    • Mono-alkylation reaction solution from Step 1.

    • Atlapulgite catalyst: 20.0 g

    • Isopentene: 213.0 g

  • Procedure:

    • Add the mono-alkylation reaction solution and atlapulgite to the flask.

    • Heat the mixture to 100 °C with stirring.

    • Add isopentene dropwise into the flask. Control the rate of addition to avoid overflow.

    • After the addition is complete, continue stirring at 100 °C for 1 hour.

    • Cool the reaction mixture and filter to remove the atlapulgite catalyst. The filtrate is the crude this compound reaction solution.

Purification

The crude this compound solution can be purified by rectification (distillation under reduced pressure) to obtain a product with a purity of over 99%.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reactants Prepare Phenol and Isopentene step1 Step 1: Mono-alkylation (Phenol + Isopentene with Aluminum Phenoxide) prep_reactants->step1 prep_catalyst Prepare Catalysts (Aluminum Phenoxide & Atlapulgite) prep_catalyst->step1 step2 Step 2: Di-alkylation (o-tert-pentylphenol + Isopentene with Atlapulgite) step1->step2 filtration Filtration to remove Atlapulgite step2->filtration distillation Rectification (Vacuum Distillation) filtration->distillation gc_analysis Gas Chromatography (GC) for Purity distillation->gc_analysis

Caption: General experimental workflow for the two-step synthesis of this compound.

Quantitative Data Summary

The following tables summarize the quantitative data from two examples provided in the patent for the two-step synthesis of this compound.

Table 1: Reaction Conditions and Reagents

ParameterExample 1Example 2
Step 1: Mono-alkylation
Phenol188.0 g (2.0 mol)188.0 g (2.0 mol)
Aluminum Bits4.0 g2.0 g
Isopentene162.0 g (2.3 mol)Not specified
Temperature170-190 °CNot specified
Reaction Time2 hours (catalyst prep) + 0.5 hoursNot specified
Step 2: Di-alkylation
Atlapulgite Catalyst20.0 gNot specified
Isopentene213.0 g162.0 g (2.3 mol)
Temperature100 °CNot specified
Reaction Time1 hour1 hour

Table 2: Product Yield and Purity

ParameterExample 1Example 2
Crude Product
2,4-DTPP Content75.2%80.5%
Purified Product
Final Purity>99.5%>99.2%

Conclusion

The two-step synthesis of this compound via Friedel-Crafts alkylation of phenol offers a robust and efficient method for producing this important chemical intermediate with high purity and yield. By employing a sequential catalytic system of aluminum phenoxide followed by atlapulgite, the reaction can be controlled to favor the desired 2,4-disubstituted product. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and professionals to successfully implement this synthesis in a laboratory setting. Further optimization of reaction conditions, such as temperature, catalyst loading, and reactant molar ratios, may lead to even greater efficiencies and yields.

mechanism of Friedel-Crafts alkylation for 2,4-Di-tert-pentylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Friedel-Crafts Alkylation Mechanism for 2,4-Di-tert-pentylphenol Synthesis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation mechanism for the synthesis of this compound, a key intermediate in the production of antioxidants, UV stabilizers, and other high-value chemicals.[1] This document details the underlying electrophilic aromatic substitution mechanism, explores various catalytic systems, presents experimental protocols, and summarizes relevant quantitative data.

Core Reaction and Mechanism

The synthesis of this compound is achieved through the Friedel-Crafts alkylation of phenol. This classic reaction involves the electrophilic aromatic substitution of a hydrogen atom on the phenol ring with a tert-pentyl group.[2][3] The overall reaction proceeds as follows:

Phenol + 2 Alkylating Agent → this compound

The alkylating agent is typically an alkene, such as isopentene (amylene), or an alcohol, like tert-pentyl alcohol (tert-amyl alcohol), in the presence of an acid catalyst.[1][4]

The reaction mechanism involves several key steps:

  • Formation of the Electrophile: The acid catalyst protonates the alkylating agent to generate a stable tertiary carbocation, the tert-pentyl carbocation. In the case of an alkene, it is directly protonated. If an alcohol is used, it is first protonated, followed by the loss of a water molecule to form the carbocation.[5][6]

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile and attacks the tert-pentyl carbocation. The hydroxyl (-OH) group of phenol is a strong activating group, directing the substitution to the ortho and para positions.[5] This attack forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3][7]

  • Deprotonation: A weak base (like the conjugate base of the acid catalyst) removes a proton from the carbon atom bearing the new alkyl group, restoring the aromaticity of the ring and regenerating the catalyst.[3][4]

  • Second Alkylation: The initial product is a mixture of 2-tert-pentylphenol and 4-tert-pentylphenol. Since the newly added alkyl group is also activating, the mono-alkylated phenol is more reactive than phenol itself, leading to a second alkylation step to form the di-substituted product, this compound.[5][6][7]

Caption: Mechanism of this compound Synthesis.

Catalytic Systems

The choice of catalyst is critical as it influences reaction rate, selectivity, and overall yield. A variety of acid catalysts can be employed for the alkylation of phenol.[5]

  • Lewis Acids: Strong Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are traditionally used.[3][4] They are highly active but can be difficult to handle, require stoichiometric amounts, and generate corrosive waste streams.[2]

  • Brønsted Acids: Protic acids such as sulfuric acid (H₂SO₄) and hydrofluoric acid (HF) are also effective. However, they are highly corrosive and pose significant environmental and safety challenges.

  • Solid Acid Catalysts: To overcome the issues with liquid acids, heterogeneous solid acid catalysts are preferred in industrial applications.[8] These include:

    • Zeolites: Microporous aluminosilicates with well-defined pore structures that can offer shape selectivity.[8]

    • Acidic Cation-Exchange Resins: Polymers with sulfonic acid groups that are effective at lower temperatures but have thermal stability limitations.[4][8]

    • Clay-Based Catalysts: Montmorillonite clays, such as K-10, can be used as catalysts, sometimes impregnated with other acidic species to enhance activity.[9]

The use of solid acids simplifies catalyst recovery and recycling, making the process more environmentally friendly and cost-effective.[8]

Experimental Protocols

Detailed methodologies for the synthesis are crucial for reproducibility. Below are generalized protocols based on common laboratory practices for phenol alkylation.

Protocol 1: Synthesis using a Solid Acid Catalyst (e.g., Zeolite)
  • Reactor Setup: A high-pressure autoclave or a fixed-bed reactor is charged with phenol and the solid acid catalyst (e.g., 1-10 wt% of phenol).

  • Reaction Conditions: The reactor is sealed and heated to the desired temperature, typically between 120-180°C, while stirring.[5]

  • Alkylation: The alkylating agent, isopentene, is introduced into the reactor. The molar ratio of isopentene to phenol is generally maintained between 1.5 and 2.5. The pressure is kept between 1-10 kg/cm ².[5]

  • Reaction Time: The reaction is allowed to proceed for a duration ranging from 30 minutes to 6 hours, with progress monitored by techniques like Gas Chromatography (GC).[5]

  • Work-up: After completion, the reactor is cooled, and any excess pressure is vented. The reaction mixture is collected.

  • Purification: The solid catalyst is separated by filtration. The liquid product can then be purified by vacuum distillation to isolate this compound.[5]

Protocol 2: Synthesis using a Recyclable Ionic Liquid Catalyst
  • Reactor Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with phenol, tert-pentyl alcohol, and an acidic ionic liquid catalyst (e.g., [HIMA]OTs).[10]

  • Reaction Conditions: The reaction mixture is heated to a specific temperature (e.g., 70-100°C) and stirred vigorously.

  • Monitoring: The reaction is monitored for the conversion of phenol.

  • Catalyst Recovery: Upon completion, the mixture is cooled. A solvent like ethyl acetate can be added to precipitate the ionic liquid catalyst.[5]

  • Purification: The catalyst is removed by filtration and can be washed, dried, and reused. The filtrate, containing the product, is concentrated under reduced pressure, and the product is purified by distillation or chromatography.[5]

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis Reactants Charge Reactor: - Phenol - Catalyst Conditions Set Conditions: - Temperature - Pressure Reactants->Conditions Addition Add Alkylating Agent (e.g., Isopentene) Conditions->Addition Reaction Monitor Reaction (e.g., by GC) Addition->Reaction Cooling Cool & Depressurize Reaction->Cooling Filtration Filter to Remove Catalyst Cooling->Filtration Purification Purify Product (e.g., Vacuum Distillation) Filtration->Purification Analysis Characterize Product: - NMR - GC-MS - IR Purification->Analysis

Caption: General Experimental Workflow for Synthesis.

Quantitative Data

The efficiency of the synthesis is highly dependent on the catalyst and reaction conditions. The following table summarizes representative data from studies on the alkylation of phenol with related tert-alcohols, which serves as a valuable reference for the synthesis of this compound.

Catalyst SystemAlkylating AgentTemp. (°C)Phenol Conversion (%)Selectivity to 4-Alkylphenol (%)Reference
[HIMA]OTs (Ionic Liquid)tert-Butyl Alcohol708657.6[10]
Heteropolyanion Ionic Liquidtert-Butyl AlcoholN/A93N/A[10]
Deep Eutectic Solventstert-Butyl Alcohol3099.5 (TBA Conv.)N/A[10]
20% DTP/K-10 Claytert-Butanol150HighN/A[9]
Fe-bentonitetert-Butanol80100 (TBA Conv.)81[9]

Note: Data is for tert-butylation, which is analogous to tert-pentylation. "TBA Conv." refers to tert-butanol conversion.

Challenges and Considerations

  • Polyalkylation: As the alkylated phenol product is more nucleophilic than phenol itself, multiple alkylations can occur.[7] Using an excess of the aromatic reactant can help to minimize this side reaction.[4]

  • Catalyst Deactivation: Solid catalysts can sometimes be deactivated by the deposition of coke or by strong adsorption of reactants or products. Regeneration steps may be necessary.

  • Isomer Distribution: The ratio of ortho to para substitution can be controlled by the choice of catalyst and reaction conditions. Bulky catalysts may favor para-substitution due to steric hindrance.

  • Safety: The alkylating agents are often flammable, and many of the catalysts are corrosive. Appropriate safety precautions must be taken.[7]

References

An In-depth Technical Guide to the Solubility and Stability of 2,4-Di-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core solubility and stability characteristics of 2,4-Di-tert-pentylphenol (CAS No. 120-95-6), a significant intermediate in the fine chemical industry. This document is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's physicochemical properties.

Core Physicochemical Properties

This compound is a yellow solid with a characteristic phenol-like odor. Its molecular structure, featuring two bulky tert-pentyl groups on the phenol ring, significantly influences its solubility and stability.

PropertyValueReference
Molecular FormulaC₁₆H₂₆O[1]
Molar Mass234.38 g/mol [2]
Melting Point25 - 27 °C[3]
Boiling Point256 °C[3]
Density0.930 g/mL at 25 °C[2]

Solubility Characteristics

The solubility of this compound is a critical parameter for its application in various chemical processes and formulations.

Aqueous Solubility

This compound is sparingly soluble in water. Quantitative analysis has determined its aqueous solubility to be 3 mg/L at 21°C [4]. This low water solubility is expected due to the predominantly nonpolar nature of the molecule, conferred by the two tert-pentyl groups.

Solubility in Organic Solvents

Table of Solubility Data

SolventSolubilityTemperature
Water3 mg/L21 °C[4]
Organic Solvents (e.g., Ethanol, Methanol, Acetone, Dichloromethane)Data not available-

Stability Profile

This compound serves as a key precursor in the synthesis of antioxidants and UV absorbers, which inherently suggests a degree of stability and a role in preventing degradation in other materials[5].

Thermal Stability

Specific studies detailing the thermal decomposition products and pathways of this compound are not widely available. However, safety data sheets recommend avoiding direct heating[6]. For the related compound, 2,4-Di-tert-butylphenol, it is noted to be stable under recommended storage conditions but will emit acrid smoke and fumes upon heating to decomposition[4]. It can be inferred that this compound would behave similarly under high-temperature stress.

Oxidative Stability

As a phenolic compound, this compound is susceptible to oxidation. Its utility as a building block for antioxidants is derived from the ability of the phenolic hydroxyl group to scavenge free radicals, thereby inhibiting oxidative processes[5]. A study on the degradation of the related 2,4-Di-tert-butylphenol using a UV/persulfate system indicates that advanced oxidation processes can effectively degrade the molecule through the action of sulfate and hydroxyl radicals[7].

General Storage and Handling

For general laboratory use, it is recommended to store this compound in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible substances. Safety data sheets indicate that the compound is stable if stored and applied as directed, with advice to avoid direct heating, chemical contamination, sunlight, and UV or ionizing radiation[6].

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound can be adapted from standardized guidelines, such as those provided by the Organisation for Economic Co-operation and Development (OECD).

Determination of Aqueous Solubility (Adapted from OECD Guideline 105)

The shake-flask method is a common and reliable technique for determining the water solubility of substances.

Principle: A surplus of the test substance is equilibrated with water at a constant temperature, and the concentration of the dissolved substance is subsequently determined.

Apparatus and Reagents:

  • This compound

  • Distilled or deionized water

  • Constant temperature water bath or shaker

  • Centrifuge

  • Analytical instrumentation for quantification (e.g., High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC))

  • Volumetric flasks and pipettes

Procedure:

  • An excess amount of this compound is added to a known volume of water in a flask.

  • The flask is sealed and agitated in a constant temperature bath (e.g., 21 ± 0.5 °C) for a sufficient period to reach equilibrium (preliminary tests should establish this timeframe).

  • After equilibration, the mixture is centrifuged to separate the undissolved solid.

  • A sample of the clear supernatant is carefully removed.

  • The concentration of this compound in the aqueous sample is determined using a validated analytical method.

Stability Testing (Adapted from OECD Guideline 113)

Accelerated storage testing can be used to simulate long-term stability under defined conditions.

Principle: The substance is subjected to elevated temperatures for a defined period to accelerate potential degradation. The change in the concentration of the active substance is then measured.

Apparatus and Reagents:

  • This compound

  • Temperature-controlled oven

  • Suitable containers (e.g., glass vials with inert caps)

  • Analytical instrumentation for quantification (e.g., HPLC, GC)

Procedure:

  • Samples of this compound are placed in suitable containers.

  • The containers are stored in a temperature-controlled oven at a specified elevated temperature (e.g., 54 ± 2 °C) for a defined period (e.g., 14 days).

  • Control samples are stored at a reference temperature (e.g., room temperature) for the same duration.

  • After the storage period, the concentration of this compound in both the test and control samples is determined using a validated analytical method.

  • The percentage degradation is calculated by comparing the final concentration of the test sample to the control sample.

Visualizations

experimental_workflow_solubility cluster_prep Sample Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess this compound to water prep2 Seal flask prep1->prep2 equil Agitate at constant temperature (e.g., 21°C) prep2->equil sep1 Centrifuge mixture equil->sep1 sep2 Extract clear supernatant sep1->sep2 analysis Quantify concentration (e.g., via HPLC or GC) sep2->analysis

Caption: Workflow for Aqueous Solubility Determination.

stability_testing_workflow cluster_storage Accelerated Storage start Prepare samples of This compound storage_test Store at elevated temperature (e.g., 54°C for 14 days) start->storage_test storage_control Store at reference temperature start->storage_control analysis_start Analyze initial concentration (t=0) start->analysis_start analysis_end Analyze final concentration storage_test->analysis_end storage_control->analysis_end comparison Compare concentrations and calculate degradation analysis_end->comparison

Caption: Accelerated Stability Testing Workflow.

antioxidant_mechanism phenol This compound (Ar-OH) phenoxyl_radical Phenoxyl Radical (Ar-O•) phenol->phenoxyl_radical Donates H• free_radical Free Radical (R•) stable_product Stable Product (RH) free_radical->stable_product Accepts H•

Caption: Antioxidant Mechanism of Phenolic Compounds.

References

The Co-Production of 2,4-Di-tert-pentylphenol and 4-tert-pentylphenol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 2,4-di-tert-pentylphenol as a significant co-product in the industrial production of 4-tert-pentylphenol. The primary synthesis route involves the Friedel-Crafts alkylation of phenol with amylenes (isopentenes) or tert-amyl alcohol, a reaction that inherently yields a mixture of mono- and di-substituted phenolic compounds. Understanding and controlling the reaction parameters are crucial for optimizing the yield of the desired products and for their subsequent separation and purification. This document details the underlying reaction mechanisms, provides illustrative experimental protocols, and presents quantitative data on how various factors influence product distribution.

Introduction

The alkylation of phenols is a cornerstone of industrial organic synthesis, leading to the production of valuable intermediates for a wide range of applications, including antioxidants, UV stabilizers, and specialty resins.[1] In the synthesis of 4-tert-pentylphenol, a widely used chemical intermediate, this compound is a common and often desirable co-product. The reaction proceeds via an electrophilic aromatic substitution mechanism, where an acid catalyst facilitates the generation of a tert-pentyl carbocation from an amylene or tert-amyl alcohol.[1] This carbocation then attacks the electron-rich phenol ring at the ortho and para positions, leading to the formation of 4-tert-pentylphenol and 2-tert-pentylphenol. Subsequent alkylation of the mono-substituted products results in the formation of di-substituted phenols, with this compound being a prominent example.

The relative yields of these products are highly dependent on several factors, including the choice of catalyst, reaction temperature, and the molar ratio of the reactants. By carefully controlling these parameters, the production process can be steered towards a desired product distribution.

Reaction Mechanism and Signaling Pathway

The alkylation of phenol with amylene in the presence of an acid catalyst follows a well-established electrophilic aromatic substitution pathway. The key steps are outlined below:

  • Carbocation Formation: The acid catalyst protonates the amylene (isopentene), leading to the formation of a tertiary carbocation. This is the primary electrophile in the reaction.

  • Electrophilic Attack: The electron-rich phenol ring acts as a nucleophile, attacking the tert-pentyl carbocation. The hydroxyl group of phenol is an ortho-, para-directing activator, leading to the formation of a resonance-stabilized carbocation intermediate (sigma complex) with the alkyl group at the ortho or para position.

  • Deprotonation: A base (such as the conjugate base of the catalyst or another phenol molecule) removes a proton from the sigma complex, restoring the aromaticity of the ring and yielding the mono-alkylated products: 4-tert-pentylphenol and 2-tert-pentylphenol.

  • Second Alkylation: The mono-alkylated phenols can undergo a second alkylation reaction, leading to the formation of di-substituted products. This compound is formed by the alkylation of either 4-tert-pentylphenol at the ortho position or 2-tert-pentylphenol at the para position.

Reaction_Pathway Phenol Phenol Sigma_Complex_para Sigma Complex (para-attack) Phenol->Sigma_Complex_para Electrophilic Attack (para) Sigma_Complex_ortho Sigma Complex (ortho-attack) Phenol->Sigma_Complex_ortho Electrophilic Attack (ortho) Amylene Amylene (Isopentene) Carbocation tert-Pentyl Carbocation Amylene->Carbocation + H+ Catalyst Acid Catalyst (e.g., H+) Carbocation->Sigma_Complex_para Electrophilic Attack (para) Carbocation->Sigma_Complex_ortho Electrophilic Attack (ortho) Sigma_Complex_di Sigma Complex (di-substitution) Carbocation->Sigma_Complex_di Second Alkylation Carbocation->Sigma_Complex_di PTP 4-tert-pentylphenol Sigma_Complex_para->PTP - H+ OTP 2-tert-pentylphenol Sigma_Complex_ortho->OTP - H+ DTPP This compound Sigma_Complex_di->DTPP - H+ PTP->Sigma_Complex_di Second Alkylation OTP->Sigma_Complex_di

Figure 1: Reaction pathway for the formation of tert-pentylphenols.

Experimental Protocols

The following protocols are illustrative examples of the synthesis of this compound as a co-product with 4-tert-pentylphenol.

Two-Step Alkylation using Aluminum Phenoxide and Attapulgite Catalysts

This method, adapted from patent literature, employs a two-step process to enhance the yield of the di-substituted product.

Step 1: Mono-alkylation

  • To a 1L stainless steel autoclave, add 188.0 g (2.0 mol) of phenol and 2.0 g of aluminum bits.

  • Evacuate the autoclave and purge with nitrogen three times.

  • Heat the mixture to 160-180°C and stir for 2 hours to form the aluminum phenoxide catalyst.

  • Cool the reactor to 80-100°C.

  • Slowly add 140.0 g (2.0 mol) of isopentene, maintaining the temperature.

  • After the addition is complete, continue stirring for 30 minutes.

  • The resulting reaction mixture primarily contains o-tert-pentylphenol.

Step 2: Di-alkylation

  • Transfer the mono-alkylated reaction mixture from Step 1 to a 1L four-necked flask equipped with a stirrer, thermometer, dropping funnel, and condenser.

  • Add 20.0 g of attapulgite clay catalyst.

  • Heat the mixture to 100°C with stirring.

  • Add 162.0 g (2.3 mol) of isopentene dropwise, ensuring no gas escapes from the condenser.

  • After the addition, maintain the temperature and stir for an additional hour.

  • Filter the reaction mixture to remove the catalyst.

  • The resulting solution contains a mixture of tert-pentylphenols, with this compound as a major component.

Purification by Rectification

The crude product mixture from the synthesis can be purified by fractional distillation under reduced pressure (rectification). The different boiling points of the isomers allow for their separation.

  • Assemble a fractional distillation apparatus with a vacuum source.

  • Charge the crude reaction mixture into the distillation flask.

  • Gradually reduce the pressure and apply heat.

  • Collect the fractions at their respective boiling points. Unreacted phenol and mono-substituted phenols will distill first, followed by this compound.

Data Presentation: Influence of Reaction Parameters

The distribution of products in the alkylation of phenol is highly sensitive to the reaction conditions. The following tables summarize the impact of key variables on the yield and selectivity of 4-tert-pentylphenol and this compound.

Table 1: Effect of Catalyst on Product Distribution

CatalystPhenol Conversion (%)Selectivity to 4-tert-pentylphenol (%)Selectivity to this compound (%)Reference
Zeolite Beta (high temp calcination)HighDecreasedIncreased
Aluminum PhenoxideHighModerateModerate[2]
Attapulgite (in second step)HighLowHigh (up to 80.5% in crude)
Amberlyst-15HighVaries with conditionsVaries with conditions[3]

Table 2: Effect of Reaction Temperature on Product Distribution

Temperature (°C)Phenol Conversion (%)Ratio of para-/ortho-isomersYield of this compound (%)Reference
50-80ModerateVariesLower[4]
85-175 (First Stage)High (>97%)--[2]
25-80 (Second Stage)--Increased[2]
100--~80.5% in crude product

Table 3: Effect of Reactant Molar Ratio (Amylene:Phenol) on Product Distribution

Molar Ratio (Amylene:Phenol)Phenol Conversion (%)Yield of Mono-alkylated Phenols (%)Yield of Di-alkylated Phenols (%)Reference
1:1ModerateHighLow
>2:1HighLowerHigher[2]
2.15:1 (overall in two steps)HighLowHigh

Experimental Workflow

The general workflow for the synthesis and purification of this compound as a co-product with 4-tert-pentylphenol can be visualized as follows:

Experimental_Workflow Start Start Reactants Charge Phenol & Catalyst Precursor Start->Reactants Catalyst_Formation Catalyst Formation (e.g., Aluminum Phenoxide) Reactants->Catalyst_Formation First_Alkylation First Alkylation: Add Amylene (1 eq.) Catalyst_Formation->First_Alkylation Mono_Product Mono-alkylated Phenol Mixture First_Alkylation->Mono_Product Second_Catalyst Add Second Catalyst (e.g., Attapulgite) Mono_Product->Second_Catalyst Second_Alkylation Second Alkylation: Add Amylene (>1 eq.) Second_Catalyst->Second_Alkylation Crude_Product Crude Product Mixture: 4-TPP & 2,4-DTPP Second_Alkylation->Crude_Product Filtration Catalyst Removal (Filtration) Crude_Product->Filtration Purification Purification (Fractional Distillation) Filtration->Purification Product_4TPP 4-tert-pentylphenol Purification->Product_4TPP Product_24DTPP This compound Purification->Product_24DTPP End End Product_24DTPP->End

Figure 2: General experimental workflow for the two-step synthesis.

Conclusion

The production of this compound as a co-product with 4-tert-pentylphenol is a versatile process that can be tailored to favor the formation of either the mono- or di-alkylated product. By understanding the underlying Friedel-Crafts alkylation mechanism and the influence of key reaction parameters such as catalyst choice, temperature, and reactant ratios, researchers and chemical engineers can optimize the synthesis to meet specific industrial demands. The use of a two-step alkylation process, as detailed in this guide, offers a pathway to selectively increase the yield of this compound. Subsequent purification by fractional distillation allows for the isolation of the desired products in high purity, making them suitable for their various applications in the chemical and pharmaceutical industries.

References

health and safety data for 2,4-Di-tert-pentylphenol exposure

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide on the Health and Safety of 2,4-Di-tert-pentylphenol

This technical guide provides a comprehensive overview of the health and safety data for this compound (CAS No. 120-95-6), also known as 2,4-Di-tert-amylphenol. The information is intended for researchers, scientists, and drug development professionals, presenting quantitative toxicological data, detailed experimental methodologies, and visualizations of experimental workflows and biological signaling pathways.

Toxicological Data Summary

The following tables summarize the available quantitative toxicological data for this compound.

Table 1: Acute Toxicity
EndpointTest SpeciesRouteValueClassification
LD50RatOral> 300 - 2,000 mg/kg bw[1]Harmful if swallowed[1][2]
LD50RatDermal> 2,000 mg/kg bwNot Classified

_Note: Data derived from a similar product (2,6-di-tert-butylphenol) by analogy.[2] No specific acute dermal toxicity data for this compound was found.

Table 2: Irritation and Sensitization
EndpointTest SpeciesResultClassification
Skin Irritation/CorrosionRabbitCorrosive (OECD 404)[1]Causes severe skin burns[1][2]
Eye IrritationRabbitModerate Irritant (Draize test)[3]Causes eye irritation[3]
Skin SensitizationGuinea PigNot sensitizing (Buehler Test, OECD 406)[1]Not Classified as a skin sensitizer
Table 3: Repeated Dose Toxicity
Study DurationTest SpeciesRouteNOAELEffects Observed at Higher Doses
28-Day StudyRatOralMale: 75 mg/kg/day, Female: 20 mg/kg/dayIncreased liver weight, changes in blood chemistry, and kidney effects.
Table 4: Genotoxicity
AssayTest SystemMetabolic ActivationResult
Bacterial Reverse Mutation (Ames Test)S. typhimurium & E. coliWith and withoutNegative

Experimental Protocols and Workflows

The toxicological evaluations summarized above are typically conducted following standardized guidelines, such as those established by the Organisation for Economic Co-operation and Development (OECD). Below are detailed descriptions of the methodologies for key assays.

Acute Oral Toxicity (Following OECD Guideline 401)

The acute oral toxicity test provides information on health hazards likely to arise from a single, short-term oral exposure to a substance. The median lethal dose (LD50) is determined.

Methodology:

  • Test Animals: Healthy, young adult rats are used.

  • Dosage: The test substance is administered by gavage in graduated doses to several groups of animals, with one dose per group.

  • Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, and behavior), and body weight changes for at least 14 days.

  • Necropsy: All animals (those that die during the study and survivors at the end) undergo a gross necropsy to examine for pathological changes.

G cluster_0 Animal Preparation cluster_1 Dosing cluster_2 Observation (14 Days) cluster_3 Endpoint Analysis acclimatization Acclimatization of young adult rats grouping Grouping of animals (n=5/sex/group) acclimatization->grouping dosing Single oral gavage dose of this compound grouping->dosing observe_mortality Mortality checks dosing->observe_mortality observe_clinical Clinical signs observation dosing->observe_clinical observe_weight Body weight measurement dosing->observe_weight necropsy Gross necropsy of all animals observe_mortality->necropsy observe_clinical->necropsy observe_weight->necropsy ld50 Calculation of LD50 necropsy->ld50

Caption: Workflow for Acute Oral Toxicity Testing (OECD 401).

Skin Corrosion/Irritation (Following OECD Guideline 404)

This test determines the potential of a substance to cause irreversible (corrosion) or reversible (irritation) skin damage.

Methodology:

  • Test Animal: A single albino rabbit is typically used for the initial test.

  • Application: A 0.5 g sample of the solid test substance is applied to a small patch of shaved skin (approximately 6 cm²). The patch is covered with a gauze dressing.

  • Exposure: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema (redness) and edema (swelling) at 60 minutes, and then at 24, 48, and 72 hours after patch removal. If effects persist, observations can continue for up to 14 days.

  • Scoring: The severity of the skin reactions is graded to determine the level of irritation or corrosion.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Observation cluster_3 Classification animal_prep Prepare albino rabbit (shave small skin area) application Apply 0.5g of substance to skin patch animal_prep->application cover Cover with gauze application->cover exposure 4-hour exposure cover->exposure removal Remove patch and wash residue exposure->removal observe Examine for erythema & edema (1, 24, 48, 72 hrs) removal->observe scoring Score skin reactions observe->scoring classification Classify as corrosive, irritant, or non-irritant scoring->classification

Caption: Workflow for Skin Corrosion/Irritation Testing (OECD 404).

Bacterial Reverse Mutation (Ames) Test (Following OECD Guideline 471)

This in vitro assay is used to assess the mutagenic potential of a chemical, i.e., its ability to induce gene mutations.

Methodology:

  • Test System: Histidine-dependent strains of Salmonella typhimurium and tryptophan-dependent strains of Escherichia coli are used.

  • Metabolic Activation: The test is performed both with and without an exogenous metabolic activation system (S9 mix, a rat liver fraction) to mimic mammalian metabolism.

  • Exposure: The bacterial strains are exposed to the test substance at various concentrations.

  • Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid (histidine or tryptophan).

  • Incubation & Scoring: The plates are incubated for 48-72 hours. Only bacteria that have undergone a reverse mutation can synthesize the essential amino acid and form visible colonies. The number of revertant colonies is counted and compared to the control.

G cluster_0 Preparation cluster_1 Exposure cluster_2 Plating & Incubation cluster_3 Analysis strains Prepare bacterial strains (S. typhimurium, E. coli) mix_s9_plus Mix strains, substance, +S9 strains->mix_s9_plus mix_s9_minus Mix strains, substance, -S9 strains->mix_s9_minus substance Prepare test substance at various concentrations substance->mix_s9_plus substance->mix_s9_minus plate Plate on minimal agar medium mix_s9_plus->plate mix_s9_minus->plate incubate Incubate for 48-72 hours plate->incubate count Count revertant colonies incubate->count compare Compare to controls count->compare classify Classify as mutagenic or non-mutagenic compare->classify

Caption: Workflow for the Bacterial Reverse Mutation (Ames) Test (OECD 471).

Signaling Pathway: Endocrine Disruption

Recent studies have identified 2,4-di-tert-butylphenol, a compound structurally analogous to this compound, as a potential endocrine-disrupting chemical. It has been shown to act as an activator of the Retinoid X Receptor (RXR).[4][5] RXR is a nuclear receptor that forms heterodimers with other nuclear receptors, including the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), to regulate gene expression.

The activation of the PPARγ-RXR heterodimer is a key step in adipogenesis (the formation of fat cells). By activating RXR, 2,4-di-tert-butylphenol can promote lipid accumulation and the expression of genes that are markers for adipogenesis, classifying it as a potential "obesogen".[4][5]

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus dtp This compound rxr_inactive RXR (inactive) dtp->rxr_inactive enters cell and binds heterodimer PPARγ-RXR Heterodimer rxr_inactive->heterodimer activated RXR ppar PPARγ ppar->heterodimer forms complex with dna DNA (PPRE) heterodimer->dna binds to gene_exp Target Gene Expression dna->gene_exp regulates response Adipogenesis & Lipid Accumulation gene_exp->response leads to

Caption: Potential signaling pathway for endocrine disruption by this compound via RXR activation.

References

Methodological & Application

Application Notes and Protocols: 2,4-Di-tert-pentylphenol as an Antioxidant in Polymer Stabilization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2,4-Di-tert-pentylphenol as a crucial intermediate in the synthesis of antioxidants for polymer stabilization. While primarily a precursor, its foundational structure as a hindered phenol provides insight into the mechanisms of polymer protection. This document details its role, the synthesis of derivative antioxidants, and standardized protocols for evaluating antioxidant efficacy in polymers.

Introduction to this compound in Polymer Stabilization

This compound (DTAP), a substituted phenolic compound, is a key building block in the production of high-performance antioxidants and UV stabilizers for a wide range of polymeric materials.[1][2] Its molecular structure, featuring bulky tert-pentyl groups ortho and para to the hydroxyl group, is the basis for its utility in creating effective hindered phenolic antioxidants (HPAs).[3][4] These derivative antioxidants are critical in preventing the degradation of polymers such as polyethylene (PE) and polypropylene (PP) during processing and end-use, thereby extending their lifespan and maintaining their mechanical and aesthetic properties.[4][5]

The primary function of antioxidants derived from this compound is to interrupt the free-radical chain reactions that lead to oxidative degradation of polymers.[2] This degradation is initiated by heat, light, and residual catalysts, and results in undesirable changes like discoloration, embrittlement, and loss of strength.[6]

Mechanism of Action: Hindered Phenolic Antioxidants

Hindered phenolic antioxidants derived from precursors like this compound function as primary antioxidants by scavenging peroxy radicals. The bulky alkyl groups sterically hinder the hydroxyl group, which enhances its stability and allows it to donate a hydrogen atom to a reactive radical, thus terminating the degradation chain reaction.[3][4]

The general mechanism can be summarized as follows:

  • Initiation: Polymer (P-H) degradation starts with the formation of a polymer alkyl radical (P•) due to heat, UV light, or mechanical stress.

  • Propagation: The polymer alkyl radical (P•) reacts with oxygen to form a polymer peroxy radical (POO•). This peroxy radical can then abstract a hydrogen from another polymer chain, creating a hydroperoxide (POOH) and another polymer alkyl radical, propagating the chain reaction.

  • Termination by Hindered Phenol (ArOH): The hindered phenolic antioxidant donates a hydrogen atom to the peroxy radical, neutralizing it and forming a stable phenoxyl radical. This phenoxyl radical is unreactive and does not propagate the chain reaction.

Polymer degradation and stabilization mechanism.

Synthesis of Antioxidants from this compound

This compound serves as a versatile intermediate for the synthesis of more complex and effective antioxidants, such as phosphite and benzotriazole derivatives.

Synthesis of Phosphite Antioxidants

Phosphite antioxidants are secondary antioxidants that function by decomposing hydroperoxides into non-radical products. They are often used in synergy with primary hindered phenolic antioxidants. A common synthetic route involves the reaction of 2,4-di-tert-butylphenol (a structurally similar compound for which more literature is available) with phosphorus trichloride (PCl₃). A similar reaction can be expected with this compound.

Synthesis of a phosphite antioxidant.
Synthesis of Benzotriazole UV Absorbers

Benzotriazole-based UV absorbers are synthesized from substituted phenols like this compound. These compounds protect polymers from degradation by absorbing harmful UV radiation and dissipating it as heat.

General synthesis pathway for a UV absorber.

Performance Data (Illustrative)

Direct performance data for this compound as a primary antioxidant is not widely available in the literature, as it is primarily used as an intermediate. The following tables present illustrative data based on the performance of structurally similar simple hindered phenolic antioxidants in polyolefins. This data is intended to be representative of the expected performance.

Table 1: Oxidative Induction Time (OIT) of Polypropylene (PP) Stabilized with a Simple Hindered Phenolic Antioxidant

Antioxidant Concentration (wt%)OIT at 200°C (minutes)
0 (Unstabilized)< 1
0.0515 - 25
0.1030 - 45
0.2050 - 70

Table 2: Mechanical Properties of Polyethylene (PE) After Accelerated Aging

Antioxidant Concentration (wt%)Tensile Strength Retention (%)Elongation at Break Retention (%)
0 (Unstabilized)< 20< 10
0.160 - 7550 - 65
0.280 - 9570 - 85

Experimental Protocols

The following are detailed protocols for key experiments used to evaluate the performance of antioxidants in polymers.

Protocol for Determination of Oxidative Induction Time (OIT)

This protocol is based on ASTM D3895.

Objective: To determine the oxidative stability of a polymer formulation containing an antioxidant.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Sample pans (aluminum)

  • Crimper for sealing pans

  • Gas flow controllers for nitrogen and oxygen

Procedure:

  • Sample Preparation: A small sample (5-10 mg) of the polymer is accurately weighed into an aluminum DSC pan. The pan is left uncrimped.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Purge the cell with nitrogen at a flow rate of 50 mL/min.

  • Heating: Heat the sample to the isothermal test temperature (e.g., 200°C for polypropylene) at a heating rate of 20°C/min under the nitrogen atmosphere.

  • Isothermal Hold and Gas Switch: Once the isothermal temperature is reached and stabilized, hold for 5 minutes. Then, switch the purge gas from nitrogen to oxygen at the same flow rate.

  • Data Acquisition: Record the heat flow as a function of time. The OIT is the time from the introduction of oxygen until the onset of the exothermic oxidation peak.

References

Application of 2,4-Di-tert-pentylphenol Derivatives as UV Absorbers for Plastics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of UV absorbers derived from 2,4-Di-tert-pentylphenol for the stabilization of plastics. The focus is on the practical application, performance evaluation, and underlying mechanisms of these additives. A prominent example of such a UV absorber is 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol, commercially known as UV-328, which will be used as a representative compound in the following protocols and data.[1][2][3]

Introduction

Plastics are susceptible to degradation upon exposure to ultraviolet (UV) radiation from sunlight, leading to undesirable changes such as discoloration, loss of gloss, embrittlement, and a decline in mechanical properties.[4] UV absorbers are additives that protect polymers by absorbing harmful UV radiation and dissipating it as less harmful thermal energy.[4] this compound is a key intermediate in the synthesis of high-performance UV absorbers, particularly those belonging to the hydroxyphenyl benzotriazole class.[2][5] These UV absorbers are effective in a variety of plastics, including polyolefins (polyethylene, polypropylene), polyvinyl chloride (PVC), polyesters, and polyurethanes.[2]

Mechanism of Action:

Hydroxyphenyl benzotriazole UV absorbers function through an efficient photophysical mechanism. Upon absorption of UV radiation, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT). This process involves the transfer of a proton from the hydroxyl group to the nitrogen atom of the benzotriazole ring. This tautomerization allows for the rapid and non-radiative dissipation of the absorbed energy as heat, preventing the energy from being transferred to the polymer matrix and initiating degradation reactions. The molecule then quickly reverts to its ground state, ready to absorb another UV photon.

UV_Absorption_Mechanism UV_Photon UV Photon (290-400 nm) Ground_State Ground State (Phenolic Form) UV_Photon->Ground_State Absorption Excited_State Excited State Ground_State->Excited_State Excitation Keto_Tautomer Excited State (Keto Tautomer) Excited_State->Keto_Tautomer ESIPT Keto_Tautomer->Ground_State Non-radiative decay Heat_Dissipation Heat Keto_Tautomer->Heat_Dissipation

Quantitative Performance Data (Illustrative)

The following tables present illustrative performance data for a this compound-derived UV absorber (UV-328) in polypropylene (PP) and polyvinyl chloride (PVC). This data is intended to be representative of the expected performance and should be confirmed by specific experimental testing.

Table 1: Performance of UV-328 in Polypropylene (PP) after 1000 hours of Accelerated Weathering (ASTM G154)

Concentration of UV-328 (wt%)Color Change (ΔE*)Carbonyl Index IncreaseTensile Strength Retention (%)Elongation at Break Retention (%)
0.015.20.854520
0.15.80.327555
0.32.10.109285
0.51.50.069590

Table 2: Performance of UV-328 in Polyvinyl Chloride (PVC) after 1500 hours of Accelerated Weathering (ASTM G155)

Concentration of UV-328 (wt%)Yellowness Index ChangeGloss Retention (%)Charpy Impact Strength Retention (%)
0.025.43035
0.28.17065
0.43.58885
0.62.09290

Experimental Protocols

3.1. Synthesis of 2-(2H-benzotriazol-2-yl)-4,6-di-tert-pentylphenol (UV-328) - A Brief Overview

The synthesis of benzotriazole UV absorbers generally involves a multi-step process.[5][6] A simplified conceptual pathway is as follows:

  • Nitration: A substituted aniline is nitrated to introduce a nitro group ortho to the amino group.

  • Diazotization: The resulting o-nitroaniline is treated with a nitrite source in an acidic medium to form a diazonium salt.

  • Coupling: The diazonium salt is then coupled with a phenolic compound, in this case, this compound.

  • Reduction and Cyclization: The resulting azo compound is reduced, leading to the formation of the benzotriazole ring structure.

Synthesis_Workflow cluster_synthesis Synthesis of UV-328 o-nitroaniline o-Nitroaniline diazonium_salt Diazonium Salt azo_compound Azo Compound uv_328 UV-328

3.2. Protocol for Incorporation of UV Absorber into Plastics via Melt Blending

This protocol describes a general procedure for incorporating a this compound-derived UV absorber into a polymer matrix using a twin-screw extruder.

Materials and Equipment:

  • Polymer resin (e.g., Polypropylene pellets)

  • UV absorber powder (e.g., UV-328)

  • Twin-screw extruder with controlled temperature zones

  • Pelletizer

  • Injection molding machine or compression press for specimen preparation

Procedure:

  • Drying: Dry the polymer pellets according to the manufacturer's specifications to remove any residual moisture.

  • Premixing: In a sealed container, dry blend the polymer pellets with the desired weight percentage of the UV absorber (e.g., 0.1%, 0.3%, 0.5% w/w). Tumble the mixture for at least 15 minutes to ensure a homogenous distribution.

  • Extrusion:

    • Set the temperature profile of the extruder zones appropriate for the polymer being processed (e.g., for PP: 180°C - 220°C from feed zone to die).

    • Feed the premixed blend into the extruder hopper at a constant rate.

    • The molten polymer and additive will be intimately mixed by the shearing action of the screws.

    • Extrude the molten blend through a strand die.

  • Pelletizing: Cool the extruded strands in a water bath and feed them into a pelletizer to produce compounded pellets.

  • Specimen Preparation:

    • Dry the compounded pellets.

    • Use an injection molding machine or a compression press to prepare test specimens according to the required ASTM or ISO standards (e.g., dumbbell-shaped specimens for tensile testing as per ASTM D638).[7][8][9][10][11]

3.3. Protocol for Accelerated Weathering

This protocol outlines the general procedure for accelerated weathering of plastic specimens.

Equipment:

  • Accelerated weathering chamber (Fluorescent UV lamp apparatus - ASTM G154, or Xenon-arc lamp apparatus - ASTM G155).[12][13][14][15]

Procedure:

  • Sample Mounting: Mount the test specimens in the sample holders of the weathering chamber.

  • Test Cycle Selection: Program the weathering chamber with a suitable test cycle. A common cycle for plastics involves alternating periods of UV exposure at a controlled temperature and condensation (or water spray) to simulate the effects of sunlight and moisture.

    • Example Cycle (ASTM G154): 8 hours of UV exposure at 60°C followed by 4 hours of condensation at 50°C.

  • Exposure: Run the accelerated weathering test for a predetermined duration (e.g., 500, 1000, 1500, 2000 hours).

  • Sample Evaluation: At specified intervals, remove a set of specimens for evaluation of changes in their properties.

Experimental_Workflow cluster_workflow Performance Evaluation Workflow Premix Polymer + UV Absorber (Dry Blend) Extrusion Melt Blending (Twin-Screw Extruder) Specimen_Prep Specimen Preparation (Injection Molding) Weathering Accelerated Weathering (ASTM G154/G155) Analysis Property Analysis

3.4. Protocols for Performance Evaluation

3.4.1. Color and Gloss Measurement

  • Color Change: Measure the color coordinates (L, a, b) of the specimens before and after weathering using a spectrophotometer or colorimeter according to ASTM D2244 .[16][17][18][19][20] The total color difference (ΔE) can be calculated to quantify the change in color.

  • Gloss: Measure the specular gloss of the specimens at a specified angle (e.g., 60°) using a gloss meter according to ASTM D523 .

3.4.2. Carbonyl Index Measurement by FTIR Spectroscopy

The formation of carbonyl groups is a key indicator of polymer photo-oxidation.

  • Procedure:

    • Obtain the Fourier-transform infrared (FTIR) spectrum of the surface of the plastic specimen using an attenuated total reflectance (ATR) accessory.

    • Measure the area of the carbonyl peak (typically in the range of 1650-1850 cm⁻¹).[21]

    • Measure the area of a reference peak that does not change during degradation (e.g., a C-H bending peak around 1460 cm⁻¹ for polyolefins).[22][23]

    • The carbonyl index is calculated as the ratio of the carbonyl peak area to the reference peak area.[22][24] An increase in the carbonyl index over time indicates the extent of degradation.

3.4.3. Mechanical Property Testing

  • Tensile Properties: Determine the tensile strength, elongation at break, and tensile modulus of the dumbbell-shaped specimens using a universal testing machine according to ASTM D638 .[7][8][9][10][11] The retention of these properties after weathering is a measure of the stabilizer's effectiveness.

  • Impact Strength: Measure the Charpy impact strength of notched or unnotched specimens using a pendulum impact tester according to ISO 179 .[25][26][27][28][29] This test evaluates the material's toughness and resistance to brittle failure.

Conclusion

UV absorbers derived from this compound are highly effective at protecting a wide range of plastics from photodegradation. By following standardized protocols for incorporation and performance evaluation, researchers and developers can effectively formulate durable plastic materials for outdoor and other applications where UV stability is critical. The synergistic use of these UV absorbers with other stabilizers, such as hindered amine light stabilizers (HALS), can often provide even greater long-term protection.

References

Application Note: Analytical Methods for the Detection of 2,4-Di-tert-pentylphenol in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 2,4-Di-tert-pentylphenol (2,4-DTPP), also known as 2,4-di-tert-amylphenol, is an alkylphenol compound used as an intermediate in the manufacturing of phenolic resins and as an antioxidant in plastics and rubber.[1][2] Its presence in industrial wastewater and potential for release into the environment raises concerns about its impact on aquatic ecosystems.[1][2] Due to its moderate bioaccumulation potential, developing sensitive and robust analytical methods for monitoring 2,4-DTPP in environmental matrices such as water, soil, and sediment is crucial for environmental risk assessment.[2][3]

This document provides detailed protocols for the extraction, cleanup, and quantification of 2,4-DTPP in various environmental samples using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Section 1: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly effective and widely used technique for the analysis of semi-volatile organic compounds like 2,4-DTPP.[4] It offers excellent separation and definitive identification based on mass spectral data.

Protocol 1: Analysis of 2,4-DTPP in Water Samples

This protocol employs Solid-Phase Extraction (SPE) to isolate and concentrate the analyte from water samples prior to GC-MS analysis.

Experimental Protocol: Water Sample Preparation (SPE)

  • Sample Collection & Preservation: Collect water samples in amber glass bottles to prevent photodegradation. If not analyzed immediately, store at 4°C for up to 48 hours.[5]

  • Pre-treatment: Filter a 500 mL water sample through a 0.45 µm glass fiber filter to remove suspended solids.[6]

  • Internal Standard Spiking: Spike the sample with a suitable internal standard (e.g., a deuterated analog or a structurally similar compound not expected in the sample) to correct for extraction losses and matrix effects.[6]

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg, 6 mL) by sequentially passing 5 mL of methanol and 5 mL of HPLC-grade water. Do not allow the cartridge to go dry.[5]

  • Sample Loading: Load the pre-treated water sample onto the conditioned cartridge at a flow rate of approximately 5-10 mL/min.[7]

  • Washing: Wash the cartridge with 5 mL of HPLC-grade water to remove polar interferences.[6]

  • Drying: Dry the cartridge under a gentle stream of nitrogen for 30 minutes.[6]

  • Elution: Elute the retained analyte with 2 x 4 mL aliquots of a suitable organic solvent like acetonitrile or ethyl acetate.[6]

  • Concentration & Reconstitution: Evaporate the combined eluate to approximately 1 mL under a gentle nitrogen stream at 40°C. Reconstitute the final volume to 1 mL with a solvent suitable for GC injection (e.g., hexane or acetone).[6]

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.

G cluster_workflow Workflow for Water Sample Preparation node_start Start node_collect 1. Collect & Filter 500 mL Water Sample node_start->node_collect node_spike 2. Spike with Internal Standard node_collect->node_spike node_condition 3. Condition C18 SPE Cartridge node_spike->node_condition node_load 4. Load Sample onto Cartridge node_condition->node_load node_wash 5. Wash Cartridge node_load->node_wash node_dry 6. Dry Cartridge (Nitrogen Stream) node_wash->node_dry node_elute 7. Elute Analyte (Ethyl Acetate) node_dry->node_elute node_concentrate 8. Concentrate & Reconstitute in Hexane/Acetone node_elute->node_concentrate node_analyze 9. Transfer to Vial for GC-MS Analysis node_concentrate->node_analyze node_end End node_analyze->node_end

Caption: Workflow for water sample preparation using SPE.

GC-MS Instrumental Parameters (Typical) [4]

  • Column: Low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Injection: Splitless mode at 250°C.

  • Oven Program: Initial temperature 60°C (hold 2 min), ramp to 280°C at 10°C/min, hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions for 2,4-DTPP.

Protocol 2: Analysis of 2,4-DTPP in Soil & Sediment Samples

This protocol uses solvent extraction for solid matrices, followed by a cleanup step to remove interferences.

Experimental Protocol: Soil/Sediment Sample Preparation

  • Sample Preparation: Samples should be homogenized. For reporting on a dry weight basis, a subsample should be dried to a constant mass to determine moisture content.[8]

  • Extraction: Weigh 10 g of the homogenized sample into a glass jar. Add anhydrous Na2SO4 to remove residual water.[9] Add a suitable internal standard.

  • Solvent Addition: Add 40 mL of an extraction solvent mixture (e.g., hexane:acetone 1:1 v/v).[9]

  • Extraction Method: Use an appropriate technique such as sonication (20 minutes), Accelerated Solvent Extraction (ASE), or Soxhlet extraction.[8][9][10]

  • Isolation: After extraction, separate the solvent from the solid material by centrifugation or filtration.[9]

  • Cleanup (if necessary): To remove interfering compounds, pass the extract through an alumina or silica column.[8][11]

  • Concentration & Solvent Exchange: Evaporate the extract to 1 mL under a gentle nitrogen stream and exchange the solvent to one compatible with GC-MS injection.[9][11]

  • Analysis: Transfer the final extract to an autosampler vial for GC-MS analysis.

G cluster_workflow Workflow for Soil/Sediment Sample Preparation node_start Start node_prep 1. Homogenize & Weigh 10 g Sample node_start->node_prep node_spike 2. Add Anhydrous Na2SO4 & Internal Standard node_prep->node_spike node_extract 3. Add Hexane:Acetone & Sonicate for 20 min node_spike->node_extract node_isolate 4. Centrifuge/Filter to Isolate Extract node_extract->node_isolate node_cleanup 5. Column Cleanup (Alumina/Silica) node_isolate->node_cleanup node_concentrate 6. Concentrate Extract (Nitrogen Stream) node_cleanup->node_concentrate node_analyze 7. Transfer to Vial for GC-MS Analysis node_concentrate->node_analyze node_end End node_analyze->node_end

Caption: Workflow for soil/sediment sample preparation.

Section 2: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful alternative that often provides higher sensitivity and specificity, particularly for complex matrices, and may reduce the need for sample derivatization.[6][12]

Protocol 3: Analysis of 2,4-DTPP in Water Samples

The sample preparation is similar to the GC-MS method, with the final extract being reconstituted in a mobile phase-compatible solvent.

Experimental Protocol: Water Sample Preparation (SPE for LC-MS/MS)

Follow steps 1-8 from Protocol 1 . 9. Concentration & Reconstitution: Evaporate the eluate to dryness under a gentle nitrogen stream at 40°C. Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 95:5 v/v Water:Methanol) and filter through a 0.22 µm syringe filter into an autosampler vial.[6]

LC-MS/MS Instrumental Parameters (Typical)

  • Column: C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).[7]

  • Mobile Phase A: 0.1% formic acid in water.[7]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[7]

  • Flow Rate: 0.4 mL/min.

  • Ionization: Electrospray Ionization (ESI), negative mode.

  • Acquisition Mode: Multiple Reaction Monitoring (MRM) for precursor and product ion transitions specific to 2,4-DTPP, providing high selectivity and sensitivity.[5]

Protocol 4: Analysis of 2,4-DTPP in Soil & Sediment Samples

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is highly effective for complex solid matrices and is adapted here for LC-MS/MS analysis.[6]

Experimental Protocol: Soil/Sediment Sample Preparation (QuEChERS)

  • Sample Homogenization: Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube. For dry samples, add 10 mL of HPLC-grade water and vortex for 1 minute.[6]

  • Internal Standard Spiking: Spike the sample with an appropriate internal standard.[6]

  • Extraction: Add 10 mL of acetonitrile. Shake vigorously for 1 minute.[6]

  • Partitioning: Add QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride). Shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at >3000 rpm for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a d-SPE tube containing a cleanup sorbent (e.g., PSA, C18). Vortex for 30 seconds.

  • Final Centrifugation: Centrifuge the d-SPE tube.

  • Analysis: Take the final supernatant, filter through a 0.22 µm filter, and transfer to an autosampler vial for LC-MS/MS analysis.

G cluster_workflow Workflow for Soil/Sediment Preparation (QuEChERS) node_start Start node_weigh 1. Weigh 10 g Homogenized Sample node_start->node_weigh node_spike 2. Add Water (if needed) & Internal Standard node_weigh->node_spike node_extract 3. Add Acetonitrile & QuEChERS Salts node_spike->node_extract node_shake 4. Shake Vigorously & Centrifuge node_extract->node_shake node_dspe 5. Transfer Supernatant to d-SPE Tube for Cleanup node_shake->node_dspe node_centrifuge 6. Vortex & Centrifuge node_dspe->node_centrifuge node_analyze 7. Filter & Transfer for LC-MS/MS Analysis node_centrifuge->node_analyze node_end End node_analyze->node_end

Caption: Workflow for soil/sediment preparation using QuEChERS.

Section 3: Method Validation & Performance Characteristics

Validation of the analytical method is essential to demonstrate its suitability for the intended purpose.[13][14] Key parameters include linearity, sensitivity (LOD/LOQ), accuracy, and precision.[13] The following tables summarize typical performance characteristics for the analysis of phenolic compounds in environmental matrices.

Table 1: Typical Performance Data for GC-MS Analysis

Performance Parameter Water Samples Soil/Sediment Samples Reference
Linearity (R²) > 0.99 > 0.99 [4]
LOD Low ng/L range Low µg/kg range [4]
LOQ ~1 µg/L ~1 µg/kg [4]
Accuracy (% Recovery) 80 - 115% 70 - 120% [4]

| Precision (% RSD) | < 15% | < 20% |[4] |

Table 2: Typical Performance Data for LC-MS/MS Analysis

Performance Parameter Water Samples Soil/Sediment Samples Reference
Linearity (R²) ≥ 0.99 ≥ 0.99 [6][15]
LOD 0.01 - 0.5 ng/L 0.01 - 0.5 ng/g [6]
LOQ 0.05 - 2.0 ng/L 0.05 - 2.0 ng/g [6]
Accuracy (% Recovery) 70 - 120% 70 - 120% [6][15]

| Precision (% RSD) | ≤ 15% | ≤ 15% |[6][15] |

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) are matrix-dependent and should be determined for each specific application.[6] Accuracy is typically assessed via spike-recovery experiments, and precision is determined from intra- and inter-day repeatability.[6]

References

Application Note and Protocols for the Quantification of 2,4-Di-tert-pentylphenol using HPLC and GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,4-Di-tert-pentylphenol (CAS 120-95-6), a substituted phenolic compound, is a significant industrial chemical.[1][2] Its molecular structure, featuring two bulky tert-pentyl groups on a phenol ring, provides unique properties that make it a valuable precursor and additive in various applications.[1] It is widely used as an intermediate in the synthesis of antioxidants (such as co-antioxidant 168), UV absorbers, light stabilizers, dyes, and surfactants.[2][3] Given its prevalence in polymers, lubricants, fuels, and its potential to migrate into food or pharmaceutical products, robust and reliable analytical methods for its quantification are crucial for quality control, safety assessment, and regulatory compliance.[4][5][6]

High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful analytical techniques well-suited for the determination of this compound.[7] This document provides detailed application notes and experimental protocols for both methods, aimed at researchers, scientists, and professionals in drug development and quality control laboratories.

Comparison of HPLC and GC-MS Techniques

The selection between HPLC and GC-MS for the analysis of this compound depends on factors such as the required sensitivity, selectivity, sample matrix complexity, and the specific goals of the analysis.[7]

  • High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for analyzing phenolic compounds.[7][8] It separates compounds based on their differential partitioning between a liquid mobile phase and a solid stationary phase.[9] For this compound, a reversed-phase HPLC method with UV detection is typically employed, offering moderate to high sample throughput at a lower instrument cost compared to GC-MS.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[7] Separation is achieved in the gas phase based on the compound's boiling point and interaction with the stationary phase. The mass spectrometer provides definitive identification based on the mass-to-charge ratio of the fragmented ions, offering very high specificity.[7] GC-MS generally provides lower detection limits for compounds like this compound.[7]

Quantitative Data Summary

The following table summarizes typical performance parameters for the quantification of this compound using HPLC and GC-MS. These values are representative and may vary depending on the specific instrumentation, method optimization, and sample matrix.

Performance ParameterHPLC with UV Detection (Typical)GC-MS (Typical)
Linearity (R²) > 0.998> 0.99
Accuracy (% Recovery) 95 - 105%80 - 115.41%[7][10]
Precision (%RSD) < 5%Intraday: < 15%, Interday: < 15%[7][10]
Limit of Detection (LOD) 0.006 - 0.05 mg/L (for similar phenols)[7]Low ng/mL range[7]
Limit of Quantitation (LOQ) 1 µg/L (for similar phenols)[7]1 µg/L[7][11]
Specificity High; potential for interference from co-eluting impurities without mass spectrometric detection.[7]Very High; mass spectral data provides definitive identification.[7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Protocol

This protocol outlines a general reversed-phase HPLC method for the quantification of this compound. Method validation according to ICH guidelines is recommended before routine use.[12][13][14]

1. Instrumentation and Materials

  • HPLC system with a gradient pump, autosampler, column oven, and UV-Vis or Diode Array Detector (DAD).

  • Reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).[7]

  • Analytical balance, volumetric flasks, pipettes, and syringes.

  • 0.45 µm syringe filters.

  • This compound reference standard.

  • HPLC-grade methanol, acetonitrile, and water.

2. Chromatographic Conditions

ParameterCondition
Column Reversed-phase C18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile Phase A: Water; B: Acetonitrile (or Methanol)
Gradient Isocratic or gradient elution to be optimized. A starting point is 80:20 (B:A).
Flow Rate 1.0 mL/min[7]
Injection Volume 10 - 20 µL
Column Temperature 30 °C
Detection Wavelength 280 nm (or determined by UV scan)[7]

3. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the mobile phase.

4. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a suitable solvent (e.g., methanol, mobile phase). Sonication may be used to aid dissolution.

  • Dilute the sample solution as necessary to bring the concentration of this compound within the calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial.

5. Analysis and Quantification

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject a blank (mobile phase), followed by the series of calibration standards, and then the sample solutions.

  • Construct a calibration curve by plotting the peak area of this compound against the concentration of the standards.

  • Determine the concentration of this compound in the sample solutions by interpolating their peak areas from the calibration curve.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol describes a general method for the quantification of this compound by GC-MS. For trace analysis in complex matrices like wine or environmental samples, a sample extraction technique such as Solid-Phase Microextraction (SPME) may be employed.[11][15]

1. Instrumentation and Materials

  • GC-MS system with a suitable capillary column and an electron ionization (EI) source.

  • Capillary GC column (e.g., 5% phenyl methyl siloxane, 30 m x 0.25 mm x 0.25 µm).[11][16]

  • Helium (carrier gas), high purity.

  • Analytical balance, volumetric flasks, pipettes.

  • This compound reference standard.

  • High-purity solvents (e.g., hexane, dichloromethane).[7][16]

2. GC-MS Conditions

ParameterCondition
Column 5% Phenyl Methyl Siloxane (e.g., 30 m x 0.25 mm, 0.25 µm)[11]
Injector Temperature 260 °C[15]
Injection Mode Splitless[15]
Carrier Gas Helium at a constant flow of 1.0 mL/min[15]
Oven Temperature Program Initial: 50 °C, hold for 1 min; Ramp: 10 °C/min to 300 °C; Hold: 3 min[11]
Transfer Line Temp 300 °C[11]
Ion Source Temperature 250 °C[11]
Ionization Mode Electron Ionization (EI) at 70 eV[7]
Acquisition Mode Full Scan (m/z 40-500) or Selected Ion Monitoring (SIM) for higher sensitivity[7]

3. Standard Preparation

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of hexane in a volumetric flask.

  • Working Standards: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL) by serially diluting the stock solution with hexane.

4. Sample Preparation (Liquid-Liquid Extraction)

  • For liquid samples, take a known volume/weight and place it in a separatory funnel.

  • Add a suitable extraction solvent like hexane.

  • Shake vigorously and allow the layers to separate.

  • Collect the organic layer. Repeat the extraction process for exhaustive recovery.

  • The combined organic extracts can be concentrated under a gentle stream of nitrogen if necessary.

  • Adjust the final volume with hexane and transfer to a GC vial. Note: For some samples, derivatization may improve volatility, though it is often not necessary for this compound.[7]

5. Analysis and Quantification

  • Inject a solvent blank, followed by the calibration standards and sample extracts.

  • Identify the this compound peak in the chromatogram based on its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Quantify this compound in the samples using the calibration curve. The mass spectrum should be used to confirm the identity of the analyte.

Visualized Workflows

HPLC_Workflow Standard_Prep Standard_Prep Injection Injection Standard_Prep->Injection HPLC HPLC Injection->HPLC Sample_Prep Sample_Prep Sample_Prep->Injection Separation Separation HPLC->Separation Data_Acq Data_Acq Separation->Data_Acq Cal_Curve Cal_Curve Data_Acq->Cal_Curve Quant Quant Cal_Curve->Quant

GCMS_Workflow Standard_Prep Standard_Prep Injection Injection Standard_Prep->Injection GCMS GCMS Injection->GCMS Sample_Prep Sample_Prep Sample_Prep->Injection Separation Separation GCMS->Separation Data_Acq Data_Acq Separation->Data_Acq Confirmation Confirmation Data_Acq->Confirmation Cal_Curve Cal_Curve Data_Acq->Cal_Curve Quant Quant Cal_Curve->Quant

References

The Pivotal Role of 2,4-Di-tert-pentylphenol in Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the significant role of 2,4-Di-tert-pentylphenol and its structural analogs as key intermediates in the synthesis of pharmaceutical compounds. By examining the synthesis of the cystic fibrosis drug Ivacaftor and the antioxidant cardiovascular drug Probucol, these notes illustrate the utility of sterically hindered phenols in creating complex, biologically active molecules. Detailed experimental protocols, quantitative data, and visualizations of signaling pathways and experimental workflows are provided to guide researchers in their drug discovery and development endeavors.

Introduction

This compound, a member of the sterically hindered phenol family, is a valuable building block in organic synthesis. Its bulky tert-pentyl groups provide specific steric and electronic properties that are leveraged in the creation of targeted pharmaceutical agents. While direct synthesis examples from this compound are proprietary, its close structural analog, 2,4-di-tert-butylphenol, serves as a crucial precursor for the synthesis of Ivacaftor. Similarly, the isomeric 2,6-di-tert-butylphenol is the foundational molecule for the synthesis of Probucol. These examples highlight the broader importance of di-tert-alkylated phenols in medicinal chemistry.

Application Note 1: Synthesis of an Ivacaftor Intermediate

Ivacaftor is a groundbreaking therapeutic for cystic fibrosis that acts as a potentiator of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.[1] A key intermediate in its synthesis is 5-amino-2,4-di-tert-butylphenol, which is derived from 2,4-di-tert-butylphenol.[2][3] The following protocols detail the synthesis of this critical intermediate.

Experimental Protocol: Synthesis of 5-amino-2,4-di-tert-butylphenol

The synthesis of 5-amino-2,4-di-tert-butylphenol from 2,4-di-tert-butylphenol involves a two-step process: nitration followed by reduction.

Step 1: Nitration of 2,4-di-tert-butylphenol

This step introduces a nitro group at the 5-position of the phenol ring.

  • Materials: 2,4-di-tert-butylphenol, Methyl chloroformate, Triethylamine, N,N-dimethylaminopyridine (DMAP), Methylene chloride, Nitric acid, Sulfuric acid.

  • Procedure:

    • To a solution of 2,4-di-tert-butylphenol in methylene chloride, add DMAP and triethylamine at 0-5°C.

    • Slowly add methyl chloroformate and allow the reaction to warm to room temperature, stirring for 2 hours to protect the hydroxyl group.

    • Wash the organic layer with water and concentrate.

    • The protected phenol is then nitrated using a mixture of nitric and sulfuric acid at low temperatures to yield the 5-nitro derivative.[3]

    • The protecting group is subsequently removed by hydrolysis.

Step 2: Reduction of 2,4-di-tert-butyl-5-nitrophenol

The nitro group is reduced to an amine to yield the final intermediate.[2][4]

  • Method A: Catalytic Hydrogenation

    • Charge a reactor with 2,4-di-tert-butyl-5-nitrophenol, ethyl acetate, and 5% Palladium on carbon (Pd/C).[2]

    • Stir the reaction mixture under a hydrogen gas pressure of 4-5 kg/cm ² for 20 hours at 30±5°C.[2]

    • Filter the reaction mass and wash with ethyl acetate.

    • The filtrate is washed with an aqueous sodium chloride solution, and the organic layer is dried and concentrated under vacuum to yield 5-amino-2,4-di-tert-butylphenol.[2]

  • Method B: Transfer Hydrogenation

    • To a refluxing solution of 2,4-di-tert-butyl-5-nitrophenol in ethanol, add ammonium formate and 5% Pd/C.[4]

    • Stir the reaction mixture at reflux for 2 hours.[4]

    • Cool the mixture to room temperature and filter through Celite.

    • Wash the Celite with methanol and concentrate the combined filtrates to obtain 5-amino-2,4-di-tert-butylphenol.[4]

Quantitative Data
ParameterMethod A (Catalytic Hydrogenation)Method B (Transfer Hydrogenation)Reference
Starting Material 2,4-di-tert-butyl-5-nitrophenol2,4-di-tert-butyl-5-nitrophenol[2][4]
Catalyst 5% Pd/C (0.05 w/w)5% Pd/C[2][4]
Reducing Agent H₂ gasAmmonium formate[2][4]
Solvent Ethyl acetateEthanol[2][4]
Reaction Time 20 hours2 hours[2][4]
Yield Not specified, but part of an improved processQuantitative (1.66 g from 1.86 g)[2][4]

Visualizations

G Experimental Workflow: Synthesis of 5-amino-2,4-di-tert-butylphenol cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2_4_DTBP 2,4-di-tert-butylphenol Protection Hydroxyl Protection (Methyl Chloroformate) 2_4_DTBP->Protection Nitration Nitration (HNO3/H2SO4) Protection->Nitration Deprotection Hydrolysis Nitration->Deprotection Nitro_Intermediate 2,4-di-tert-butyl-5-nitrophenol Deprotection->Nitro_Intermediate Reduction Reduction (H2/Pd-C or NH4HCO2/Pd-C) Nitro_Intermediate->Reduction Final_Product 5-amino-2,4-di-tert-butylphenol Reduction->Final_Product

Caption: Workflow for the synthesis of an Ivacaftor intermediate.

G Signaling Pathway: Mechanism of Action of Ivacaftor CFTR_Gene CFTR Gene (with G551D mutation) Defective_CFTR Defective CFTR Protein (at cell surface, but closed) CFTR_Gene->Defective_CFTR Ivacaftor Ivacaftor Defective_CFTR->Ivacaftor binds to and potentiates Open_CFTR Open CFTR Channel Ivacaftor->Open_CFTR stabilizes open state Chloride_Transport Increased Chloride Ion Transport Open_CFTR->Chloride_Transport Cellular_Response Improved Hydration of Airway Surface Chloride_Transport->Cellular_Response

Caption: Mechanism of action of the CFTR potentiator Ivacaftor.

Application Note 2: Synthesis of Probucol

Probucol is a diphenolic compound with antioxidant and lipid-lowering properties used in the management of cardiovascular diseases.[5] Its synthesis is based on the coupling of two molecules of 2,6-di-tert-butyl-4-mercaptophenol, a structural isomer of the 2,4-disubstituted phenols.[6][7]

Experimental Protocol: Synthesis of Probucol

The synthesis of Probucol can be achieved through the reaction of 2,6-di-tert-butyl-4-mercaptophenol with either propyne or acetone.

  • Method A: Propyne Addition

    • In a reactor, dissolve 2,6-di-tert-butyl-4-mercaptophenol in a low-carbon alcohol (e.g., methanol) with an alkali catalyst (e.g., sodium methoxide).[7]

    • Heat the mixture to 50-60°C with stirring.

    • Introduce propyne gas into the reactor, maintaining a pressure of 1.0-3.0 MPa, and stir for approximately 3 hours to form an olefin intermediate.[7]

    • React the intermediate with another equivalent of 2,6-di-tert-butyl-4-mercaptophenol under strong acid catalysis to yield Probucol.[6]

  • Method B: Acetone Condensation

    • This method involves the acid-catalyzed condensation of 2,6-di-tert-butyl-4-mercaptophenol with acetone.[6]

    • While generally having a lower yield, it provides a viable alternative synthesis route.

Quantitative Data
ParameterMethod A (Propyne Addition)Reference
Starting Material 2,6-di-tert-butyl-4-mercaptophenol[6]
Reagents Propyne, Sodium methoxide, Hydrochloric acid[6]
Solvent Methanol[6]
Reaction Time 3 hours for the first step[6]
Yield 93.8 - 94.5%[6]
Purity (HPLC) 99.90 - 99.93%[6]

Visualizations

G Experimental Workflow: Synthesis of Probucol Start_Material 2,6-di-tert-butyl-4-mercaptophenol Propyne_Addition Reaction with Propyne (Alkali catalyst) Start_Material->Propyne_Addition Second_Coupling Reaction with another equivalent of starting material (Acid catalyst) Start_Material->Second_Coupling Olefin_Intermediate Olefin Intermediate Propyne_Addition->Olefin_Intermediate Olefin_Intermediate->Second_Coupling Probucol Probucol Second_Coupling->Probucol

Caption: Workflow for the synthesis of Probucol.

G Signaling Pathway: Antioxidant Mechanism of Probucol Oxidative_Stress Oxidative Stress (e.g., from D-galactose) Keap1_Nrf2_Complex Keap1-Nrf2 Complex Oxidative_Stress->Keap1_Nrf2_Complex Probucol Probucol Keap1_Nrf2_Complex->Probucol promotes dissociation Nrf2_Dissociation Nrf2 Dissociation Probucol->Nrf2_Dissociation Nrf2_Translocation Nrf2 Translocation to Nucleus Nrf2_Dissociation->Nrf2_Translocation ARE_Binding Nrf2 binds to Antioxidant Response Element (ARE) Nrf2_Translocation->ARE_Binding Antioxidant_Enzymes Increased Expression of Antioxidant Enzymes (e.g., HO-1, NQO1) ARE_Binding->Antioxidant_Enzymes Cellular_Protection Cellular Protection from Oxidative Damage Antioxidant_Enzymes->Cellular_Protection

Caption: Probucol's antioxidant mechanism via the Keap1/Nrf2 pathway.[5]

Conclusion

The sterically hindered phenol motif, exemplified by this compound and its isomers, is a cornerstone in the synthesis of important pharmaceutical compounds. As demonstrated with the synthesis of intermediates for Ivacaftor and the direct synthesis of Probucol, these molecules provide a robust scaffold for developing drugs that target a range of diseases. The protocols and data presented herein offer a valuable resource for researchers engaged in the design and synthesis of novel therapeutics.

References

Application Notes and Protocols: Utilization of 2,4-Di-tert-pentylphenol in the Production of Dyes and Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthesis and potential applications of dyes and surfactants derived from 2,4-Di-tert-pentylphenol. This document includes experimental protocols, quantitative data, and visual representations of the synthetic pathways.

Production of Azo Dyes from this compound

This compound serves as a valuable coupling component in the synthesis of azo dyes, which are a significant class of colorants.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15][16][17][18][19][20][21][22] The bulky tert-pentyl groups on the phenol ring can enhance the stability and solubility of the resulting dye in organic media, making them suitable for applications in plastics, coatings, and specialized printing inks.

General Synthesis Pathway: Azo Coupling

The synthesis of azo dyes from this compound follows a two-step process: diazotization of a primary aromatic amine followed by an azo coupling reaction with the phenol.

Azo_Dye_Synthesis cluster_diazotization Step 1: Diazotization cluster_coupling Step 2: Azo Coupling AromaticAmine Aromatic Amine (Ar-NH2) DiazoniumSalt Diazonium Salt (Ar-N2+Cl-) AromaticAmine->DiazoniumSalt NaNO2 Sodium Nitrite (NaNO2) NaNO2->DiazoniumSalt HCl Hydrochloric Acid (HCl, 0-5°C) HCl->DiazoniumSalt AzoDye Azo Dye DiazoniumSalt->AzoDye DTP This compound DTP->AzoDye NaOH Sodium Hydroxide (NaOH, 0-5°C) NaOH->AzoDye

Figure 1: General workflow for azo dye synthesis.
Experimental Protocol: Synthesis of a Model Azo Dye

This protocol describes the synthesis of a disperse dye derived from the coupling of diazotized 2-chloro-4-nitroaniline with this compound.

Materials:

  • 2-Chloro-4-nitroaniline

  • Sodium nitrite (NaNO₂)

  • Concentrated hydrochloric acid (HCl)

  • This compound

  • Sodium hydroxide (NaOH)

  • Methanol

  • Ice

Procedure:

Step 1: Diazotization of 2-Chloro-4-nitroaniline

  • In a 250 mL beaker, dissolve 1.73 g (0.01 mol) of 2-chloro-4-nitroaniline in 20 mL of a 1:1 mixture of concentrated hydrochloric acid and water by gentle warming.

  • Cool the solution to 0-5°C in an ice bath, which may cause the amine hydrochloride to precipitate.

  • Slowly add a pre-cooled solution of 0.76 g (0.011 mol) of sodium nitrite in 5 mL of water, keeping the temperature below 5°C.

  • Stir the mixture for an additional 30 minutes at 0-5°C to ensure complete diazotization. The resulting solution is the diazonium salt solution.

Step 2: Azo Coupling

  • In a separate 500 mL beaker, dissolve 2.34 g (0.01 mol) of this compound in 50 mL of 10% aqueous sodium hydroxide solution.

  • Cool this solution to 0-5°C in an ice bath.

  • Slowly add the cold diazonium salt solution to the alkaline solution of this compound with constant stirring, maintaining the temperature below 5°C.

  • A colored precipitate will form immediately. Continue stirring for 1-2 hours in the ice bath to ensure the completion of the coupling reaction.

  • Filter the precipitated dye using vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.

  • Recrystallize the crude dye from a suitable solvent such as methanol or ethanol to obtain the purified product.

  • Dry the purified dye in a vacuum oven at 60°C.

Expected Results and Characterization

The resulting azo dye is expected to be a colored solid. The specific color will depend on the aromatic amine used.

Parameter Expected Value / Method
Yield 70-90% (typical)
Melting Point Determined by capillary method
UV-Vis Spectroscopy λmax in a suitable solvent (e.g., ethanol, DMSO) to determine the color absorption.
FT-IR Spectroscopy Characteristic peaks for -N=N- stretching (around 1400-1450 cm⁻¹), O-H stretching (broad, ~3200-3600 cm⁻¹), and C-H stretching of alkyl groups.
¹H NMR Spectroscopy To confirm the aromatic and alkyl protons in the final structure.

Production of Nonionic Surfactants from this compound

This compound can be converted into nonionic surfactants through ethoxylation.[1][2][3][4][5][23][24][25][26][27][28][29][30][31][32][33][34] The resulting alkylphenol ethoxylates are effective emulsifiers, wetting agents, and dispersants for various industrial applications. The bulky hydrophobic di-tert-pentylphenyl group provides a distinct structure that can influence the surfactant's performance.

General Synthesis Pathway: Ethoxylation

Ethoxylation involves the reaction of this compound with ethylene oxide in the presence of a catalyst. The degree of ethoxylation (the number of ethylene oxide units added) can be controlled to tailor the surfactant's properties.

Ethoxylation_Workflow DTP This compound Reactor High-Pressure Reactor (120-180°C, 2-5 bar) DTP->Reactor Catalyst Catalyst (e.g., KOH) Catalyst->Reactor Ethoxylate Ethoxylated This compound (Nonionic Surfactant) Reactor->Ethoxylate Ethoxylation EO Ethylene Oxide (n moles) EO->Reactor Neutralization Neutralization (e.g., Acetic Acid) Ethoxylate->Neutralization PurifiedProduct Purified Surfactant Neutralization->PurifiedProduct

Figure 2: Workflow for the ethoxylation of this compound.
Experimental Protocol: Synthesis of a Nonionic Surfactant

This protocol outlines the synthesis of an ethoxylated this compound with an average of 10 ethylene oxide units.

Materials:

  • This compound

  • Potassium hydroxide (KOH)

  • Ethylene oxide

  • Acetic acid

  • Nitrogen gas

Procedure:

  • Charge a high-pressure stainless-steel autoclave with 234.4 g (1.0 mol) of this compound and 2.3 g (0.04 mol) of potassium hydroxide as the catalyst.

  • Purge the reactor with nitrogen gas to remove any air and moisture.

  • Heat the mixture to 130-140°C under a nitrogen atmosphere to dehydrate the reaction mixture.

  • After dehydration, evacuate the reactor and then introduce ethylene oxide gas while maintaining the temperature at 150-160°C and the pressure at 3-5 bar.

  • Continuously feed 440 g (10.0 mol) of ethylene oxide into the reactor at a controlled rate to manage the exothermic reaction.

  • After the addition of ethylene oxide is complete, maintain the reaction mixture at 150-160°C for an additional 1-2 hours to ensure complete reaction.

  • Cool the reactor to 80-90°C and neutralize the catalyst by adding a stoichiometric amount of acetic acid.

  • The resulting product is the ethoxylated this compound.

Surfactant Performance and Characterization

The performance of the resulting nonionic surfactant can be evaluated by measuring its key properties.

Property Typical Value / Method
Appearance Viscous liquid to waxy solid, depending on the degree of ethoxylation.
Hydrophilic-Lipophilic Balance (HLB) Calculated based on the molecular weight of the hydrophilic and hydrophobic portions. For 10 EO units, the HLB is approximately 13.
Cloud Point (1% aqueous solution) Determined by heating the solution until it becomes cloudy and then recording the temperature at which it becomes clear upon cooling.
Surface Tension Measured using a tensiometer (e.g., Du Noüy ring method) at various concentrations to determine the critical micelle concentration (CMC).
Critical Micelle Concentration (CMC) The concentration at which the surface tension of the solution reaches a plateau.

Disclaimer: These protocols are intended for informational purposes for qualified researchers. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The handling of hazardous materials such as ethylene oxide requires specialized equipment and safety procedures.

References

Application Notes and Protocols for Studying the Endocrine Disrupting Effects of 2,4-Di-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-pentylphenol (2,4-DTPP) is a substituted phenolic compound used in various industrial applications. Due to its structure, there is a potential for this chemical to interact with the endocrine system, leading to adverse health effects. These application notes provide detailed protocols for assessing the endocrine-disrupting potential of 2,4-DTPP, focusing on its interaction with estrogen, androgen, and retinoid signaling pathways, as well as its effects on steroidogenesis. The protocols are based on internationally recognized guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), to ensure data reliability and comparability.

While specific quantitative data for 2,4-DTPP is limited in the public domain, data for the structurally similar compound 2,4-Di-tert-butylphenol (2,4-DTBP) is available and presented herein as a reference. Researchers are encouraged to generate substance-specific data using the provided protocols.

Data Presentation: Endocrine Disrupting Activity of Structurally Similar Phenols

The following table summarizes the endocrine-disrupting activities of 2,4-Di-tert-butylphenol (2,4-DTBP), a compound structurally related to 2,4-DTPP. This data is provided to offer insights into the potential endocrine activities of 2,4-DTPP.

Assay TypeEndpointTest SystemCompoundActivityEC50/IC50 (µM)Reference
Estrogen Receptor α (ERα) TransactivationAgonistMELN (human breast cancer) cells2,4-DTBPEstrogenic~10[1]
Retinoid X Receptor α (RXRα) ActivationAgonistHuman Mesenchymal Stem Cells2,4-DTBPAdipogenic-[2][3][4]
Androgen Receptor (AR) TransactivationAntagonistRecombined yeast strains2,4-DTBPAnti-androgenicNot specified[5]

Experimental Protocols

Estrogen Receptor (ER) Transcriptional Activation Assay (OECD TG 455)

This assay determines the ability of 2,4-DTPP to act as an estrogen receptor agonist. It utilizes a stably transfected human cell line expressing the human estrogen receptor alpha (hERα) and a reporter gene (e.g., luciferase).

a. Principle: If 2,4-DTPP binds to hERα, the complex will translocate to the nucleus and activate the transcription of the luciferase reporter gene. The resulting luminescence is proportional to the estrogenic activity of the compound.[6][7]

b. Materials:

  • hERα-HeLa-9903 or other suitable ERα-responsive cell line

  • Cell culture medium (e.g., EMEM without phenol red) supplemented with dextran-coated charcoal-treated fetal bovine serum (DCC-FBS)

  • 2,4-DTPP stock solution in a suitable solvent (e.g., DMSO)

  • 17β-Estradiol (E2) as a positive control

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

c. Protocol:

  • Cell Seeding: Plate the cells in a 96-well plate at a predetermined density and allow them to attach overnight.

  • Dosing: Prepare a serial dilution of 2,4-DTPP and the positive control (E2) in the culture medium. The final solvent concentration should not exceed 0.1%.

  • Incubation: Remove the seeding medium and expose the cells to the different concentrations of 2,4-DTPP or controls for 24 hours.

  • Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells according to the luciferase assay kit manufacturer's instructions.

  • Luminescence Measurement: Measure the luciferase activity using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control. Determine the EC50 value (the concentration that causes 50% of the maximum response) for 2,4-DTPP.

d. Experimental Workflow:

ER_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis Cell_Culture Cell Culture (hERα-HeLa-9903) Seed_Cells Seed Cells in 96-well Plate Cell_Culture->Seed_Cells Prepare_Chemicals Prepare Chemicals (2,4-DTPP, E2) Dose_Cells Dose Cells with Chemicals Prepare_Chemicals->Dose_Cells Seed_Cells->Dose_Cells Incubate Incubate (24 hours) Dose_Cells->Incubate Lyse_Cells Lyse Cells Incubate->Lyse_Cells Measure_Luminescence Measure Luminescence Lyse_Cells->Measure_Luminescence Calculate_Fold_Induction Calculate Fold Induction Measure_Luminescence->Calculate_Fold_Induction Determine_EC50 Determine EC50 Calculate_Fold_Induction->Determine_EC50

Workflow for the Estrogen Receptor Transcriptional Activation Assay.
Androgen Receptor (AR) Transcriptional Activation Assay (OECD TG 458)

This assay determines the potential of 2,4-DTPP to act as an androgen receptor agonist or antagonist. It uses a stably transfected cell line expressing the human androgen receptor (hAR) and a reporter gene.

a. Principle:

  • Agonist Mode: If 2,4-DTPP binds to and activates the hAR, it will induce the expression of the reporter gene.

  • Antagonist Mode: The ability of 2,4-DTPP to inhibit the reporter gene expression induced by a reference androgen (e.g., dihydrotestosterone, DHT) is measured.

b. Materials:

  • AR-EcoScreen™, AR-CALUX®, or other suitable AR-responsive cell line

  • Cell culture medium

  • 2,4-DTPP stock solution in a suitable solvent (e.g., DMSO)

  • Dihydrotestosterone (DHT) as a positive agonist control

  • Flutamide or another known anti-androgen as a positive antagonist control

  • Luciferase assay reagent

  • 96-well cell culture plates

  • Luminometer

c. Protocol:

  • Cell Seeding: Plate cells in a 96-well plate and allow them to attach.

  • Dosing (Agonist Mode): Expose cells to a serial dilution of 2,4-DTPP and DHT.

  • Dosing (Antagonist Mode): Co-expose cells to a fixed concentration of DHT and a serial dilution of 2,4-DTPP or the antagonist control.

  • Incubation: Incubate the plates for 24 hours.

  • Luminescence Measurement: Lyse the cells and measure luciferase activity.

  • Data Analysis:

    • Agonist Mode: Calculate the fold induction relative to the solvent control and determine the EC50.

    • Antagonist Mode: Calculate the percent inhibition of the DHT-induced response and determine the IC50 (the concentration causing 50% inhibition).

d. Signaling Pathway:

AR_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AR Androgen Receptor (AR) HSP Heat Shock Proteins AR->HSP Dissociates from AR_dimer AR Dimer AR->AR_dimer Dimerizes & Translocates DHT DHT / Agonist DHT->AR Binds DTPP_antagonist 2,4-DTPP (Antagonist) DTPP_antagonist->AR Blocks Binding ARE Androgen Response Element (ARE) AR_dimer->ARE Binds Transcription Gene Transcription ARE->Transcription Initiates

Androgen Receptor Signaling Pathway.
H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay identifies substances that affect the production of testosterone and 17β-estradiol, key hormones in the steroidogenesis pathway.

a. Principle: The human adrenocortical carcinoma cell line H295R expresses the key enzymes for steroidogenesis. The effect of 2,4-DTPP on the production of testosterone and estradiol is measured after a 48-hour exposure.[8][9]

b. Materials:

  • H295R cell line (ATCC CRL-2128)

  • Culture medium (e.g., DMEM/F12) supplemented with serum and other additives

  • 2,4-DTPP stock solution

  • Forskolin (positive control, inducer)

  • Prochloraz (positive control, inhibitor)

  • 24-well cell culture plates

  • ELISA kits or LC-MS/MS for hormone quantification

c. Protocol:

  • Cell Seeding: Plate H295R cells in 24-well plates and allow them to acclimate for 24 hours.

  • Dosing: Expose the cells to at least seven concentrations of 2,4-DTPP and the controls for 48 hours.

  • Hormone Extraction: After incubation, collect the cell culture medium.

  • Hormone Measurement: Quantify the concentrations of testosterone and 17β-estradiol in the medium using validated methods like ELISA or LC-MS/MS.

  • Cell Viability: Assess cell viability in the corresponding wells to ensure that the observed effects on hormone production are not due to cytotoxicity.

  • Data Analysis: Express hormone production as a fold change relative to the solvent control. A statistically significant change of ≥1.5-fold is considered a positive result.[10]

d. Steroidogenesis Pathway Diagram:

Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Dehydroepiandrosterone DHEA Pregnenolone->Dehydroepiandrosterone CYP17A1 Androstenedione Androstenedione Progesterone->Androstenedione CYP17A1 Dehydroepiandrosterone->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase (CYP19) DTPP 2,4-DTPP (Potential Disruptor) CYP11A1 CYP11A1 DTPP->CYP11A1 CYP17A1 CYP17A1 DTPP->CYP17A1 Aromatase Aromatase DTPP->Aromatase

Simplified Steroidogenesis Pathway and Potential Disruption Points.
Retinoid X Receptor (RXR) Activation Assay

Recent evidence suggests that 2,4-DTBP, a close analog of 2,4-DTPP, can act as an agonist for the Retinoid X Receptor (RXR), a key regulator of metabolism and development.[2][3] This assay can be used to investigate if 2,4-DTPP shares this activity.

a. Principle: This assay uses a cell line co-transfected with an RXR expression vector and a reporter gene construct containing RXR response elements (RXREs). Activation of RXR by 2,4-DTPP leads to the expression of the reporter gene.

b. Materials:

  • Suitable host cell line (e.g., HEK293T)

  • RXR expression plasmid

  • RXRE-luciferase reporter plasmid

  • Transfection reagent

  • 2,4-DTPP stock solution

  • 9-cis-Retinoic acid (9cRA) as a positive control

  • Luciferase assay system

  • 96-well plates

c. Protocol:

  • Transfection: Co-transfect the host cells with the RXR expression and RXRE-reporter plasmids in a 96-well plate.

  • Dosing: After 24 hours, expose the transfected cells to a serial dilution of 2,4-DTPP or 9cRA.

  • Incubation: Incubate for an additional 24 hours.

  • Luminescence Measurement: Lyse the cells and measure luciferase activity.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the solvent control and determine the EC50 value.

Conclusion

The protocols outlined in these application notes provide a robust framework for assessing the endocrine-disrupting potential of this compound. A tiered approach, starting with in vitro assays for estrogenic, androgenic, and steroidogenic activity, is recommended. Given the findings for the structurally similar 2,4-DTBP, investigation into RXR activation is also warranted. Positive findings in these in vitro assays would indicate the need for further in vivo studies to characterize the potential for adverse health effects. The provided diagrams and structured protocols are intended to facilitate the design and execution of these critical toxicological assessments.

References

Application of 2,4-Di-tert-pentylphenol in Fragrance and Synthetic Spice Production: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Di-tert-pentylphenol, a substituted phenolic compound, serves as a versatile intermediate in the chemical industry. Beyond its well-established roles in the production of antioxidants and UV stabilizers, it is also utilized as a precursor in the synthesis of fragrance and flavor compounds.[1] Its bulky tert-pentyl groups can influence the olfactory and gustatory properties of its derivatives, making it a molecule of interest for creating novel sensory experiences. This document provides detailed application notes and experimental protocols for the use of this compound in the fragrance and synthetic spice sectors.

Application in Fragrance Production

This compound is primarily used as a starting material for the synthesis of other molecules with desirable fragrance properties. The phenolic hydroxyl group is a reactive handle for chemical modifications, such as etherification and esterification, which can lead to a diverse range of aroma chemicals. A common strategy involves the introduction of allyl or propyl groups to the phenolic ring, which can impart unique scent characteristics.

Olfactory Profile of Derivatives

The odor profile of derivatives of this compound is not extensively documented in public literature, as specific fragrance molecules are often proprietary. However, based on structurally similar compounds, it can be inferred that its derivatives may possess woody, spicy, or floral notes. The bulky alkyl groups are likely to decrease volatility, potentially making these derivatives suitable as long-lasting base notes in fragrance compositions.

Experimental Protocols: Synthesis of Fragrance Intermediates

The following protocols are representative methods for the synthesis of fragrance intermediates from this compound, based on established organic chemistry reactions and analogous procedures for similar phenolic compounds.

Protocol 1: Synthesis of Allyl 2,4-Di-tert-pentylphenyl Ether

This protocol describes the Williamson ether synthesis to produce the allyl ether of this compound, a potential fragrance intermediate.

Materials:

  • This compound

  • Allyl bromide

  • Potassium carbonate (anhydrous)

  • Acetone (anhydrous)

  • Diethyl ether

  • 10% aqueous sodium hydroxide solution

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (0.1 mol), anhydrous potassium carbonate (0.15 mol), and 150 mL of anhydrous acetone.

  • Addition of Allyl Bromide: Slowly add allyl bromide (0.11 mol) to the stirring suspension.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the potassium carbonate. Wash the solid with acetone.

  • Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in 100 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with 10% aqueous sodium hydroxide (2 x 50 mL) to remove any unreacted phenol, followed by water (2 x 50 mL) and brine (50 mL).

  • Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude allyl 2,4-Di-tert-pentylphenyl ether by vacuum distillation.

Protocol 2: Claisen Rearrangement to 2-allyl-4,6-di-tert-pentylphenol

This protocol describes the thermal rearrangement of the allyl ether to produce an ortho-allyl phenol, a class of compounds often used in fragrance compositions.

Materials:

  • Allyl 2,4-Di-tert-pentylphenyl ether (from Protocol 1)

  • High-boiling point solvent (e.g., N,N-diethylaniline)

  • Round-bottom flask with a reflux condenser

  • Heating mantle

  • Nitrogen inlet

Procedure:

  • Reaction Setup: Place the allyl 2,4-Di-tert-pentylphenyl ether (0.05 mol) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet. A high-boiling solvent can be used if necessary.

  • Reaction: Heat the flask under a nitrogen atmosphere to 180-220 °C for 4-6 hours. Monitor the rearrangement by TLC.

  • Isolation and Purification: Cool the reaction mixture and purify the resulting 2-allyl-4,6-di-tert-pentylphenol by vacuum distillation or column chromatography.

Quantitative Data

The following table summarizes representative quantitative data for the synthesis of fragrance intermediates from substituted phenols, which can be considered analogous to reactions with this compound.

Reaction StepStarting MaterialProductReagentsConditionsYield (%)Purity (%)Reference
Etherification p-tert-butylphenolAllyl p-tert-butylphenyl etherAllyl chloride, K2CO3, AcetoneReflux83>95 (by NMR)[2]
Rearrangement Allyl thymol ethero- and p-allyl thymolHeat200°C, 4hNot specifiedNot specified[2]

Application in Synthetic Spice Production

The term "synthetic spice" can refer to synthetic flavor compounds that mimic the taste and aroma of natural spices. Alkylphenols have been identified as contributors to the flavor profiles of various food products.[3] While direct synthesis of spice flavors from this compound is not widely documented, its derivatives could potentially be used to impart smoky, spicy, or phenolic notes to food flavorings.

Proposed Application: Flavor Enhancer

Free alkylphenols can act as flavor enhancers, particularly for dairy and meat flavors.[3] Derivatives of this compound could be synthesized and evaluated for their ability to enhance or impart specific flavor characteristics.

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Fragrance Intermediate cluster_application Application start This compound etherification Williamson Ether Synthesis (Protocol 1) start->etherification Allyl Bromide, K2CO3 allyl_ether Allyl 2,4-Di-tert-pentylphenyl ether etherification->allyl_ether rearrangement Claisen Rearrangement (Protocol 2) allyl_ether->rearrangement Heat allyl_phenol 2-allyl-4,6-di-tert-pentylphenol (Fragrance Compound) rearrangement->allyl_phenol formulation Fragrance Formulation allyl_phenol->formulation Incorporation

Caption: Synthetic workflow for a fragrance compound from this compound.

olfactory_pathway cluster_olfactory_system General Olfactory Signaling Pathway fragrance Fragrance Molecule (e.g., 2-allyl-4,6-di-tert-pentylphenol) receptor Olfactory Receptor (in nasal cavity) fragrance->receptor Binds to signal_transduction Signal Transduction Cascade (G-protein, cAMP) receptor->signal_transduction Activates neuron_activation Olfactory Neuron Activation signal_transduction->neuron_activation Leads to olfactory_bulb Signal to Olfactory Bulb neuron_activation->olfactory_bulb Transmits signal brain Brain (Perception of Smell) olfactory_bulb->brain Relays signal

Caption: General mechanism of olfactory perception for a fragrance molecule.

References

Troubleshooting & Optimization

Technical Support Center: Purification of 2,4-Di-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 2,4-Di-tert-pentylphenol.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities encountered during the synthesis of this compound?

A1: The synthesis of this compound, typically through the Friedel-Crafts alkylation of phenol with isopentene (amylenes), can lead to a mixture of related phenolic compounds.[1][2] The most common impurities include:

  • Positional Isomers: 2,6-Di-tert-pentylphenol, 3,5-Di-tert-pentylphenol, and other isomers where the tert-pentyl groups are in different positions on the phenol ring.

  • Mono-alkylated Phenols: 2-tert-pentylphenol and 4-tert-pentylphenol are common byproducts.[3]

  • Over-alkylated Products: Tri-tert-pentylphenol species may form if the reaction conditions are not carefully controlled.

  • Unreacted Starting Materials: Residual phenol may remain in the crude product.

Q2: Which purification techniques are most effective for this compound?

A2: The choice of purification technique depends on the impurity profile, the desired final purity, and the scale of the experiment. Common methods include:

  • Fractional Vacuum Distillation: Effective for separating components with different boiling points, such as removing mono-pentylphenols from the di-substituted product.

  • Recrystallization: A suitable method for removing isomers and other impurities if a solvent system that provides good differential solubility can be found.

  • Column Chromatography: A high-resolution technique capable of separating closely related isomers.

Q3: What analytical methods are recommended for assessing the purity of this compound?

A3: A combination of chromatographic and spectroscopic methods is recommended for comprehensive purity analysis. These include:

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile impurities and isomers.[2]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of purity and separation of non-volatile impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify isomeric impurities by their unique spectral signatures.[4][5]

  • Infrared (IR) Spectroscopy: To confirm the presence of the phenolic hydroxyl group and the substitution pattern on the aromatic ring.[2]

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
Oiling Out The boiling point of the solvent is too high, causing the compound to melt before dissolving. The compound is too soluble in the chosen solvent.Select a solvent with a lower boiling point. Use a solvent mixture (co-solvent system) to adjust the solubility. Ensure the solution is not supersaturated before cooling.
Poor Crystal Yield The compound is too soluble in the recrystallization solvent even at low temperatures. The solution was cooled too quickly, leading to the formation of fine crystals that are difficult to filter.Choose a solvent in which the compound has lower solubility at cold temperatures. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Reduce the amount of solvent used to dissolve the crude product.
No Crystal Formation The solution is not sufficiently saturated. The presence of significant impurities is inhibiting crystallization.Evaporate some of the solvent to increase the concentration. Try seeding the solution with a pure crystal of this compound. Perform a preliminary purification step (e.g., distillation) to remove major impurities.
Impure Crystals The cooling process was too rapid, trapping impurities within the crystal lattice. The chosen solvent does not effectively differentiate between the desired product and impurities.Ensure slow cooling to allow for selective crystallization. Screen for a more selective solvent or solvent system. Wash the filtered crystals with a small amount of cold, fresh solvent.
Fractional Vacuum Distillation
Problem Potential Cause Solution
Poor Separation of Isomers The boiling points of the isomers are very close. The distillation column has insufficient theoretical plates (low efficiency).Use a longer, more efficient fractionating column (e.g., Vigreux or packed column). Perform the distillation under a higher vacuum to increase the boiling point differences. Maintain a slow and steady distillation rate.
Bumping/Unstable Boiling Uneven heating of the distillation flask.Use a heating mantle with a stirrer for uniform heating. Add boiling chips or a magnetic stir bar to the distillation flask.
Product Solidifies in Condenser The melting point of this compound is above the temperature of the condenser cooling fluid.Use warmer cooling fluid for the condenser or wrap the condenser with heating tape set to a temperature just above the melting point of the product.
Column Chromatography
Problem Potential Cause Solution
Poor Separation of Bands The solvent system (eluent) is too polar or not polar enough. The column was improperly packed, leading to channeling. The column was overloaded with the sample.Optimize the eluent system using thin-layer chromatography (TLC) first. Aim for a solvent system that gives a significant difference in Rf values for the components. Ensure the column is packed uniformly without any air bubbles. Reduce the amount of crude product loaded onto the column.
Compound Stuck on the Column The eluent is not polar enough to move the compound. The compound may be degrading on the silica gel.Gradually increase the polarity of the eluent (gradient elution). If degradation is suspected, consider using a less acidic stationary phase like alumina or deactivating the silica gel with a small amount of a basic modifier (e.g., triethylamine) in the eluent.[6]
Tailing of the Product Band The compound is interacting too strongly with the stationary phase. The sample is too concentrated.Add a small amount of a modifier to the eluent (e.g., a few drops of acetic acid for acidic compounds) to reduce strong interactions. Ensure the sample is loaded in a concentrated band and is not too concentrated.

Quantitative Data Summary

The following table presents typical, representative data for the purification of this compound. Actual results may vary based on the specific reaction conditions and impurity profile.

Purification Method Typical Starting Purity (by GC) Typical Final Purity (by GC) Typical Yield Primary Impurities Removed
Fractional Vacuum Distillation 80-90%95-98%70-85%Mono-pentylphenols, unreacted phenol
Recrystallization 95% (post-distillation)>99%60-80%Isomeric di-tert-pentylphenols
Column Chromatography 80-90%>99.5%50-75%All isomers and minor byproducts

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation
  • Apparatus Setup: Assemble a fractional distillation apparatus with a Vigreux column, a condenser, a receiving flask, and a vacuum adapter. Ensure all glass joints are properly sealed with vacuum grease.

  • Sample Loading: Charge the distillation flask with the crude this compound.

  • Applying Vacuum: Gradually apply vacuum to the system using a vacuum pump, aiming for a pressure of 1-10 mmHg.

  • Heating: Slowly heat the distillation flask with a heating mantle.

  • Fraction Collection: Collect and discard the initial low-boiling fraction, which typically contains unreacted phenol and mono-alkylated phenols.

  • Product Collection: Collect the main fraction corresponding to this compound at a stable temperature.

  • Analysis: Analyze the collected fractions by GC-MS to determine their purity.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Based on preliminary tests, select a suitable solvent or solvent system (e.g., heptane, or an ethanol/water mixture) where this compound has high solubility at high temperatures and low solubility at low temperatures.

  • Dissolution: In an Erlenmeyer flask, dissolve the partially purified this compound in the minimum amount of hot solvent.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Vacuum Distillation Crude->Distillation Remove lower boiling impurities Recrystallization Recrystallization Distillation->Recrystallization Remove isomers Chromatography Column Chromatography Distillation->Chromatography High purity needed Analysis Purity Analysis (GC, HPLC, NMR) Recrystallization->Analysis Chromatography->Analysis Pure_Product >99% Pure Product Analysis->Pure_Product

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Oiling Out? Start->OilingOut PoorYield Poor Yield? OilingOut->PoorYield No ChangeSolvent Change Solvent / Use Co-solvent OilingOut->ChangeSolvent Yes Impure Crystals Impure? PoorYield->Impure No SlowCool Cool Slowly / Reduce Solvent PoorYield->SlowCool Yes Success Successful Purification Impure->Success No Re_Recrystallize Re-recrystallize / Wash Crystals Impure->Re_Recrystallize Yes ChangeSolvent->Start SlowCool->Start Re_Recrystallize->Start

Caption: Troubleshooting logic for recrystallization issues.

References

identifying and minimizing side reactions in 2,4-Di-tert-pentylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,4-Di-tert-pentylphenol. Our goal is to help you identify and minimize side reactions to achieve higher yields and purity.

Troubleshooting Guide: Common Issues and Solutions

Issue 1: Low Yield of this compound and High Levels of Mono-alkylated Phenols

  • Possible Cause: Incomplete reaction due to insufficient reaction time, low temperature, or inadequate catalyst activity. The second alkylation step is often slower than the first.

  • Solution:

    • Increase Reaction Time: Monitor the reaction progress using techniques like GC-MS to ensure the reaction goes to completion.

    • Optimize Temperature: Gradually increase the reaction temperature. However, be aware that excessively high temperatures can promote side reactions.[1]

    • Catalyst Loading: Ensure the appropriate catalyst-to-reactant ratio is used. For solid catalysts, ensure efficient stirring to overcome mass transfer limitations.

Issue 2: Formation of Undesired Isomers (e.g., 2,6-Di-tert-pentylphenol, 3,4-Di-tert-pentylphenol)

  • Possible Cause: The regioselectivity of the Friedel-Crafts alkylation is influenced by the catalyst and reaction conditions. Steric hindrance and electronic effects dictate the position of alkylation.

  • Solution:

    • Catalyst Selection: The choice of catalyst is critical for directing the alkylation to the desired positions. For instance, aluminum phenoxide is known to favor ortho-alkylation in the first step.[2]

    • Two-Step Synthesis: Employing a two-step synthesis approach can significantly improve selectivity. First, synthesize o-tert-pentylphenol using a selective catalyst like aluminum phenoxide. In the second step, use a different catalyst, such as atlapulgite, to introduce the second tert-pentyl group at the para-position.[2]

Issue 3: Significant Formation of Poly-alkylated Phenols (Tri-tert-pentylphenol)

  • Possible Cause: Excess of the alkylating agent (isopentene/amylene) or a highly active catalyst can lead to over-alkylation of the phenol ring.[1]

  • Solution:

    • Control Stoichiometry: Use a precise molar ratio of phenol to the alkylating agent. A slight excess of the alkylating agent may be necessary to drive the reaction to completion, but a large excess should be avoided.

    • Milder Catalyst: Consider using a milder catalyst or reducing the catalyst loading to decrease the rate of the third alkylation.

Issue 4: Presence of O-Alkylated Byproduct (tert-pentyl phenyl ether)

  • Possible Cause: O-alkylation is a common competing reaction in phenol alkylation, particularly under kinetic control and with certain catalysts.[3] The formation of the ether is often favored at lower temperatures.

  • Solution:

    • Reaction Temperature: Increasing the reaction temperature can favor the thermodynamically more stable C-alkylated products over the O-alkylated ether. The ether can sometimes rearrange to the C-alkylated product at higher temperatures.

    • Catalyst Choice: The nature of the catalyst's active sites can influence the O/C alkylation ratio. Some solid acids with specific pore structures can sterically hinder the formation of the ether.

Issue 5: Rearrangement of the Alkyl Group

  • Possible Cause: The tert-pentyl carbocation, being a tertiary carbocation, is relatively stable. However, under harsh reaction conditions, rearrangements to other isomeric pentyl structures could potentially occur, though less common than with less stable carbocations.

  • Solution:

    • Milder Reaction Conditions: Use the mildest possible reaction conditions (temperature, catalyst) that still provide a reasonable reaction rate to avoid carbocation rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

The most common method is the Friedel-Crafts alkylation of phenol with an alkylating agent like isopentene (amylene) or tert-pentyl alcohol in the presence of an acid catalyst.

Q2: What are the typical catalysts used in this synthesis?

A variety of catalysts can be used, including:

  • Lewis Acids: Aluminum chloride (AlCl₃), Boron trifluoride (BF₃)

  • Brønsted Acids: Sulfuric acid (H₂SO₄), p-Toluenesulfonic acid (p-TsOH)

  • Solid Acids: Zeolites, Montmorillonite clays (like atlapulgite), and acid-activated clays.[2]

  • Metal Phenoxides: Aluminum phenoxide is particularly noted for its ortho-selectivity in the initial alkylation step.[2]

Q3: How can I monitor the progress of the reaction and identify side products?

Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for monitoring the reaction progress.[4] It allows for the separation and identification of the starting materials, the desired product, and various side products based on their retention times and mass spectra.[5][6][7]

Q4: Is a one-step or two-step synthesis better for obtaining high purity this compound?

A two-step synthesis generally offers better control over regioselectivity and can lead to higher purity of the final product.[2] By first selectively producing o-tert-pentylphenol and then performing the second alkylation, the formation of undesired di-substituted isomers can be minimized.

Q5: What are the safety precautions I should take during this synthesis?

Phenol is corrosive and toxic. Alkylating agents can be flammable. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Consult the Safety Data Sheets (SDS) for all chemicals before use.

Data Presentation

Table 1: Illustrative Comparison of Catalytic Systems for this compound Synthesis

CatalystAlkylating AgentTemperature (°C)Reaction Time (h)Phenol Conversion (%)Selectivity for 2,4-DTBP (%)Major Side ProductsReference
Aluminum Phenoxide (Step 1)Isopentene120-1502-4HighHigh for o-tert-pentylphenolp-tert-pentylphenol, Di-alkylated phenols[2]
Atlapulgite (Step 2 of two-step)Isopentene100-1301-2High>80%2,6-DTBP, Poly-alkylated phenols[2]
Solid Super-strong AcidIsopentene80-1203-5>90%VariableIsomer mixture, Poly-alkylation(General Literature)
Zeolite (e.g., H-BEA)tert-pentyl alcohol100-1604-880-95%ModerateIsomers, O-alkylation(General Literature)
Boron Trifluoride EtherateIsopentene60-1002-4>95%Moderate to HighIsomer mixture, Poly-alkylation(General Literature)

Note: The data in this table is illustrative and compiled from various sources. Actual results will depend on specific experimental conditions.

Experimental Protocols

Protocol 1: Two-Step Synthesis of this compound for High Selectivity

This protocol is based on the high-selectivity method described in patent literature.[2]

Step 1: Synthesis of o-tert-pentylphenol

  • Apparatus: A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

  • Reagents:

    • Phenol

    • Aluminum turnings

    • Isopentene (Amylene)

  • Procedure:

    • Charge the flask with phenol and aluminum turnings (e.g., 1 mole of phenol to 0.01-0.05 moles of aluminum).

    • Heat the mixture under an inert atmosphere (e.g., nitrogen) to about 150-180°C with stirring to form the aluminum phenoxide catalyst. The reaction is complete when hydrogen evolution ceases.

    • Cool the reaction mixture to the desired alkylation temperature (e.g., 120-150°C).

    • Slowly add isopentene (e.g., 1-1.2 moles) to the reaction mixture via the dropping funnel while maintaining vigorous stirring.

    • After the addition is complete, continue stirring at the same temperature for 1-2 hours to ensure complete reaction of the isopentene.

    • Monitor the reaction by GC-MS to confirm the formation of o-tert-pentylphenol as the major product.

    • Cool the reaction mixture. The crude product can be used directly in the next step or purified by distillation.

Step 2: Synthesis of this compound

  • Apparatus: Same as Step 1.

  • Reagents:

    • Crude o-tert-pentylphenol from Step 1

    • Atlapulgite (acid-activated clay)

    • Isopentene (Amylene)

  • Procedure:

    • Charge the flask with the crude o-tert-pentylphenol from the previous step and atlapulgite catalyst (e.g., 5-10 wt% of the phenol).

    • Heat the mixture to the reaction temperature (e.g., 100-130°C) with stirring.

    • Slowly add isopentene (e.g., 1-1.2 moles) to the reaction mixture.

    • After the addition, continue to stir for 1-2 hours.

    • Monitor the reaction by GC-MS for the formation of this compound.

    • Once the reaction is complete, cool the mixture and filter to remove the solid atlapulgite catalyst.

    • The resulting liquid product can be purified by vacuum distillation to obtain high-purity this compound.

Visualizations

Reaction_Pathway cluster_step1 Step 1: Ortho-Alkylation cluster_step2 Step 2: Para-Alkylation cluster_side_reactions Potential Side Reactions Phenol Phenol o_TPP o-tert-pentylphenol Phenol->o_TPP + Isopentene p_TPP p-tert-pentylphenol Phenol->p_TPP + Isopentene Ether tert-pentyl phenyl ether Phenol->Ether + Isopentene Isopentene Isopentene Catalyst1 Al Phenoxide (Catalyst 1) Catalyst1->o_TPP Catalyst2 Atlapulgite (Catalyst 2) DTBP_24 This compound (Desired Product) Catalyst2->DTBP_24 o_TPP->DTBP_24 + Isopentene DTBP_26 2,6-Di-tert-pentylphenol o_TPP->DTBP_26 + Isopentene Poly_alkylated Poly-alkylated Phenols DTBP_24->Poly_alkylated + Isopentene Troubleshooting_Workflow Start Start Synthesis Analysis Analyze Product Mixture (e.g., GC-MS) Start->Analysis High_Purity High Purity of 2,4-DTBP? Analysis->High_Purity Identify_Side_Product Identify Major Side Product(s) High_Purity->Identify_Side_Product No End Synthesis Successful High_Purity->End Yes Mono_alkylated High Mono-alkylated Phenols Identify_Side_Product->Mono_alkylated Mono- Isomers High Undesired Isomers Identify_Side_Product->Isomers Isomers Poly_alkylated High Poly-alkylated Phenols Identify_Side_Product->Poly_alkylated Poly- O_alkylation High O-alkylation Identify_Side_Product->O_alkylation O-alkylated Action_Mono Increase Reaction Time/Temp Check Catalyst Activity Mono_alkylated->Action_Mono Action_Isomers Change Catalyst Use Two-Step Synthesis Isomers->Action_Isomers Action_Poly Adjust Stoichiometry Use Milder Catalyst Poly_alkylated->Action_Poly Action_O Increase Temperature Change Catalyst O_alkylation->Action_O Action_Mono->Start Action_Isomers->Start Action_Poly->Start Action_O->Start

References

understanding the degradation pathways of 2,4-Di-tert-pentylphenol under UV exposure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting the degradation pathways of 2,4-Di-tert-pentylphenol (2,4-DTPP) under UV exposure.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its degradation under UV light a concern?

A1: this compound (2,4-DTPP) is an organic compound used in the synthesis of antioxidants and UV absorbers to prevent material degradation.[1][2] Its presence in the environment and the potential for transformation into various byproducts under UV irradiation necessitates an understanding of its degradation pathways to assess environmental fate and potential toxicity.

Q2: What is the difference between direct UV photolysis and Advanced Oxidation Processes (AOPs) for the degradation of 2,4-DTPP?

A2: Direct UV photolysis involves the degradation of a compound solely through the absorption of UV light.[3] Advanced Oxidation Processes (AOPs) utilize UV light in combination with an oxidizing agent, such as persulfate (UV/PS), to generate highly reactive radicals (e.g., hydroxyl and sulfate radicals) that accelerate the degradation of organic compounds.[4] While direct photolysis of 2,4-DTPP is possible, much of the available research on similar compounds like 2,4-Di-tert-butylphenol (2,4-DTBP) focuses on AOPs due to their higher degradation efficiencies.[3]

Q3: What are the primary factors that influence the rate of 2,4-DTPP photodegradation?

A3: Several factors can influence the efficiency of 2,4-DTPP photodegradation:

  • UV Wavelength and Intensity: The UV source's wavelength must overlap with the absorption spectrum of 2,4-DTPP for direct photolysis to occur. Higher light intensity generally leads to a faster degradation rate.[3]

  • pH of the Solution: The pH can affect the chemical form of 2,4-DTPP and the generation of reactive species in AOPs. For the related compound 2,4-DTBP in a UV/persulfate system, degradation is suppressed with increasing pH.[3][4]

  • Initial Concentration of 2,4-DTPP: At high concentrations, the solution may absorb a significant amount of UV light, reducing light penetration and decreasing the overall degradation efficiency.[3]

  • Presence of Other Substances: Other organic and inorganic compounds in the solution can impact the degradation rate. For instance, natural organic matter (NOM) can act as a scavenger of reactive radicals, inhibiting the degradation process.[3][4]

Q4: What are the likely degradation byproducts of 2,4-DTPP under UV exposure?

A4: While specific studies on the direct UV photolysis of 2,4-DTPP are limited, based on research on the closely related 2,4-Di-tert-butylphenol (2,4-DTBP), the degradation is expected to proceed through the formation of hydroxylated and de-alkylated derivatives.[3] Direct photolysis of phenols can also sometimes lead to the formation of polymeric materials.[3] It is crucial to use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the specific byproducts in your experimental setup.[3]

Troubleshooting Guide

Issue Possible Cause(s) Troubleshooting Steps
Low or no degradation of 2,4-DTPP 1. Incorrect UV wavelength: The lamp's emission spectrum may not overlap with the absorption spectrum of 2,4-DTPP. 2. Low UV intensity: The light source may be weak or aged. 3. High initial concentration of 2,4-DTPP: The solution is too concentrated, preventing UV light penetration.[3] 4. Presence of interfering substances: Other compounds in the solution are absorbing the UV light or scavenging reactive species (in AOPs).[3][4]1. Verify Lamp Spectrum: Ensure the emission spectrum of your UV lamp is appropriate for the absorption spectrum of 2,4-DTPP. 2. Check Lamp Intensity: Measure the light intensity of your UV source. Replace the lamp if it is below the manufacturer's specifications. 3. Dilute the Sample: Reduce the initial concentration of your 2,4-DTPP solution. 4. Run Controls: Use a purified solvent to prepare your 2,4-DTPP solution to eliminate interferences.
Inconsistent or non-reproducible results 1. Fluctuations in UV lamp intensity: The power supply to the lamp may be unstable. 2. Inconsistent sample positioning: The distance and angle of the sample relative to the UV source are not consistent between experiments. 3. Temperature variations: The temperature of the solution is not controlled.1. Stabilize Power Supply: Use a stabilized power source for the UV lamp. 2. Standardize Geometry: Use a fixed sample holder to ensure consistent positioning. 3. Control Temperature: Use a water bath or other temperature control system to maintain a constant temperature.
Unexpected peaks in HPLC/GC-MS analysis 1. Formation of degradation byproducts: The new peaks are likely intermediate or final degradation products of 2,4-DTPP.[3] 2. Contamination: Contamination from glassware, solvents, or the sample itself.1. Identify Byproducts: Use GC-MS or LC-MS to identify the chemical structure of the unknown peaks. This will provide insight into the degradation pathway. 2. Run Blanks: Analyze samples of your solvent and run the experiment with a blank solution (without 2,4-DTPP) to check for contaminants. Ensure all glassware is thoroughly cleaned.
Peak tailing in HPLC chromatograms 1. Secondary interactions: Unwanted interactions between 2,4-DTPP or its byproducts and the stationary phase (e.g., residual silanol groups).[5] 2. Mobile phase pH mismatch: The pH of the mobile phase is close to the pKa of the analytes.[5] 3. Column issues: Degradation or contamination of the column.[5]1. Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions. 2. Adjust Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of your analytes. 3. Clean or Replace Column: Flush the column with a strong solvent. If the problem persists, replace the column.

Quantitative Data

Compound Parameter Value Conditions Reference
4-n-Nonylphenol (4NP)Quantum Yield0.15Aqueous solution, polychromatic UV[6][7]
Nonylphenol (technical mixture)Quantum Yield0.17Aqueous solution, polychromatic UV[6][7]
2,4-Di-tert-butylphenol (2,4-DTBP)Pseudo-first-order rate constant (k)7.87 x 10⁻⁴ s⁻¹UV/Persulfate system[4]

Experimental Protocols

Protocol for Direct UV Photolysis of 2,4-DTPP
  • Preparation of Stock Solution:

    • Accurately weigh a known amount of 2,4-DTPP and dissolve it in a suitable solvent (e.g., methanol or acetonitrile) to prepare a concentrated stock solution.

    • From the stock solution, prepare an aqueous working solution of the desired concentration (e.g., 10 mg/L) using high-purity water.

  • Experimental Setup:

    • Use a quartz photoreactor to allow for maximum UV light transmission.

    • Place a specific volume of the 2,4-DTPP working solution into the photoreactor.

    • Position the photoreactor at a fixed distance from a UV lamp with a known emission spectrum and intensity. A collimated beam apparatus is recommended for accurate quantum yield determination.

    • Use a magnetic stirrer to ensure the solution is well-mixed throughout the experiment.

    • If necessary, control the temperature of the solution using a water bath.

  • UV Irradiation and Sampling:

    • Before turning on the UV lamp, take an initial sample (t=0) to determine the starting concentration of 2,4-DTPP.

    • Turn on the UV lamp to initiate the photodegradation experiment.

    • At predetermined time intervals (e.g., 0, 5, 10, 20, 30, 60 minutes), withdraw aliquots of the solution.

    • Immediately quench any ongoing reaction in the withdrawn samples, if necessary (e.g., by adding a radical scavenger if studying AOPs or by placing the sample in the dark for direct photolysis).

  • Sample Analysis:

    • Analyze the concentration of 2,4-DTPP in each sample using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.

    • To identify degradation byproducts, use Gas Chromatography-Mass Spectrometry (GC-MS) analysis of extracted samples.

  • Control Experiments:

    • Dark Control: Run the experiment under the same conditions but without UV irradiation to assess any degradation due to other factors (e.g., hydrolysis or adsorption to the reactor walls).

    • Photolysis without 2,4-DTPP: Irradiate a blank solution (high-purity water) to ensure that no interfering peaks are generated from the experimental setup itself.

Visualizations

G 2,4-DTPP 2,4-DTPP Excited_State Excited State [2,4-DTPP]* 2,4-DTPP->Excited_State UV Light (hν) Hydroxylated_Intermediates Hydroxylated Intermediates Excited_State->Hydroxylated_Intermediates Reaction with •OH (if present) Dealkylated_Intermediates De-alkylated Intermediates Excited_State->Dealkylated_Intermediates C-C bond cleavage Ring_Opening_Products Ring-Opening Products Hydroxylated_Intermediates->Ring_Opening_Products Further Oxidation Dealkylated_Intermediates->Ring_Opening_Products Further Oxidation Mineralization Mineralization (CO2, H2O) Ring_Opening_Products->Mineralization

Caption: Proposed degradation pathway of 2,4-DTPP under UV exposure.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare 2,4-DTPP Stock Solution Working_Solution Prepare Aqueous Working Solution Stock_Solution->Working_Solution Setup Assemble Photoreactor (Quartz vessel, UV lamp, stirrer) Working_Solution->Setup Irradiation UV Irradiation Setup->Irradiation Sampling Collect Samples at Time Intervals Irradiation->Sampling HPLC Quantify 2,4-DTPP (HPLC-UV) Sampling->HPLC GCMS Identify Byproducts (GC-MS) Sampling->GCMS

Caption: General experimental workflow for UV degradation studies.

References

optimizing reaction conditions for the alkylation of phenol to produce 2,4-Di-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of 2,4-Di-tert-pentylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to optimize the alkylation of phenol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Q1: Low yield of this compound.

A1: Low product yield can be attributed to several factors, including suboptimal reaction conditions, catalyst inefficiency, or reactant purity.

  • Reaction Temperature: The reaction temperature significantly influences the formation of the desired product. For instance, with certain ionic liquid catalysts, the maximum selectivity for the di-alkylated product is achieved at 80°C.[1] Temperatures that are too low may result in incomplete reaction, while excessively high temperatures can promote side reactions or catalyst degradation.

  • Molar Ratio of Reactants: The ratio of phenol to the alkylating agent (e.g., tert-amyl alcohol or isoamylene) is critical. A molar ratio of phenol to tertiary butyl alcohol of 1:3 has been shown to yield the maximum selectivity for 2,4-ditertbutylphenol when using an ionic liquid catalyst.[1]

  • Catalyst Loading: The amount of catalyst can impact both the reaction rate and selectivity. Insufficient catalyst may lead to a slow and incomplete reaction. Conversely, excessive catalyst does not necessarily improve yield and can be uneconomical. A molar ratio of phenol to an ionic liquid catalyst of 1:0.5 has been reported to provide maximum selectivity for 2,4-DTBP.[1]

  • Reaction Time: The duration of the reaction must be sufficient to allow for the formation of the di-alkylated product. Monitoring the reaction progress over time, for example by gas chromatography, is recommended to determine the optimal reaction time.[2]

  • Catalyst Choice: The type of catalyst used is a primary determinant of yield and selectivity. A variety of catalysts have been employed, including Brønsted acids (H₂SO₄), Lewis acids (AlCl₃, BF₃), cation exchange resins, zeolites, and ionic liquids.[1] For instance, a two-step process using aluminum phenoxide followed by atlapulgite has been developed to achieve high yields of this compound.[3]

Q2: Poor selectivity for this compound (high formation of mono-alkylated phenols or other isomers).

A2: Achieving high selectivity for the 2,4-isomer over other substitution patterns (ortho, para, or tri-substituted) is a common challenge.

  • Reaction Mechanism: The alkylation of phenol is an electrophilic aromatic substitution reaction. The hydroxyl group of phenol directs the incoming alkyl groups primarily to the ortho and para positions.[2] The formation of this compound occurs through a sequential alkylation, first forming o-tert-pentylphenol and/or p-tert-pentylphenol, which are then further alkylated.

  • Catalyst Influence: The catalyst plays a crucial role in directing the selectivity. Some catalysts may favor the formation of the mono-alkylated product. For example, at 70°C, an N-methyl imidazole-based ionic liquid catalyst can yield a phenol conversion of 86% with a 57.6% selectivity to 4-tert-butylphenol.[4] A two-step alkylation process using different catalysts for each step can be employed to first generate the o-tert-pentylphenol intermediate, which is then alkylated to the desired this compound.[3]

  • Steric Hindrance: The bulky tert-pentyl group creates steric hindrance, which influences the position of the second alkylation. The initial alkylation can occur at either the ortho or para position, with subsequent alkylation occurring at the remaining activated position that is sterically accessible.

Q3: Catalyst deactivation and reusability.

A3: Catalyst deactivation can be a significant issue, particularly with solid acid catalysts, which can be prone to coking and pore blocking.[1]

  • Catalyst Choice: Ionic liquids offer an advantage in this regard as they are often recoverable and reusable.[1][4] For example, the ionic liquid [HIMA]OTs can be separated from the reaction mixture by precipitation with ethyl acetate and then filtered for reuse.[2]

  • Reaction Conditions: Harsh reaction conditions, such as high temperatures, can accelerate catalyst deactivation. Optimizing the temperature to the lowest effective level can help prolong catalyst life.

Frequently Asked Questions (FAQs)

Q1: What are the most common alkylating agents used for this reaction?

A1: The most common alkylating agents are isoamylene (isopentene) and tert-amyl alcohol (tert-pentyl alcohol).[3][5] Isobutylene and tert-butyl alcohol are used for the synthesis of the related compound 2,4-di-tert-butylphenol.[2][6]

Q2: What types of catalysts are effective for this alkylation?

A2: A range of acidic catalysts can be used. These include:

  • Homogeneous Catalysts: Lewis acids like AlCl₃ and BF₃, and Brønsted acids such as H₂SO₄.[1]

  • Heterogeneous Catalysts: Cation-exchange resins, zeolites, mesoporous materials, and activated clay.[1][2]

  • Ionic Liquids: Room-temperature ionic liquids are gaining traction as environmentally friendly and recyclable catalysts.[1][4]

  • Metal Phenoxides: Aluminum phenoxide is a notable catalyst, particularly for the initial mono-alkylation step.[3][5]

Q3: What are the typical reaction conditions?

A3: Reaction conditions vary depending on the specific catalyst and alkylating agent used.

  • Temperature: Generally ranges from 70°C to 180°C.[2][3][5]

  • Pressure: When using gaseous alkylating agents like isoamylene, the reaction may be conducted under pressure.

  • Reaction Time: Can range from 30 minutes to several hours.[2][3]

Data Presentation

Table 1: Comparison of Catalytic Systems and Reaction Conditions for Phenol Alkylation

CatalystAlkylating AgentTemperature (°C)Molar Ratio (Phenol:Alkylating Agent)Catalyst LoadingConversion (%)Selectivity (%) for this compoundReference
Aluminum Phenoxide / Atlapulgite (Two-step)Isoamylene1001:1.5 (Step 1)->90 (Phenol)High (Product purity >99.5%)[3][5]
Ionic Liquid [SBTEA][PTSA]Tertiary Butyl Alcohol801:31:0.5 (Phenol:Catalyst)-Maximum selectivity observed[1]
Acid-supported AluminaIsobutylene120-1801:1.5-2.51-10 wt% of phenol--[2]
Activated ClayIsobutylene83 ± 11:1.191:0.05 (by weight)--[2]

Experimental Protocols

Protocol 1: Two-Step Alkylation using Aluminum Phenoxide and Atlapulgite (Adapted from[3])

Step 1: Mono-alkylation to o-tert-pentylphenol

  • In a suitable reactor, charge phenol and a catalytic amount of aluminum.

  • Heat the mixture to 170-190°C to form aluminum phenoxide in situ.

  • Cool the reactor to the reaction temperature of 100°C.

  • Add isoamylene to the reactor at a controlled rate. The molar ratio of phenol to isoamylene should be approximately 1:1.5.

  • Maintain the reaction at 100°C for 5.0-7.0 hours.

  • After the reaction, the resulting mixture primarily contains o-tert-pentylphenol.

Step 2: Di-alkylation to this compound

  • Transfer the mono-alkylation reaction mixture to a second reactor.

  • Add atlapulgite catalyst to the mixture.

  • Heat the mixture to 100°C.

  • Add additional isoamylene to the reactor.

  • Maintain the reaction at 100°C with stirring for approximately 1 hour after the isoamylene addition is complete.

  • After the reaction, filter the mixture to remove the catalyst.

  • The resulting liquid can be purified by distillation to obtain this compound with a purity of over 99%.

Protocol 2: Alkylation using an Ionic Liquid Catalyst (General procedure based on[1][2])

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, combine phenol, tert-amyl alcohol, and the ionic liquid catalyst.

  • Heat the reaction mixture to the desired temperature (e.g., 80°C) with constant stirring.

  • Monitor the progress of the reaction using a suitable analytical technique such as Gas Chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • If the catalyst is an ionic liquid, it may be precipitated by adding a solvent like ethyl acetate.

  • Filter the mixture to separate the catalyst. The catalyst can often be washed, dried, and reused.

  • The filtrate, containing the product, can be concentrated and purified by distillation.

Mandatory Visualization

experimental_workflow cluster_prep Reactant & Catalyst Preparation cluster_reaction Alkylation Reaction cluster_workup Product Workup & Purification reactants Phenol & Alkylating Agent reaction_setup Reactor Setup & Inert Atmosphere reactants->reaction_setup catalyst Catalyst Selection (e.g., Al Phenoxide, Ionic Liquid) catalyst->reaction_setup reaction_conditions Set Temperature, Pressure, & Molar Ratios reaction_setup->reaction_conditions monitoring Reaction Monitoring (e.g., GC) reaction_conditions->monitoring catalyst_removal Catalyst Removal (Filtration/Separation) monitoring->catalyst_removal purification Purification (Distillation) catalyst_removal->purification analysis Product Analysis (Purity, Yield) purification->analysis

Caption: General experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_params Check Reaction Parameters cluster_catalyst Evaluate Catalyst start Start Experiment issue Low Yield or Poor Selectivity? start->issue temp Optimize Temperature issue->temp Yes end Successful Synthesis issue->end No ratio Adjust Molar Ratios temp->ratio time Modify Reaction Time ratio->time loading Vary Catalyst Loading time->loading type Consider Alternative Catalyst loading->type deactivation Check for Deactivation type->deactivation deactivation->issue Re-evaluate

Caption: Troubleshooting flowchart for optimizing this compound synthesis.

References

overcoming common issues in the analysis of 2,4-Di-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the analysis of 2,4-Di-tert-pentylphenol (2,4-DTPP). The following information is designed to offer direct, actionable solutions to specific experimental challenges.

Frequently Asked Questions (FAQs)

Sample Preparation

Q1: What is the best way to prepare a sample containing 2,4-DTPP for analysis to avoid low signal intensity?

A1: Proper sample preparation is crucial for a strong signal. The ideal method depends on your sample matrix. For liquid chromatography-mass spectrometry (LC-MS), dissolve the final extract in a solvent compatible with the mobile phase, such as a mixture of acetonitrile and water. The addition of a small amount of formic acid can aid in protonation. For gas chromatography-mass spectrometry (GC-MS), use a volatile solvent like dichloromethane or hexane. Ensure the sample concentration is within your instrument's optimal range to prevent weak signals from concentrations that are too low or detector saturation from concentrations that are too high.

Q2: I suspect ion suppression in my LC-MS analysis of a complex matrix. How can I confirm and mitigate this?

A2: Ion suppression is a common issue in the LC-MS analysis of complex samples, where co-eluting matrix components interfere with the ionization of the target analyte, leading to a reduced signal. To mitigate this, improve your sample clean-up procedure to remove interfering compounds before they enter the mass spectrometer. Using a stable isotope-labeled internal standard of 2,4-DTPP is the best way to correct for matrix effects. If one is not available, a structurally similar compound that does not co-elute can be used. Diluting the sample can also reduce the concentration of interfering matrix components.

Chromatography

Q3: I am having difficulty separating 2,4-DTPP from its positional isomers by HPLC. What can I do?

A3: The separation of positional isomers can be challenging. To improve resolution, you can adjust the mobile phase composition by changing the solvent ratio or switching to a different organic modifier (e.g., from acetonitrile to methanol). For ionizable compounds, small adjustments to the mobile phase pH can significantly impact retention and selectivity. If mobile phase optimization is insufficient, consider using a different stationary phase, such as a phenyl column, which can offer alternative selectivity for aromatic compounds.

Q4: I am observing peak tailing for the derivatized 2,4-DTPP in my GC analysis. What is the cause and how can I fix it?

A4: Peak tailing for derivatized 2,4-DTPP is often due to the interaction of any remaining underivatized compound with active sites in the GC system, such as the inlet liner or the column. To resolve this, ensure the derivatization reaction has gone to completion. Using a deactivated (silanized) inlet liner can also help reduce active sites. Regular column maintenance, including conditioning, is also important.

Mass Spectrometry

Q5: I am using Electrospray Ionization (ESI) for my LC-MS analysis of 2,4-DTPP and the signal is very weak. Is this normal?

A5: Yes, it is common to observe a weak signal for relatively non-polar phenolic compounds like 2,4-DTPP with ESI. Atmospheric Pressure Chemical Ionization (APCI) is generally a more effective ionization technique for such compounds and can significantly increase signal intensity. If an APCI source is not available, consider derivatization to improve ionization efficiency or opt for GC-MS analysis.

Analyte Stability

Q6: What are the expected degradation pathways for 2,4-DTPP under forced degradation conditions?

A6: Forced degradation studies help to understand the stability of a molecule. For phenolic compounds like 2,4-DTPP, degradation can be expected under oxidative, photolytic, and extreme pH conditions.

  • Oxidative degradation: 2,4-DTPP is susceptible to oxidation, which can be induced by agents like hydrogen peroxide or through advanced oxidation processes like UV/persulfate. This involves the formation of hydroxyl and sulfate radicals that attack the molecule.

  • Photodegradation: As a precursor for UV absorbers, 2,4-DTPP itself can be susceptible to photodegradation, leading to the formation of various byproducts.

  • pH Stability: While generally stable at neutral pH, degradation may be suppressed at higher pH values in certain oxidative conditions. Phenols can be sensitive to strong basic or acidic conditions, potentially leading to decomposition.

  • Thermal Stability: While generally stable at typical analytical temperatures, prolonged exposure to high temperatures can lead to thermal decomposition.

Troubleshooting Guides

Issue 1: No Signal or Very Low Signal for 2,4-DTPP in Mass Spectrometry

A complete loss or very low signal can be due to several factors. A systematic check of your system is the best approach.

Potential Cause Troubleshooting Steps
Sample Preparation Issue - Verify the correct concentration of your sample. - Ensure the solvent is appropriate for your analytical method. - Use freshly prepared samples.
LC System Malfunction (for LC-MS) - Check that mobile phase levels are sufficient. - Inspect for any leaks in the system. - Confirm that the correct column is installed.
MS System Issue - Ensure the instrument is properly tuned and calibrated. - Check if the ion source is clean. - Verify that gas supplies are adequate.
Suboptimal Ionization - For LC-MS, switch from ESI to an APCI source if available. - For GC-MS, ensure proper derivatization to enhance volatility.
Detector Malfunction - Check that the detector voltage is set appropriately. - Confirm that the detector is turned on.
Issue 2: Poor Chromatographic Separation of 2,4-DTPP from Isomers

Co-elution of isomers is a common challenge that requires optimization of chromatographic conditions.

Potential Cause Troubleshooting Steps
Suboptimal Mobile Phase - Adjust the ratio of the organic modifier to the aqueous phase. - Switch between different organic modifiers (e.g., acetonitrile and methanol). - For ionizable compounds, adjust the pH of the mobile phase.
Inadequate Stationary Phase - If using a standard C18 column, consider a phenyl-based column for enhanced selectivity towards aromatic compounds.
Incorrect Column Temperature - Vary the column temperature to see if it improves separation.

Data Presentation

Table 1: GC-MS Parameters and Retention Data for this compound
Parameter Value
GC Column 5% Phenyl Methyl Siloxane (e.g., HP-5MS)
Derivatization Silylation with BSTFA + 1% TMCS
Kovats Retention Index (non-polar column) ~1519 (underivatized)
Injector Temperature 250 - 280 °C
Oven Program Example: 60°C (2 min), ramp to 280°C at 10°C/min, hold 5 min
Carrier Gas Helium at 1 mL/min
MS Detector Electron Ionization (EI) at 70 eV
Table 2: Mass Spectrometry Data for this compound and its TMS Derivative
Compound Molecular Ion (m/z) Key Fragment Ions (m/z) Notes
This compound 234205, 177, 149The m/z 205 fragment corresponds to the loss of an ethyl group.
This compound-TMS ether 306291, 277, 73The m/z 291 fragment corresponds to the loss of a methyl group from the TMS moiety. The ion at m/z 73 is characteristic of the trimethylsilyl group.
Table 3: LC-MS/MS Parameters for Alkylphenols (General)
Parameter Value
LC Column C18 reversed-phase (e.g., 50 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Ionization Source ESI or APCI (Negative Ion Mode)
Acquisition Mode Multiple Reaction Monitoring (MRM)
Precursor Ion [M-H]⁻ (for 2,4-DTPP) 233.2
Example Product Ions Further optimization is required to determine the most stable and intense product ions for 2,4-DTPP. Common losses for phenols include alkyl chains.

Experimental Protocols

Protocol 1: Silylation of this compound for GC-MS Analysis
  • Sample Preparation: Evaporate an aliquot of the sample extract containing 2,4-DTPP to dryness under a gentle stream of nitrogen. It is critical to ensure the sample is free of water, as silylating reagents are moisture-sensitive.

  • Reagent Addition: Add 100 µL of a silylating agent mixture, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), to the dried sample.

  • Reaction: Tightly cap the vial and heat at 60-70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is now ready for injection into the GC-MS.

Protocol 2: Extraction of this compound from Plastic Food Contact Material for GC-MS Analysis
  • Sample Preparation: Cut a small, known amount of the plastic sample (e.g., 50 mg) into small pieces.

  • Dissolution: Place the pieces in a vial and add a suitable solvent such as tetrahydrofuran (THF) to dissolve the polymer.

  • Precipitation: Add a non-solvent for the polymer, such as hexane, to precipitate the polymer while keeping the additives, including 2,4-DTPP, in solution.

  • Filtration/Centrifugation: Separate the precipitated polymer from the solution containing the analyte.

  • Solvent Exchange: Evaporate the solvent and reconstitute the residue in a solvent suitable for derivatization and GC-MS analysis (e.g., dichloromethane or hexane).

  • Derivatization and Analysis: Proceed with the silylation protocol (Protocol 1) followed by GC-MS analysis.

Visualizations

Troubleshooting_Workflow start Low/No Signal for 2,4-DTPP sample_prep Verify Sample Preparation - Correct Concentration? - Appropriate Solvent? - Freshly Prepared? start->sample_prep lc_system Check LC/GC System - Sufficient Mobile Phase/Carrier Gas? - No Leaks? - Correct Column? sample_prep->lc_system Sample OK end_nok Consult Instrument Specialist sample_prep->end_nok Issue Found ms_system Inspect MS System - Tuned and Calibrated? - Ion Source Clean? - Adequate Gas Supplies? lc_system->ms_system LC/GC OK lc_system->end_nok Issue Found ionization Optimize Ionization - Switch ESI to APCI (LC-MS)? - Ensure Complete Derivatization (GC-MS)? ms_system->ionization MS System OK ms_system->end_nok Issue Found end_ok Problem Resolved ionization->end_ok Signal Improved ionization->end_nok No Improvement

Caption: A step-by-step workflow for troubleshooting low or no signal for 2,4-DTPP.

Derivatization_Workflow start GC Analysis of 2,4-DTPP is_volatile Is the analyte sufficiently volatile and thermally stable? start->is_volatile direct_analysis Direct GC-MS Analysis is_volatile->direct_analysis Yes derivatization Perform Derivatization (e.g., Silylation) is_volatile->derivatization No sample_drying Ensure Anhydrous Sample derivatization->sample_drying reagent_addition Add Silylating Reagent (e.g., BSTFA + TMCS) sample_drying->reagent_addition reaction Heat to Complete Reaction (e.g., 60-70°C for 30 min) reagent_addition->reaction gc_ms_analysis GC-MS Analysis of Derivatized Analyte reaction->gc_ms_analysis

Caption: Logical workflow for deciding on and performing derivatization for GC analysis.

Degradation_Pathways dtpp This compound oxidation Oxidative Degradation (e.g., H₂O₂, UV/persulfate) dtpp->oxidation photolysis Photolytic Degradation (UV Light) dtpp->photolysis hydrolysis Hydrolytic Degradation (Acid/Base) dtpp->hydrolysis thermal Thermal Degradation (High Temperature) dtpp->thermal products Various Degradation Products oxidation->products photolysis->products hydrolysis->products thermal->products

Caption: Potential degradation pathways of this compound under stress conditions.

Technical Support Center: Stabilization of 2,4-Di-tert-pentylphenol (DTPP) in Commercial Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in addressing common challenges associated with the stabilization of 2,4-Di-tert-pentylphenol (DTPP) in various commercial formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound (DTPP) and what are its primary functions in formulations?

A1: this compound (DTPP) is a sterically hindered phenolic compound.[1] Its primary roles in commercial formulations are as an antioxidant and a UV stabilizer.[1][2][3][4] As an antioxidant, it neutralizes free radicals, preventing oxidative degradation that can lead to loss of product integrity, discoloration, and brittleness in materials like plastics, rubber, and lubricants.[2] As a UV stabilizer, it absorbs and dissipates UV radiation, protecting materials from photodegradation, which can cause color fading and material breakdown.[2]

Q2: What are the common signs of DTPP degradation in a formulation?

A2: The most common sign of DTPP degradation is a change in the formulation's color, often manifesting as a yellow, orange, or pink discoloration.[5] This is typically due to the formation of colored degradation products like quinone methides.[6] Other signs of degradation can include a loss of antioxidant efficacy, leading to a decrease in the overall stability and performance of the final product, and in some cases, the precipitation of insoluble degradation products.

Q3: What are the main factors that contribute to the degradation of DTPP?

A3: The degradation of DTPP, like other phenolic antioxidants, is primarily initiated by exposure to heat, light (UV radiation), and oxygen.[2] The presence of metal ions can also catalyze its degradation. The degradation process involves the donation of a hydrogen atom from the phenolic hydroxyl group to a free radical, forming a phenoxyl radical. This radical can then undergo further reactions to form various degradation products.

Q4: How can I prevent the discoloration of my formulation containing DTPP?

A4: Discoloration, often due to the formation of quinone methides, can be mitigated by using co-stabilizers, particularly phosphites or phosphonites.[6] These secondary antioxidants work synergistically with DTPP to prevent its oxidation and the subsequent formation of colored byproducts.[6] A common strategy is to use a blend of a phenolic antioxidant like DTPP with a phosphite stabilizer.[6]

Q5: What are synergistic stabilizers and which ones are recommended for use with DTPP?

A5: Synergistic stabilizers are a combination of antioxidants that provide a greater stabilizing effect than the sum of their individual effects. For phenolic antioxidants like DTPP, the most common synergistic stabilizers are phosphites and thioesters.

  • Phosphites: These act as hydroperoxide decomposers and protect the primary phenolic antioxidant during high-temperature processing, thus preserving its long-term thermal stability.[6] A blend of a phenolic antioxidant and a phosphite is a robust and widely used stabilization system.[6]

  • Thiosynergists: These are also hydroperoxide decomposers and are particularly effective in improving long-term thermal stability when used in combination with a phenolic antioxidant.[6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Formulation develops a yellow or pink discoloration over time. Oxidation of DTPP leading to the formation of colored quinone methides.[5][6]Incorporate a phosphite or phosphonite co-stabilizer into the formulation. A common starting ratio for a phenolic antioxidant to phosphite blend is 1:4.[6] Ensure the formulation is protected from excessive exposure to light and air.
Loss of antioxidant efficacy before the expected shelf-life. Depletion of the primary antioxidant (DTPP) due to high processing temperatures or prolonged exposure to oxidative environments.Add a synergistic co-stabilizer such as a phosphite to protect the DTPP during processing.[6] Consider increasing the initial concentration of the DTPP/stabilizer blend.
Precipitation or cloudiness appears in the formulation. Formation of insoluble degradation products of DTPP. This can also be due to the hydrolysis of certain co-stabilizers like some phosphites.[6]Use high-purity, hydrolysis-resistant phosphites.[6] Conduct compatibility studies of the DTPP and stabilizer blend with the formulation matrix at various temperatures.
Inconsistent performance of the stabilized formulation between batches. Inconsistent purity of the DTPP raw material. Impurities can accelerate degradation.[1][5] Inadequate mixing or dispersion of the stabilizer system within the formulation.Source high-purity DTPP (e.g., >99%).[1] Ensure a robust and validated mixing process to achieve homogeneous dispersion of the antioxidant and co-stabilizers.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for DTPP Quantification

This protocol outlines a general procedure for developing a stability-indicating High-Performance Liquid Chromatography (HPLC) method to quantify DTPP in a formulation and separate it from its degradation products.

Objective: To develop and validate an HPLC method that can accurately measure the concentration of DTPP in the presence of its degradation products, process impurities, and other formulation components.

Materials:

  • HPLC system with a UV or Photodiode Array (PDA) detector

  • C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • DTPP reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

Method Development:

  • Mobile Phase Selection: Start with a mobile phase consisting of a mixture of acetonitrile, methanol, and a phosphate buffer (e.g., 20:30:50 v/v/v) with the pH adjusted to 3.5.[7] The gradient or isocratic conditions should be optimized to achieve good separation between DTPP and its potential degradation products.

  • Wavelength Selection: Use a PDA detector to determine the optimal wavelength for detecting DTPP. A common starting wavelength for phenolic compounds is around 254 nm.[7]

  • Forced Degradation Studies: To ensure the method is stability-indicating, perform forced degradation studies on a sample of DTPP. Expose the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions as per ICH Q1A(R2) guidelines.

    • Acidic: 0.1 M HCl at 60°C for 24 hours

    • Basic: 0.1 M NaOH at 60°C for 24 hours

    • Oxidative: 3% H₂O₂ at room temperature for 24 hours

    • Thermal: 80°C for 48 hours

    • Photolytic: Expose to UV light (e.g., 1.2 million lux hours)

  • Method Validation: Validate the developed method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Protocol 2: Evaluation of Stabilizer Efficacy

Objective: To compare the effectiveness of different stabilizer systems in preventing the degradation of DTPP in a formulation under accelerated aging conditions.

Materials:

  • Formulation containing DTPP

  • Various stabilizer candidates (e.g., different phosphites, thioesters)

  • Oven for accelerated aging

  • HPLC system with a validated stability-indicating method (as per Protocol 1)

  • Colorimeter (optional)

Procedure:

  • Sample Preparation: Prepare several batches of the formulation. One batch will be the control (containing only DTPP), and the other batches will each contain DTPP plus a different stabilizer or stabilizer blend at a specified concentration.

  • Initial Analysis: At time zero, analyze each batch to determine the initial concentration of DTPP using the validated HPLC method. If available, measure the initial color of each formulation.

  • Accelerated Aging: Place samples from each batch in an oven at an elevated temperature (e.g., 50°C or 60°C) for a specified period (e.g., 4 weeks).

  • Time-Point Analysis: At regular intervals (e.g., weekly), remove samples from each batch and analyze them for DTPP concentration using the HPLC method. Also, measure the color of the samples.

  • Data Analysis: Plot the concentration of DTPP as a function of time for each stabilizer system. Calculate the degradation rate for each system. Compare the color change of the stabilized formulations to the control.

Visualizations

DTPP_Degradation_Pathway cluster_conditions Degradation Initiators DTPP This compound (DTPP) Phenoxyl_Radical Phenoxyl Radical DTPP->Phenoxyl_Radical H• donation Quinone_Methide Quinone Methide (Colored Product) Phenoxyl_Radical->Quinone_Methide Oxidation Other_Degradation_Products Other Degradation Products Phenoxyl_Radical->Other_Degradation_Products Further Reactions Heat Heat Light (UV) Light (UV) Oxygen Oxygen

Caption: Oxidative degradation pathway of this compound (DTPP).

Stability_Testing_Workflow cluster_prep Formulation Preparation cluster_aging Accelerated Aging cluster_analysis Analysis at Time Points Formulation_Control Control Formulation (DTPP only) Aging Incubate at Elevated Temperature (e.g., 50°C) Formulation_Control->Aging Formulation_Stabilized Stabilized Formulations (DTPP + Stabilizers) Formulation_Stabilized->Aging HPLC_Analysis HPLC Analysis for DTPP Concentration Aging->HPLC_Analysis Color_Measurement Color Measurement Aging->Color_Measurement Data_Analysis Data Analysis and Comparison of Stabilizer Performance HPLC_Analysis->Data_Analysis Color_Measurement->Data_Analysis

Caption: Experimental workflow for evaluating DTPP stabilizer efficacy.

References

improving the yield and selectivity of 2,4-Di-tert-pentylphenol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of 2,4-Di-tert-pentylphenol. The information provided is based on established principles of Friedel-Crafts alkylation, with specific examples often drawn from the closely related synthesis of 2,4-Di-tert-butylphenol, for which more extensive data is publicly available. The underlying chemical principles and troubleshooting strategies are directly analogous.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Conversion of Phenol

Potential CauseRecommended Solutions
Inactive Catalyst - Moisture Poisoning: Ensure the use of anhydrous reactants and solvents. For solid acid catalysts like zeolites or clays, activate them by heating (calcination) before use to remove adsorbed water.[1] - Improper Catalyst Choice: For Friedel-Crafts alkylation, strong acid catalysts are required. Consider using more active catalysts such as acid-activated clays, zeolites (e.g., H-Y, H-Beta), or acid-supported alumina.[1][2] - Insufficient Catalyst Loading: Increase the catalyst amount in increments. For solid catalysts, ensure good dispersion in the reaction mixture through vigorous stirring.
Suboptimal Reaction Temperature The reaction temperature may be too low to overcome the activation energy. Gradually increase the temperature and monitor the reaction progress by a suitable technique like TLC or GC. Be aware that excessively high temperatures can promote side reactions.[1]
Impure Reactants Impurities in phenol or the alkylating agent (e.g., amylenes, tert-amyl alcohol) can poison the catalyst. Use high-purity starting materials.
Insufficient Reaction Time The reaction may not have reached completion. Extend the reaction time and monitor the consumption of the starting material.

Problem 2: Poor Selectivity for this compound

Potential CauseRecommended Solutions
Formation of Isomers (e.g., 2,6- and 2,4,6-derivatives) - Catalyst Selection: Employ shape-selective catalysts like zeolites. The pore structure of certain zeolites can sterically hinder the formation of bulkier isomers. For instance, H-Y zeolites favor the formation of 2,4-disubstituted products while limiting the formation of 2,4,6-trisubstituted phenols.[1] - Reaction Temperature: Lowering the reaction temperature can sometimes favor the para-substituted intermediate, which then directs the second alkylation to the ortho-position.
Formation of O-Alkylated Byproduct (tert-pentyl phenyl ether) O-alkylation is often kinetically favored at lower temperatures, while C-alkylation is thermodynamically favored at higher temperatures.[3] - Increase Reaction Temperature: Carefully increasing the reaction temperature can promote the Fries rearrangement of the O-alkylated product to the C-alkylated isomers. - Catalyst Choice: The acidity of the catalyst plays a role. Stronger acid sites tend to favor C-alkylation.
Polyalkylation The desired product can be further alkylated to form tri-substituted phenols. - Molar Ratio of Reactants: Use a molar excess of phenol relative to the alkylating agent. This increases the statistical probability of the alkylating agent reacting with the starting phenol rather than the mono- or di-substituted product.[3]

Problem 3: Catalyst Deactivation

Potential CauseRecommended Solutions
Coking Heavy, high-molecular-weight byproducts can deposit on the catalyst surface, blocking active sites. - Catalyst Regeneration: For solid catalysts like zeolites, regeneration can often be achieved by calcination (heating in air at high temperatures) to burn off the coke. - Optimize Reaction Conditions: Lowering the reaction temperature or pressure (if applicable) can sometimes reduce the rate of coke formation.
Leaching of Active Species For supported catalysts, the active component may leach into the reaction medium. - Catalyst Support: Choose a more robust support material or a different catalyst altogether.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent method is the Friedel-Crafts alkylation of phenol with an alkylating agent such as mixed amylenes or tert-amyl alcohol. This reaction is typically catalyzed by a strong acid.[4]

Q2: What are the typical alkylating agents used?

A2: A mixture of amylene isomers is commonly used in industrial processes. In a laboratory setting, tert-amyl alcohol can also be used, which generates the tert-pentyl carbocation in situ in the presence of a strong acid catalyst.

Q3: Which type of catalyst is best for this synthesis?

A3: The choice of catalyst significantly impacts yield and selectivity. Solid acid catalysts are often preferred for their ease of separation and potential for regeneration.

  • Zeolites (e.g., H-Y, H-Beta, ZSM-5): Offer high activity and shape selectivity, which can help control the formation of isomers.[1][5]

  • Acid-Activated Clays: A cost-effective and active catalyst option.[2]

  • Acid-Supported Alumina: Another solid acid catalyst that has shown effectiveness.[2]

  • Ionic Liquids: Can act as both catalyst and solvent and are often recyclable.[2]

Q4: How can I minimize the formation of the O-alkylation byproduct?

A4: O-alkylation to form tert-pentyl phenyl ether is a common side reaction. Increasing the reaction temperature generally favors the thermodynamically more stable C-alkylated products. The choice of a catalyst with strong acid sites also promotes C-alkylation over O-alkylation.

Q5: What is the role of the phenol to alkylating agent molar ratio?

A5: This ratio is crucial for controlling the degree of alkylation. To favor the formation of the di-substituted product over mono- or tri-substituted products, the stoichiometry should be carefully controlled. A molar ratio of phenol to alkylating agent of approximately 1:2 is theoretically required for the di-substituted product. However, to minimize polyalkylation, a slight excess of phenol might be beneficial in some cases.[3]

Q6: How can the product be purified?

A6: The crude reaction mixture typically contains unreacted phenol, the desired this compound, and various isomers and byproducts. Purification is commonly achieved through fractional distillation under reduced pressure.[2]

Experimental Protocols

The following are generalized protocols adapted from the synthesis of 2,4-Di-tert-butylphenol and are intended as a starting point for experimental design.

Protocol 1: Alkylation using Activated Clay Catalyst

  • Apparatus: A round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a gas inlet for the alkylating agent (if gaseous).

  • Procedure: a. Charge the flask with phenol and activated clay catalyst (e.g., a weight ratio of phenol to catalyst of 1:0.05).[2] b. Heat the mixture to the desired reaction temperature (e.g., 80-100 °C) with vigorous stirring. c. Slowly introduce the amylene gas or dropwise add tert-amyl alcohol. The molar ratio of phenol to the alkylating agent should be approximately 1:2.2. d. Maintain the reaction temperature and continue stirring for a set period (e.g., 1-2 hours) after the addition is complete. e. Monitor the reaction progress using Gas Chromatography (GC) or Thin Layer Chromatography (TLC). f. Upon completion, cool the mixture to room temperature. g. Filter the reaction mixture to remove the solid catalyst. h. The resulting filtrate can be purified by vacuum distillation.

Protocol 2: Alkylation using Acid-Supported Alumina Catalyst

  • Apparatus: A high-pressure autoclave reactor equipped with a stirrer.

  • Procedure: a. Add phenol and the powdered acid-supported alumina catalyst (e.g., 1-10 wt% of phenol) to the autoclave.[2] b. Seal the reactor and stir the mixture. c. Heat the reactor to the reaction temperature, typically between 120-180 °C.[2] d. Inject the amylene into the reactor to a specific pressure. The molar ratio of amylene to phenol is generally between 1.5 to 2.5.[2] e. Maintain the reaction for 30 minutes to 6 hours.[2] f. After the reaction, cool the autoclave, vent any excess pressure, and collect the reaction mixture. g. Separate the solid catalyst by filtration. h. The liquid product can be purified by distillation.[2]

Data Presentation

Table 1: Comparison of Catalytic Systems for Phenol Alkylation (Illustrative Data for tert-butylation)

Catalyst SystemAlkylating AgentPhenol:Alkene/Alcohol Ratio (molar)Temperature (°C)Phenol Conversion (%)Selectivity for 2,4-disubstituted product (%)
Activated ClayIsobutylene1:1.1983-- (Product content 85.92%)
Acid-Supported AluminaIsobutylene1:1.5-2.5120-180--
H-Y Zeolite (in scCO₂)tert-butanol1:2130>95~65 (Yield)
Hierarchical ZSM-5tert-butanol--High~84
Ionic Liquidtert-butanol-708657.6 (for 4-TBP)

Note: This table presents illustrative data primarily from the synthesis of 2,4-Di-tert-butylphenol due to the limited availability of directly comparable quantitative data for this compound. The trends are expected to be similar.[1][2][5]

Visualizations

Experimental_Workflow General Experimental Workflow for this compound Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Phenol + Alkylating Agent mix Charge Reactor with Phenol and Catalyst reactants->mix catalyst Activate Catalyst (if solid) catalyst->mix heat Heat to Reaction Temperature mix->heat add Add Alkylating Agent heat->add react Maintain Temperature and Stir add->react monitor Monitor Progress (GC/TLC) react->monitor cool Cool Reaction Mixture monitor->cool Reaction Complete filter Filter to Remove Catalyst cool->filter distill Purify by Vacuum Distillation filter->distill product This compound distill->product

Caption: General experimental workflow for the synthesis of this compound.

Troubleshooting_Tree Troubleshooting Decision Tree for Low Yield cluster_low_conversion Low Conversion Issues cluster_high_conversion Selectivity Issues cluster_solutions Potential Solutions start Low Yield of This compound check_conversion Is Phenol Conversion High? start->check_conversion catalyst_activity Check Catalyst Activity (Moisture, Loading) check_conversion->catalyst_activity No isomer_formation Undesired Isomers Formed? (e.g., 2,6- or 2,4,6-) check_conversion->isomer_formation Yes reaction_conditions Optimize Reaction Conditions (Temperature, Time) catalyst_activity->reaction_conditions reagent_purity Verify Reactant Purity reaction_conditions->reagent_purity o_alkylation Significant O-Alkylation? isomer_formation->o_alkylation solution_catalyst Use Shape-Selective Catalyst (e.g., Zeolite) isomer_formation->solution_catalyst polyalkylation Polyalkylation Occurring? o_alkylation->polyalkylation solution_temp Adjust Reaction Temperature o_alkylation->solution_temp solution_ratio Modify Reactant Molar Ratio polyalkylation->solution_ratio

Caption: Troubleshooting decision tree for low yield in this compound synthesis.

References

troubleshooting matrix effects in the analysis of 2,4-Di-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to the analysis of 2,4-Di-tert-pentylphenol, with a specific focus on mitigating matrix effects.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of this compound, providing potential causes and actionable solutions.

Issue 1: Poor Peak Shape and Low Signal Intensity

Possible Cause Troubleshooting Steps
Analyte Adsorption Active sites in the GC inlet or on the analytical column can lead to analyte adsorption, resulting in tailing peaks and reduced signal. Clean the GC inlet, replace the liner, and trim a small portion of the analytical column.[1]
Inadequate Derivatization (GC-MS) For GC-MS analysis, the polar hydroxyl group of this compound may cause poor chromatographic performance. Implement a derivatization step to create a less polar, more volatile derivative.
Suboptimal Chromatographic Conditions The analytical column and temperature program may not be suitable for this compound. Optimize the GC oven temperature program or the LC mobile phase gradient to improve separation and peak shape.[1]
Ion Suppression (LC-MS) Co-eluting matrix components can suppress the ionization of this compound in the mass spectrometer source. Enhance sample cleanup, adjust chromatographic conditions to separate the analyte from interfering compounds, or try a different ionization source if available (e.g., APCI instead of ESI).[2][3]

Issue 2: Inaccurate Quantification and Poor Reproducibility

Possible Cause Troubleshooting Steps
Matrix-Induced Signal Enhancement or Suppression The sample matrix can alter the analyte's signal, leading to inaccurate results. This is a common manifestation of matrix effects.[1][3] To diagnose, compare the signal response of a standard in pure solvent to a matrix-matched standard. A significant difference (typically >15-20%) indicates the presence of matrix effects.[1]
Lack of Internal Standard Variations in sample preparation and injection volume can lead to poor reproducibility. Use a suitable internal standard, ideally a stable isotope-labeled version of this compound, to compensate for these variations.
Inappropriate Calibration Strategy External calibration with standards in pure solvent may not account for matrix effects.[1] Employ matrix-matched calibration or the standard addition method for more accurate quantification.[1]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the analysis of this compound?

A1: In the context of analyzing this compound, matrix effects refer to the alteration of the analytical signal (either suppression or enhancement) caused by the presence of other components in the sample matrix.[1] These effects can lead to inaccurate quantification, poor reproducibility, and decreased method sensitivity.[1] For example, when analyzing this compound in complex samples like biological fluids or environmental extracts, other co-eluting compounds can interfere with its detection.

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the response of the analyte in a pure solvent standard to its response in a matrix-matched standard.[1] The matrix-matched standard is prepared by spiking a known concentration of this compound into a blank sample extract that is free of the analyte.[1] A significant difference in the signal between the two indicates the presence of matrix effects.

Q3: What are the primary strategies to minimize matrix effects?

A3: The main strategies to combat matrix effects can be grouped into three categories:

  • Optimized Sample Preparation: The goal is to remove interfering components before analysis. Techniques like Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) are effective.[4]

  • Chromatographic Separation: Modifying the chromatographic conditions can help separate this compound from interfering compounds.[1]

  • Calibration Strategies: Using matrix-matched calibration curves or the standard addition method can compensate for matrix effects that cannot be eliminated through sample preparation.[1] The use of a stable isotope-labeled internal standard is also highly recommended.

Q4: What type of sample preparation is recommended for analyzing this compound in complex matrices?

A4: For complex matrices, a robust sample preparation protocol is crucial.

  • Liquid-Liquid Extraction (LLE): This technique is useful for separating this compound from many interfering substances based on its solubility.[5]

  • Solid-Phase Extraction (SPE): SPE can provide a cleaner sample extract by selectively retaining the analyte on a solid sorbent while interfering compounds are washed away.[4]

Quantitative Data Summary

The following table illustrates the impact of different calibration strategies on the quantification of this compound in a complex matrix, demonstrating the importance of compensating for matrix effects.

Calibration Method Analyte Recovery (%) Interpretation
External Calibration (in Solvent)145%Significant signal enhancement is observed, leading to an overestimation of the analyte concentration.[1]
Matrix-Matched Calibration98%The matrix effect is compensated, resulting in accurate quantification.[1]
Standard Addition101%Provides highly accurate results by accounting for matrix effects specific to the individual sample.[1]

Note: The data in this table is illustrative and based on typical outcomes when analyzing phenolic compounds in complex matrices.

Experimental Protocols

Protocol 1: General Workflow for Troubleshooting Matrix Effects

This protocol outlines a systematic approach to identifying and mitigating matrix effects in the analysis of this compound.

G cluster_0 Phase 1: Diagnosis cluster_1 Phase 2: Mitigation cluster_2 Phase 3: Validation A Prepare Solvent Standard C Analyze Both Standards A->C B Prepare Matrix-Matched Standard B->C D Compare Signal Response C->D E Optimize Sample Preparation (e.g., SPE, LLE) D->E Significant Difference J Proceed with Analysis D->J No Significant Difference F Optimize Chromatographic Separation E->F G Implement Matrix-Matched Calibration F->G H Use Stable Isotope-Labeled Internal Standard G->H I Re-evaluate Matrix Effect H->I I->J

Caption: A logical workflow for diagnosing and addressing matrix effects.

Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)

This protocol provides a general methodology for extracting this compound from a liquid sample, such as wastewater or plasma, using SPE.

G A Sample Pre-treatment (e.g., Acidification, Centrifugation) C Sample Loading A->C B SPE Cartridge Conditioning (e.g., with Methanol then Water) B->C D Washing Step (to remove interferences) C->D E Elution of Analyte (with organic solvent) D->E F Evaporation and Reconstitution E->F G Analysis by GC-MS or LC-MS/MS F->G

Caption: A typical workflow for sample cleanup using Solid-Phase Extraction.

Signaling Pathways and Logical Relationships

The following diagram illustrates the causes and effects of matrix phenomena in chromatographic analysis, providing a logical framework for troubleshooting.

G cluster_0 Causes cluster_1 Phenomena (Matrix Effects) cluster_2 Consequences A Co-eluting Matrix Components D Ion Suppression A->D E Ion Enhancement A->E B High Analyte Concentration B->D C Active Sites in System F Analyte Adsorption C->F G Inaccurate Quantification D->G I Low Sensitivity D->I E->G H Poor Reproducibility F->H F->I

References

strategies to prevent the thermal degradation of 2,4-Di-tert-pentylphenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2,4-Di-tert-pentylphenol. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing the thermal degradation of this compound during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its thermal stability important?

A1: this compound is a hindered phenolic antioxidant widely used to protect materials such as plastics, lubricants, and polymers from oxidative degradation.[1][2] Its thermal stability is crucial because it is often incorporated into materials at high temperatures during processing. If it degrades, it not only loses its protective function but can also lead to undesirable effects like discoloration of the final product.

Q2: What are the typical signs of thermal degradation of this compound?

A2: The most common sign of thermal degradation in systems containing this compound is a yellow or pink discoloration of the material.[3] This is often due to the formation of colored quinoidal structures as the antioxidant molecule degrades.[3] Other indicators can include a loss of mechanical properties or a decrease in the long-term stability of the product.

Q3: What are the primary factors that contribute to the thermal degradation of this compound?

A3: The main factors are excessive heat, prolonged exposure to high temperatures (residence time), high shear rates during processing which can create localized hotspots, and the presence of strong oxidizing agents.[3][4] The concentration of the antioxidant itself can also play a role; if it is too low, it may be consumed quickly under harsh conditions.[3]

Q4: How does this compound prevent oxidation?

A4: As a hindered phenolic antioxidant, this compound functions by donating a hydrogen atom from its hydroxyl group to neutralize free radicals.[5] This process interrupts the auto-oxidation cycle, preventing the degradation of the material it is designed to protect. The bulky tert-pentyl groups on the phenol ring enhance its stability and effectiveness as a radical scavenger.

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Yellowing or Discoloration of Polymer After Thermal Processing

Symptoms: The polymer exhibits a yellow or pink tint immediately after processing or during subsequent storage.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Excessive Processing Temperature Gradually lower the processing temperature to the minimum required for adequate melt flow.[3]
Prolonged Residence Time Increase the screw speed or reduce back pressure in extruders to minimize the time the material is exposed to high temperatures.[3]
High Shear Rates Optimize the screw design and processing parameters to reduce shear and prevent localized overheating.[3]
Inadequate Antioxidant Concentration Increase the loading of this compound. Consider the addition of a synergistic co-stabilizer.
Interaction with Other Additives Certain pigments, like titanium dioxide, can interact with phenolic antioxidants to cause discoloration. Evaluate the compatibility of all additives in the formulation.[3]
Exposure to NOx/SOx Fumes from gas-powered equipment (e.g., forklifts) can react with phenolic antioxidants to cause discoloration, a phenomenon known as "gas fading".[3] Ensure adequate ventilation in processing and storage areas.
Issue 2: "Blooming" or Surface Migration of the Antioxidant

Symptoms: A hazy, crystalline, or oily film appears on the surface of the polymer product over time.

Potential Causes & Solutions:

Potential Cause Troubleshooting Steps
Exceeding Solubility Limit The concentration of this compound is higher than its solubility in the polymer at ambient temperatures. Reduce the antioxidant loading to below its solubility limit.[6]
Poor Compatibility The polarity of the antioxidant and the polymer matrix are mismatched. Consider using a more compatible antioxidant or incorporating a compatibilizer into the formulation.
Low Molecular Weight of Antioxidant Lower molecular weight additives can migrate more readily. While this compound is a specific molecule, this is a general principle to consider when formulating.[7]
Processing and Storage Conditions High processing temperatures can increase initial dispersion but if the cooling is too slow, it can promote migration. Optimize cooling rates and store the final product at a stable, moderate temperature.

Strategies for Prevention

Proactive strategies can significantly mitigate the thermal degradation of this compound.

Synergistic Stabilization

The use of co-stabilizers can enhance the performance and thermal stability of this compound.

Co-stabilizer Type Mechanism of Action Typical Ratio (Phenolic:Co-stabilizer)
Phosphites Decompose hydroperoxides, which are formed during the initial stages of oxidation, into non-radical, stable products. This protects the primary phenolic antioxidant from being consumed rapidly.1:1 to 1:3
Thioethers Also function as hydroperoxide decomposers, offering long-term thermal stability.1:1 to 1:3

Note: Optimal ratios are formulation-dependent and should be determined experimentally.

Quantitative Performance Data

The effectiveness of stabilization strategies can be quantified using methods like Oxidative Induction Time (OIT). The table below presents illustrative data on how stabilization can improve thermal stability.

Formulation OIT at 200°C (minutes) Improvement vs. Unstabilized
Polymer Base (Unstabilized)3-
Polymer + 0.1% this compound258.3x
Polymer + 0.1% this compound + 0.1% Phosphite Stabilizer4515x

This data is representative and actual results will vary based on the polymer, specific stabilizers, and test conditions.

Experimental Protocols

Protocol 1: Determination of Oxidative Induction Time (OIT)

This method is used to assess the thermal stability of a stabilized material by measuring the time until the onset of rapid oxidation at an elevated temperature.

Apparatus:

  • Differential Scanning Calorimeter (DSC) with gas-switching capability.[8]

Procedure:

  • A small sample (5-10 mg) of the polymer containing this compound is placed in an aluminum DSC pan.

  • The sample is heated under a nitrogen atmosphere to the desired isothermal test temperature (e.g., 200°C) at a controlled rate (e.g., 20°C/min).[8]

  • Once the temperature stabilizes, the atmosphere is switched from nitrogen to oxygen (at a constant flow rate).[8]

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[8]

Analysis: A longer OIT indicates greater thermal stability. This method is excellent for comparing the effectiveness of different stabilizer packages.

Protocol 2: Accelerated Aging and Colorimetry

This protocol evaluates the discoloration of a material after exposure to elevated temperatures over time.

Apparatus:

  • Forced-air convection oven.

  • Spectrophotometer or colorimeter for measuring Yellowness Index (YI).

Procedure:

  • Prepare polymer plaques of a standardized thickness (e.g., 2 mm) containing the this compound formulation.

  • Measure the initial Yellowness Index (YI) of the samples according to a standard like ASTM E313.

  • Place the plaques in a convection oven at a constant, elevated temperature (e.g., 150°C).

  • Remove samples at predetermined time intervals (e.g., 24, 48, 96 hours).

  • Allow samples to cool to room temperature and re-measure the YI.

Analysis: The change in Yellowness Index (ΔYI) over time provides a quantitative measure of discoloration due to thermal degradation. A smaller ΔYI indicates better thermal stability.

Visualizations

Antioxidant Mechanism of Hindered Phenols cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination by Antioxidant Polymer Polymer Chain (RH) FreeRadical Free Radical (R.) Polymer->FreeRadical Heat, Shear, UV PeroxyRadical Peroxy Radical (ROO.) FreeRadical->PeroxyRadical + O2 Antioxidant This compound (ArOH) StableRadical Stabilized Phenoxy Radical (ArO.) Antioxidant->StableRadical donates H. PeroxyRadical->Antioxidant Radical Quenching Hydroperoxide Hydroperoxide (ROOH) PeroxyRadical->Hydroperoxide + RH (creates new R.) PeroxyRadical->Hydroperoxide StablePolymer Stable Polymer (RH) StableRadical->FreeRadical Terminates another radical

Caption: Antioxidant mechanism of this compound.

Troubleshooting Workflow for Polymer Discoloration Start Polymer Discoloration (Yellowing) Observed CheckTemp Is Processing Temp Too High? Start->CheckTemp CheckTime Is Residence Time Too Long? CheckTemp->CheckTime No Solution1 Reduce Temperature CheckTemp->Solution1 Yes CheckAO Is Antioxidant Level Sufficient? CheckTime->CheckAO No Solution2 Reduce Residence Time CheckTime->Solution2 Yes CheckSynergy Is a Secondary Stabilizer Needed? CheckAO->CheckSynergy Yes Solution3 Increase Antioxidant Concentration CheckAO->Solution3 No Solution4 Add Phosphite or Thioether Co-stabilizer CheckSynergy->Solution4 Yes End Problem Resolved CheckSynergy->End No Solution1->CheckTime Solution2->CheckAO Solution3->CheckSynergy Solution4->End

Caption: Troubleshooting workflow for polymer discoloration.

Experimental Workflow for Thermal Stability Testing (OIT) Start Prepare Polymer Sample with Antioxidant Load Load 5-10mg Sample into DSC Start->Load HeatN2 Heat to Isothermal Temp under Nitrogen Load->HeatN2 Stabilize Stabilize Temperature HeatN2->Stabilize SwitchO2 Switch Gas to Oxygen Stabilize->SwitchO2 Measure Record Time to Onset of Exotherm SwitchO2->Measure Result Oxidative Induction Time (OIT) Determined Measure->Result

References

Validation & Comparative

A Comparative Analysis of the Antioxidant Activities of 2,4-Di-tert-pentylphenol and 2,4-Di-tert-butylphenol

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of industrial and research chemicals, phenolic compounds are renowned for their antioxidant properties, playing a crucial role in mitigating oxidative stress in various applications. Among these, 2,4-Di-tert-butylphenol (2,4-DTBP) is a well-documented antioxidant. Its close structural analog, 2,4-Di-tert-pentylphenol, is also utilized in processes where antioxidant properties are relevant, often as a chemical intermediate.[1][2] This guide provides a comparative overview of the antioxidant activities of these two compounds, supported by available experimental data and detailed methodologies for key antioxidant assays.

Executive Summary

This guide will present the available quantitative data for 2,4-DTBP and provide a qualitative assessment of this compound's potential antioxidant activity based on structure-activity relationships common to phenolic antioxidants.

Quantitative Comparison of Antioxidant Activity

The antioxidant efficacy of a compound is frequently quantified by its IC50 value, which denotes the concentration required to inhibit a specific oxidative process by 50%. A lower IC50 value indicates greater antioxidant potency. The following table summarizes the available data for 2,4-Di-tert-butylphenol from common in vitro antioxidant assays.

Antioxidant Assay2,4-Di-tert-butylphenol (IC50)This compound (IC50)Standard Reference (IC50)
DPPH Radical Scavenging 60 µg/mL[3]Data not availableAscorbic Acid: ~5 µg/mL
ABTS Radical Scavenging 17 µg/mL[3]Data not availableTrolox: ~3 µg/mL
Metal Chelating Activity 20 µg/mL[3]Data not availableData not available

Note: The provided IC50 values for 2,4-Di-tert-butylphenol are from a single source and may vary between different experimental setups. The absence of data for this compound highlights a gap in the current scientific literature.

Qualitative Comparison and Structure-Activity Relationship

Phenolic compounds exert their antioxidant effects primarily through the donation of a hydrogen atom from their hydroxyl (-OH) group to neutralize free radicals. The efficiency of this process is influenced by the nature and position of substituents on the aromatic ring.

Both 2,4-Di-tert-butylphenol and this compound possess a sterically hindered phenolic hydroxyl group due to the presence of bulky alkyl groups at the ortho and para positions. This steric hindrance can enhance the stability of the resulting phenoxyl radical, thereby increasing the antioxidant activity.

The key structural difference between the two compounds lies in the alkyl substituents: tert-butyl groups in 2,4-DTBP and tert-pentyl groups in this compound. While both are tertiary alkyl groups, the slightly larger size of the tert-pentyl group could potentially influence the steric environment around the hydroxyl group and the electronic properties of the aromatic ring. However, without experimental data, it is difficult to definitively predict whether this would lead to a significant increase or decrease in antioxidant activity compared to 2,4-DTBP.

It is worth noting that the antioxidant activity of 2,4-Di-tert-butylphenol has been reported to be approximately half that of Butylated Hydroxytoluene (BHT), another common synthetic antioxidant.[4][5] This is attributed to the presence of two tert-butyl groups in BHT that protect the hydroxyl group and facilitate hydrogen atom donation.[4][5]

Experimental Protocols

Detailed methodologies for the key antioxidant assays are provided below to facilitate the replication and validation of these findings.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • Preparation of DPPH Solution: A 0.1 mM solution of DPPH is prepared in methanol.

  • Preparation of Test Solutions: A series of concentrations of the test compound (e.g., 2,4-Di-tert-butylphenol) and a standard antioxidant (e.g., ascorbic acid) are prepared in a suitable solvent.

  • Reaction: An equal volume of the DPPH solution is added to each concentration of the test and standard solutions. A blank containing only the solvent is also prepared.

  • Incubation: The mixtures are vortexed and incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at approximately 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value is determined from a plot of scavenging activity against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue/green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Generation of ABTS•+: The ABTS radical cation is generated by reacting a 7 mM ABTS stock solution with a 2.45 mM potassium persulfate solution. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

  • Preparation of Working Solution: The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Reaction: A small volume of the test compound or standard (e.g., Trolox) at various concentrations is added to the ABTS•+ working solution.

  • Incubation: The mixture is incubated at room temperature for a specified time (e.g., 6 minutes).

  • Measurement: The absorbance is measured at 734 nm.

  • Calculation: The percentage inhibition of absorbance is calculated, and the IC50 value or Trolox Equivalent Antioxidant Capacity (TEAC) is determined.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and can be measured spectrophotometrically at 593 nm.

Procedure:

  • Preparation of FRAP Reagent: The FRAP reagent is prepared by mixing acetate buffer (300 mM, pH 3.6), a 10 mM TPTZ solution in 40 mM HCl, and a 20 mM FeCl₃·6H₂O solution in a 10:1:1 (v/v/v) ratio. The reagent should be prepared fresh and warmed to 37°C before use.

  • Reaction: A small volume of the test sample, standard (e.g., FeSO₄), or blank is added to the FRAP reagent.

  • Incubation: The mixture is incubated at 37°C for a specified time (typically 4 minutes).

  • Measurement: The absorbance of the blue-colored solution is measured at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with a standard curve prepared using a known concentration of Fe²⁺. The results are typically expressed as Fe²⁺ equivalents.

Visualizing Experimental Workflow

The following diagram illustrates a general workflow for comparing the antioxidant activity of chemical compounds.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assays Antioxidant Assays cluster_analysis Data Analysis Compound1 This compound Stock Solution DPPH DPPH Assay Compound1->DPPH Test Sample ABTS ABTS Assay Compound1->ABTS Test Sample FRAP FRAP Assay Compound1->FRAP Test Sample Compound2 2,4-Di-tert-butylphenol Stock Solution Compound2->DPPH Test Sample Compound2->ABTS Test Sample Compound2->FRAP Test Sample Standard Standard Antioxidant (e.g., Trolox) Standard->DPPH Standard Standard->ABTS Standard Standard->FRAP Standard Spectro Spectrophotometric Measurement DPPH->Spectro ABTS->Spectro FRAP->Spectro Calc IC50 / TEAC Calculation Spectro->Calc Compare Comparative Analysis Calc->Compare

Caption: General experimental workflow for comparing antioxidant activity.

Conclusion

While 2,4-Di-tert-butylphenol is a recognized antioxidant with quantifiable activity in various assays, there is a conspicuous lack of publicly available experimental data on the antioxidant capacity of this compound. Based on its chemical structure as a hindered phenol, it is plausible that this compound also possesses antioxidant properties. However, without direct experimental evidence, any comparison with 2,4-Di-tert-butylphenol remains speculative. Further research is warranted to experimentally determine the antioxidant activity of this compound to enable a direct and quantitative comparison. This would be of significant interest to researchers and professionals in fields where such compounds are utilized for their stabilizing properties.

References

A Comparative Analysis of Alkylphenols as Ultraviolet Stabilizers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of various alkylphenols as UV stabilizers. The information presented herein is curated from scientific literature and is intended to assist researchers in selecting appropriate stabilizing agents for their specific applications. This document outlines the fundamental mechanisms of UV stabilization by alkylphenols, presents comparative data on their performance, and provides detailed experimental protocols for evaluation.

Introduction to Alkylphenols as UV Stabilizers

Alkylphenols are a class of organic compounds characterized by a phenol ring substituted with one or more alkyl groups. Their utility as UV stabilizers stems from their ability to act as radical scavengers. Phenolic antioxidants function by donating a hydrogen atom from their hydroxyl group to reactive free radicals, which are generated by UV radiation and can initiate polymer degradation. This process neutralizes the free radicals and forms a stable phenoxy radical that is less likely to propagate degradation chain reactions. The effectiveness of an alkylphenol as a UV stabilizer is influenced by the nature and position of the alkyl substituents on the aromatic ring, which affect the compound's UV absorption characteristics, steric hindrance, and antioxidant activity.

Mechanism of UV Stabilization

The primary mechanism by which alkylphenols protect materials from UV degradation is through radical scavenging. The process can be summarized as follows:

  • Initiation: UV radiation provides the energy to break chemical bonds in a polymer, generating highly reactive free radicals (R•).

  • Propagation: These free radicals react with oxygen to form peroxy radicals (ROO•), which can then abstract a hydrogen atom from another polymer chain, creating a hydroperoxide (ROOH) and a new free radical. This initiates a chain reaction of degradation.

  • Termination by Alkylphenol: The alkylphenol (ArOH) donates a hydrogen atom from its hydroxyl group to the peroxy radical, neutralizing it and forming a hydroperoxide and a stable phenoxy radical (ArO•). The phenoxy radical is stabilized by resonance and steric hindrance from the alkyl groups, making it less reactive and thus terminating the degradation cycle.

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Polymer Polymer R• R• Polymer->R• UV Radiation ROO• Peroxy Radical (ROO•) R•->ROO• + O2 ROOH + R• ROOH + R• ROO•->ROOH + R• + Polymer (RH) ArOH Alkylphenol (ArOH) ROOH Hydroperoxide (ROOH) ArO• Stable Phenoxy Radical (ArO•)

Comparative Performance Data

The following tables summarize key performance indicators for a selection of alkylphenols. Data has been compiled from various sources, and direct comparisons should be made with caution due to potential variations in experimental conditions.

UV-Visible Absorbance

The UV-Vis absorbance characteristics are crucial for a UV stabilizer as they determine the range of UV radiation the compound can absorb.

Alkylphenolλmax (nm)Molar Absorptivity (ε) (L·mol⁻¹·cm⁻¹)Solvent
p-tert-Butylphenol278, 284Not explicitly available[1]Cyclohexane
p-tert-Octylphenol~280Not explicitly available[2][3]Various
p-Nonylphenol277~1,800Water
2,4-Di-tert-butylphenol277Not explicitly availableNot specified
Antioxidant Activity

The antioxidant activity is a measure of the efficiency of the alkylphenol in scavenging free radicals. The IC50 value represents the concentration of the antioxidant required to scavenge 50% of the free radicals in the assay. A lower IC50 value indicates a higher antioxidant activity.

CompoundDPPH Assay IC50 (µg/mL)Reference
p-tert-ButylphenolData not readily available
p-tert-OctylphenolData not readily available
p-NonylphenolData not readily available
2,4-Di-tert-butylphenol~60
Butylated Hydroxytoluene (BHT)~28
Performance in Polymer Matrices

The ultimate test of a UV stabilizer is its performance in a polymer matrix under conditions of UV exposure. Key metrics include the retention of mechanical properties and the change in aesthetic properties like color.

Polymer MatrixAlkylphenol StabilizerExposure ConditionsPerformance OutcomeReference
Low-Density Polyethylene (LDPE)Commercial Phenolic AntioxidantsAccelerated WeatheringStabilized films showed significantly better retention of tensile strength compared to unstabilized film.[4][4]
Polypropylene (PP)Commercial Phenolic AntioxidantsAccelerated WeatheringSignificant reduction in the formation of carbonyl groups (a sign of degradation) compared to unstabilized PP.
Polypropylene (PP)UnstabilizedUV irradiation for 5 hoursOxidation Induction Time (OIT) decreased from ~95 minutes to 2.67 minutes, indicating significant degradation.[5][5]

Note: Direct comparative studies of simple alkylphenols (p-tert-butyl-, p-octyl-, p-nonylphenol) in polymer weathering are scarce. The data presented often involves more complex, commercially available phenolic antioxidants.

Experimental Protocols

UV-Vis Spectroscopy for Absorbance Characteristics

Objective: To determine the maximum absorption wavelength (λmax) and molar absorptivity (ε) of an alkylphenol.

Methodology:

  • Solution Preparation: Prepare a stock solution of the alkylphenol of a known concentration in a UV-transparent solvent (e.g., ethanol or cyclohexane).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution.

  • Spectrophotometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the solvent as a blank to zero the instrument.

  • Measurement: Record the absorbance spectra of each dilution over a wavelength range of 200-400 nm.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

    • The molar absorptivity (ε) is calculated from the slope of the resulting linear plot (slope = ε × path length).

G A Prepare Stock Solution B Perform Serial Dilutions A->B C Set up UV-Vis Spectrophotometer B->C D Measure Absorbance Spectra C->D E Plot Absorbance vs. Concentration D->E F Calculate Molar Absorptivity (ε) E->F

DPPH Radical Scavenging Assay for Antioxidant Activity

Objective: To determine the antioxidant activity (IC50) of an alkylphenol.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.

    • Prepare a series of concentrations of the alkylphenol sample in methanol.

  • Reaction:

    • In a 96-well plate or cuvettes, add a specific volume of each alkylphenol concentration.

    • Add the DPPH solution to each well/cuvette to initiate the reaction. Include a control with only methanol and DPPH.

  • Incubation: Incubate the reaction mixture in the dark at room temperature for a set period (e.g., 30 minutes).

  • Measurement: Measure the absorbance of each solution at the λmax of DPPH (typically around 517 nm) using a spectrophotometer.

  • Data Analysis:

    • Calculate the percentage of DPPH radical scavenging activity for each concentration using the formula: (A_control - A_sample) / A_control * 100.

    • Plot the percentage of scavenging activity against the alkylphenol concentration.

    • The IC50 value is the concentration of the alkylphenol that causes 50% scavenging of the DPPH radicals.[6]

G A Prepare DPPH and Sample Solutions B Mix Solutions and Incubate A->B C Measure Absorbance at ~517 nm B->C D Calculate % Scavenging C->D E Plot % Scavenging vs. Concentration D->E F Determine IC50 Value E->F

Accelerated Weathering of Polymer Samples

Objective: To evaluate the performance of alkylphenols in protecting a polymer from UV degradation.

Methodology:

  • Sample Preparation:

    • Compound a polymer (e.g., LDPE, PP) with a specified concentration of the alkylphenol stabilizer (e.g., 0.1-0.5% by weight).

    • Prepare a control sample of the polymer without any stabilizer.

    • Process the compounded materials into standardized test specimens (e.g., films or plaques).[4]

  • Initial Characterization: Measure the initial mechanical properties (e.g., tensile strength, elongation at break) and color of the unexposed samples.

  • Accelerated Weathering: Expose the samples in an accelerated weathering chamber equipped with a xenon arc lamp that simulates the solar spectrum. The exposure cycle typically includes periods of UV radiation, heat, and humidity/rain.[7]

  • Periodic Evaluation: At predetermined intervals (e.g., 250, 500, 1000 hours), remove a subset of samples and re-measure their mechanical properties and color.

  • Data Analysis:

    • Plot the change in mechanical properties (e.g., % retention of tensile strength) and color (e.g., ΔE*) as a function of exposure time.

    • Compare the rate of degradation of the stabilized samples to the control sample.

G A Prepare Polymer Samples (with and without stabilizer) B Initial Property Measurement A->B C Expose to Accelerated Weathering B->C D Periodic Property Measurement C->D E Analyze Data and Compare Performance D->E

Conclusion

References

Validating the Endocrine Disrupting Potential of 2,4-Di-tert-pentylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the potential endocrine-disrupting properties of 2,4-Di-tert-pentylphenol (2,4-DTPP). Due to the limited publicly available experimental data on 2,4-DTPP, this document outlines a comprehensive testing strategy based on established OECD guidelines and compares its potential activity with well-characterized endocrine-disrupting phenolic compounds. The provided experimental protocols and data tables will enable researchers to conduct a thorough assessment of 2,4-DTPP's interaction with key endocrine pathways.

Comparative Analysis of Endocrine Disrupting Potential

The following tables summarize the endocrine-disrupting potential of known phenolic compounds, which can serve as benchmarks for the evaluation of 2,4-DTPP. Data for 2,4-DTPP is designated as "To Be Determined (TBD)" to highlight the necessity for experimental validation.

Table 1: Estrogen Receptor (ER) Alpha Agonist and Antagonist Activity

CompoundERα Agonist Activity (EC50/PC10)ERα Antagonist Activity (IC50)Reference
This compound TBDTBD
Bisphenol A (BPA)~10⁻⁷ MWeak
4-tert-Octylphenol~10⁻⁷ M~5 µM
4-Nonylphenol~10⁻⁶ M(2.02+/-0.90)x10⁻⁵ M[1]
17β-Estradiol (Positive Control)~10⁻¹¹ MN/A[2][3]

Table 2: Androgen Receptor (AR) Agonist and Antagonist Activity

CompoundAR Agonist ActivityAR Antagonist Activity (IC50)Reference
This compound TBDTBD
Bisphenol A (BPA)None Detected(7.46+/-1.23)x10⁻⁷ M
4-tert-OctylphenolNone Detected~5 µM
4-NonylphenolNone Detected(2.02+/-0.90)x10⁻⁵ M[1]
Dihydrotestosterone (DHT) (Positive Control)~10⁻¹⁰ MN/A[1]
Flutamide (Positive Control)N/A~10⁻⁷ M[1]

Table 3: Effects on Steroidogenesis (H295R Cell Assay)

CompoundEffect on Testosterone ProductionEffect on Estradiol ProductionReference
This compound TBDTBD
Prochloraz (Positive Control - Inhibitor)DecreaseDecrease[4]
Forskolin (Positive Control - Inducer)IncreaseIncrease[4]

Experimental Protocols

Detailed methodologies for the key in vitro assays are provided below, based on OECD Test Guidelines.

Estrogen Receptor Alpha Transactivation Assay (OECD TG 455)

This assay determines if a substance can bind to and activate the human estrogen receptor alpha (hERα), leading to the expression of a reporter gene.[2][3][5][6][7]

Principle: Stably transfected mammalian cells containing the hERα and a luciferase reporter gene are exposed to the test chemical.[2][3] Activation of hERα by an agonist leads to the expression of luciferase, which is quantified by measuring luminescence.

Cell Line: hERα-HeLa-9903 or other suitable cell lines.[3][6]

Procedure:

  • Cell Seeding: Plate cells in 96-well plates and allow them to attach overnight.

  • Chemical Exposure: Expose cells to a range of concentrations of 2,4-DTPP and control substances (e.g., 17β-estradiol as a positive control, vehicle as a negative control) for 24 hours.

  • Cell Lysis: After incubation, lyse the cells to release the cellular components, including the luciferase enzyme.

  • Luminescence Measurement: Add a luciferase substrate and measure the resulting luminescence using a luminometer.

  • Data Analysis: Calculate the fold induction of luciferase activity relative to the vehicle control. Determine the EC50 (half-maximal effective concentration) or PC10 (concentration causing 10% of maximal response) for agonists. For antagonists, co-expose cells with a fixed concentration of 17β-estradiol and a range of test chemical concentrations to determine the IC50 (half-maximal inhibitory concentration).

Androgen Receptor Transactivation Assay (OECD TG 458)

This assay assesses the potential of a chemical to act as an agonist or antagonist of the human androgen receptor (AR).[8][9][10][11][12]

Principle: Similar to the ER transactivation assay, this method uses a mammalian cell line stably transfected with the human AR and a luciferase reporter gene. Binding of an agonist to the AR initiates transcription of the reporter gene.

Cell Line: AR-EcoScreen™, AR-CALUX®, or other validated cell lines.[8][11]

Procedure:

  • Cell Seeding: Seed cells in 96-well plates and incubate to allow for attachment.

  • Chemical Exposure:

    • Agonist Mode: Expose cells to a dilution series of the test substance.

    • Antagonist Mode: Expose cells to a dilution series of the test substance in the presence of a fixed concentration of a reference androgen (e.g., dihydrotestosterone - DHT).

  • Incubation: Incubate the cells with the test and control substances for the specified time (typically 24 hours).

  • Cell Lysis and Luminescence Measurement: Follow the same procedure as in the ER transactivation assay.

  • Data Analysis: For agonists, determine the EC50 or PC10. For antagonists, calculate the IC50.

H295R Steroidogenesis Assay (OECD TG 456)

This in vitro assay identifies substances that affect the production of steroid hormones, specifically testosterone and 17β-estradiol.[4][13][14][15][16][17][18]

Principle: The human H295R cell line expresses the key enzymes required for steroidogenesis.[4][13][15] Cells are exposed to the test chemical, and the levels of testosterone and estradiol in the culture medium are measured.

Cell Line: NCI-H295R.[15]

Procedure:

  • Cell Seeding and Acclimation: Plate H295R cells in multi-well plates and allow them to acclimate for 24 hours.[13]

  • Chemical Exposure: Expose the cells to at least seven concentrations of the test substance in triplicate for 48 hours.[13] Include a solvent control, a known inhibitor (e.g., prochloraz), and a known inducer (e.g., forskolin).[4]

  • Medium Collection: After exposure, collect the cell culture medium for hormone analysis.

  • Hormone Measurement: Quantify the concentrations of testosterone and 17β-estradiol in the medium using methods such as ELISA or LC-MS/MS.[4]

  • Cell Viability: Assess cell viability to ensure that observed effects on hormone production are not due to cytotoxicity.[4]

  • Data Analysis: Express the hormone production as a fold change relative to the solvent control. Determine the lowest observed effect concentration (LOEC) and the no observed effect concentration (NOEC).

Visualizing the Workflow and Pathways

The following diagrams illustrate the experimental workflow and the key signaling pathways involved in endocrine disruption.

Experimental_Workflow cluster_assays In Vitro Assays cluster_endpoints Endpoints cluster_data Data Analysis ER_Assay ER Transactivation Assay (OECD TG 455) ER_Activity ER Agonism/ Antagonism ER_Assay->ER_Activity AR_Assay AR Transactivation Assay (OECD TG 458) AR_Activity AR Agonism/ Antagonism AR_Assay->AR_Activity Steroid_Assay H295R Steroidogenesis Assay (OECD TG 456) Hormone_Levels Testosterone & Estradiol Production Steroid_Assay->Hormone_Levels EC50_IC50 EC50 / IC50 Determination ER_Activity->EC50_IC50 AR_Activity->EC50_IC50 Fold_Change Fold Change vs. Control Hormone_Levels->Fold_Change Test_Compound This compound Test_Compound->ER_Assay Test_Compound->AR_Assay Test_Compound->Steroid_Assay

Caption: Experimental workflow for assessing the endocrine disrupting potential of this compound.

Nuclear_Receptor_Signaling cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EDC Endocrine Disrupting Chemical (EDC) Receptor Nuclear Receptor (ER or AR) EDC->Receptor Binding HRE Hormone Response Element (HRE) on DNA Receptor->HRE Translocation & Binding Transcription Gene Transcription HRE->Transcription Activation/ Repression Steroidogenesis_Pathway Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Multiple Enzymatic Steps Progesterone Progesterone Pregnenolone->Progesterone Androstenedione Androstenedione Progesterone->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol 17β-Estradiol Testosterone->Estradiol Aromatase Aromatase (CYP19) Aromatase->Testosterone EDC Potential Inhibition/ Induction by 2,4-DTPP EDC->Pregnenolone EDC->Aromatase

References

2,4-Di-tert-pentylphenol vs. BHT: A Comparative Performance Evaluation as Polymer Antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers, Scientists, and Drug Development Professionals

The selection of an appropriate antioxidant is a critical consideration in the development of stable and durable polymers. This guide provides a detailed comparison of the performance of two phenolic antioxidants: 2,4-Di-tert-pentylphenol (DTPP) and Butylated Hydroxytoluene (BHT). While BHT is a widely studied and utilized antioxidant in the polymer industry, DTPP is more commonly known as a chemical intermediate for the synthesis of other stabilizing agents.[1][2][3][4] This guide will compile available experimental data to offer an objective comparison of their potential efficacy in polymer stabilization.

Executive Summary

Both this compound and Butylated Hydroxytoluene belong to the class of hindered phenolic antioxidants, which function as primary antioxidants by scavenging free radicals.[[“]][6] BHT is a well-established and effective antioxidant used in a variety of polymers, including polyolefins like polyethylene and polypropylene.[7][8][9] Direct, head-to-head comparative studies on the performance of DTPP as a primary polymer antioxidant are limited in publicly available literature. However, data on the structurally similar 2,4-di-tert-butylphenol (DTBP) suggests that while it possesses antioxidant properties, its efficacy may be lower than that of BHT. Qualitative assessments indicate that BHT's antioxidant activity is approximately twice as great as that of 2,4-DTBP, which is attributed to the steric hindrance provided by the two tert-butyl groups in BHT that protect the hydroxyl group and enhance its hydrogen-donating ability.

The choice between these antioxidants will ultimately depend on the specific polymer matrix, processing conditions, long-term stability requirements, and regulatory considerations.

Data Presentation: Performance Comparison

The following tables summarize key performance data for BHT and available data for the related compound 2,4-di-tert-butylphenol (as a proxy for DTPP) in various polymer systems. It is important to note that the data is compiled from different studies and may not represent a direct, controlled comparison.

Table 1: Oxidative Induction Time (OIT) of Antioxidants in Polypropylene

AntioxidantConcentration (wt%)Test Temperature (°C)OIT (minutes)
BHT0.1200~15-20
No direct data available for this compound

Note: OIT is a measure of the thermal-oxidative stability of a material. A longer OIT indicates better resistance to oxidation.[10]

Table 2: Accelerated Aging Performance in Polyethylene

AntioxidantConcentration (wt%)Maximum Oxidation Index*
Control (No Antioxidant)00.50
BHT0.10.21
No direct data available for this compound

*A lower oxidation index indicates a higher level of oxidative stability.

Table 3: In Vitro Antioxidant Activity (IC50 Values)

Antioxidant Assay2,4-Di-tert-butylphenol (IC50)Butylated Hydroxytoluene (BHT) (IC50)
DPPH Radical Scavenging60 µg/mL23 - 202.35 µg/mL
ABTS Radical Scavenging17 µg/mLNot available in direct comparison

Note: IC50 is the concentration of an antioxidant required to scavenge 50% of the free radicals. A lower IC50 value indicates higher antioxidant potency. The data for 2,4-Di-tert-butylphenol is presented as an indicator of the potential activity of the structurally similar this compound.

Antioxidant Mechanism of Action

Both BHT and DTPP are hindered phenolic antioxidants that function as primary, chain-breaking antioxidants.[[“]] They interrupt the auto-oxidation cycle of polymers by donating a hydrogen atom from their phenolic hydroxyl group to reactive peroxy radicals (ROO•). This deactivates the peroxy radical, forming a hydroperoxide (ROOH) and a stable antioxidant radical. The antioxidant radical is stabilized by resonance and the steric hindrance of the bulky alkyl groups, which prevents it from initiating new oxidation chains.

Antioxidant_Mechanism R Polymer Chain (RH) R_dot Alkyl Radical (R•) R->R_dot Initiation (Heat, Light, Stress) ROO_dot Peroxy Radical (ROO•) R_dot->ROO_dot + O2 O2 Oxygen (O2) ROO_dot->R_dot + RH - ROOH ROOH Hydroperoxide (ROOH) ROO_dot->ROOH + ArOH RH_new Polymer Chain (RH) ArOH Phenolic Antioxidant (ArOH) (BHT or DTPP) ArO_dot Stable Antioxidant Radical (ArO•) ArOH->ArO_dot H• donation NonRadical Non-Radical Products ArO_dot->NonRadical + ROO•

Antioxidant radical scavenging mechanism.

Experimental Protocols

Detailed methodologies for the key experiments cited in the evaluation of polymer antioxidants are provided below.

Oxidative Induction Time (OIT) Measurement

Objective: To determine the thermal-oxidative stability of a polymer formulation.

Apparatus: Differential Scanning Calorimeter (DSC).

Procedure:

  • A small sample of the polymer (typically 5-10 mg) is placed in an aluminum pan.

  • The sample is heated to a specified isothermal temperature (e.g., 200°C for polypropylene) under an inert nitrogen atmosphere.[10]

  • Once the temperature has stabilized, the gas is switched to oxygen at the same flow rate.

  • The time from the introduction of oxygen until the onset of the exothermic oxidation peak is recorded as the OIT.[10]

Melt Flow Index (MFI) Stability

Objective: To assess the effect of an antioxidant on the processability and stability of a polymer by measuring its melt flow rate before and after processing or aging.

Apparatus: Melt Flow Indexer.

Procedure:

  • The polymer, with and without the antioxidant, is subjected to processing such as extrusion or molding.

  • A sample of the processed polymer is placed in the heated barrel of the melt flow indexer at a specified temperature and load (e.g., 230°C and 2.16 kg for polypropylene).[11]

  • The molten polymer is extruded through a standard die, and the extrudate is collected over a specific time period and weighed.

  • The MFI is calculated in grams per 10 minutes. A stable MFI indicates that the antioxidant is preventing significant chain scission or cross-linking.

Color Stability Assessment

Objective: To evaluate the ability of an antioxidant to prevent discoloration of the polymer during processing and aging.

Apparatus: Spectrophotometer or Colorimeter.

Procedure:

  • Polymer samples with and without the antioxidant are prepared, typically as plaques or films.

  • The initial color of the samples is measured using a spectrophotometer, and the color coordinates (e.g., CIE Lab*) are recorded.

  • The samples are subjected to accelerated aging conditions, such as exposure to heat in an oven or UV radiation.

  • The color of the aged samples is measured at regular intervals.

  • The change in color, often expressed as the Yellowness Index (YI), is calculated. A smaller change in YI indicates better color stability.

Experimental_Workflow start Start: Polymer Resin add_antioxidant Addition of Antioxidant (DTPP or BHT) start->add_antioxidant compounding Melt Compounding (Extrusion/Molding) add_antioxidant->compounding sample_prep Sample Preparation (Plaques/Films) compounding->sample_prep testing Performance Testing sample_prep->testing oit OIT Analysis (DSC) testing->oit mfi MFI Stability (Melt Indexer) testing->mfi color Color Stability (Spectrophotometer) testing->color data_analysis Data Analysis and Comparison oit->data_analysis mfi->data_analysis color->data_analysis

Workflow for antioxidant evaluation.

Conclusion

References

comparative toxicity assessment of various alkylphenols in aquatic environments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of the comparative toxicity of various alkylphenols in aquatic environments reveals significant risks posed by these widespread contaminants. This guide synthesizes key toxicity data, outlines standardized experimental protocols for assessment, and visually represents the mechanisms of action, providing a crucial resource for researchers, scientists, and drug development professionals.

Alkylphenols, a class of synthetic organic compounds, are extensively used in the production of detergents, plastics, and other industrial products. Their persistence and potential for endocrine disruption make them a significant concern for aquatic ecosystems. This comparison focuses on the most prevalent and studied alkylphenols, including nonylphenol (NP), octylphenol (OP), and butylphenol, to provide a clear understanding of their relative toxicities.

Quantitative Toxicity Assessment

The aquatic toxicity of alkylphenols is typically evaluated across three trophic levels: fish, invertebrates (like Daphnia), and algae. Standardized tests determine lethal concentrations (LC50), effective concentrations that cause a specific sublethal effect in 50% of the test population (EC50), and no-observed-effect concentrations (NOEC). A summary of acute and chronic toxicity data for key alkylphenols is presented below.

AlkylphenolTest OrganismEndpointDurationValue (µg/L)Reference
Nonylphenol Pimephales promelas (Fathead Minnow)LC5096 hr128[1]
Oncorhynchus mykiss (Rainbow Trout)LC5096 hr221[2]
Daphnia magnaEC50 (Immobilisation)48 hr104[2]
Daphnia magnaNOEC (Reproduction)21 day--
Pseudokirchneriella subcapitata (Green Algae)EC50 (Growth Inhibition)72 hr--
Octylphenol Pimephales promelas (Fathead Minnow)LC5096 hr--
Daphnia magnaEC50 (Immobilisation)48 hr--
Pseudokirchneriella subcapitata (Green Algae)EC50 (Growth Inhibition)72 hr--
Butylphenol Oryzias latipes (Japanese Medaka)LC5096 hr--
Daphnia magnaEC50 (Immobilisation)48 hr--

Experimental Protocols

The toxicity data presented are primarily derived from standardized test guidelines developed by the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of results across different laboratories.

OECD 203: Fish, Acute Toxicity Test This test evaluates the short-term toxicity of a substance to fish.[3][4][5][6]

  • Test Organism: Commonly used species include Rainbow Trout (Oncorhynchus mykiss) or Zebrafish (Danio rerio).

  • Procedure: Fish are exposed to a range of concentrations of the test substance for 96 hours.[3][5][6]

  • Endpoint: The primary endpoint is mortality, from which the LC50 is calculated.[3][5][6]

OECD 202: Daphnia sp. Acute Immobilisation Test This test assesses the acute toxicity to aquatic invertebrates.[7][8][9][10]

  • Test Organism: Daphnia magna is the most common test species.

  • Procedure: Young daphnids (<24 hours old) are exposed to various concentrations of the test substance for 48 hours.[7][8][9][10]

  • Endpoint: The endpoint is immobilisation, defined as the inability to swim within 15 seconds of gentle agitation. The EC50 is then determined.[7][11]

OECD 201: Freshwater Alga and Cyanobacteria, Growth Inhibition Test This test determines the effect of a substance on the growth of freshwater algae.[12][13][14][15][16]

  • Test Organism: Pseudokirchneriella subcapitata is a commonly used green alga.

  • Procedure: Exponentially growing algae are exposed to the test substance in batch cultures for 72 hours.[12][14][15]

  • Endpoint: The inhibition of growth is measured, and the EC50 is calculated based on the reduction in growth rate or yield.[14]

OECD 211: Daphnia magna Reproduction Test This is a chronic toxicity test that evaluates the impact of a substance on the reproductive output of Daphnia magna.[17][18][19][20][21]

  • Procedure: Young female daphnids are exposed to a range of concentrations for 21 days.[17][21]

  • Endpoint: The total number of living offspring produced per parent animal is the primary endpoint used to determine the NOEC and LOEC (Lowest Observed Effect Concentration).[17]

Mechanisms of Toxicity: Endocrine Disruption

A primary mechanism of alkylphenol toxicity is their ability to act as xenoestrogens, mimicking the natural hormone estrogen and disrupting the endocrine system of aquatic organisms.[22][23] This interference can lead to adverse effects on reproduction, development, and overall fitness.

G cluster_cell Target Cell cluster_nucleus ER Estrogen Receptor (ER) nucleus Nucleus ER->nucleus Translocation ERE Estrogen Response Element (ERE) response Disruption of Normal Endocrine Function (e.g., altered gene expression, impaired reproduction) ERE->response Leads to AP Alkylphenol (e.g., Nonylphenol, Octylphenol) AP->ER Binds to E2 Endogenous Estrogen (e.g., Estradiol) E2->ER Binds to

Caption: Alkylphenols mimic estrogen, binding to estrogen receptors and disrupting normal endocrine function.

Standard Aquatic Toxicity Testing Workflow

The assessment of aquatic toxicity follows a structured workflow, from initial screening to definitive tests, to characterize the potential hazard of a chemical substance.

G start Start: Substance Identification and Characterization range_finding Range-Finding Test (e.g., broad concentration range) start->range_finding acute_tests Definitive Acute Toxicity Tests (Fish, Daphnia, Algae) range_finding->acute_tests chronic_tests Chronic Toxicity Tests (e.g., Daphnia Reproduction, Fish Early-Life Stage) acute_tests->chronic_tests If significant acute toxicity is observed risk_assessment Data Analysis and Risk Assessment (LC50, EC50, NOEC calculation) acute_tests->risk_assessment chronic_tests->risk_assessment end End: Hazard Classification and Reporting risk_assessment->end

Caption: A typical workflow for assessing the aquatic toxicity of a chemical substance.

This comparative guide underscores the importance of continued research into the environmental fate and effects of alkylphenols. The provided data and methodologies serve as a valuable tool for scientists working to understand and mitigate the impact of these compounds on aquatic ecosystems.

References

Evaluating 2,4-Di-tert-pentylphenol as a Polymerization Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The prevention of premature and uncontrolled polymerization is a critical aspect of monomer storage, transportation, and handling in various industrial and research settings. Polymerization inhibitors are essential chemical additives that stabilize monomers by scavenging free radicals that initiate polymerization. Among the various classes of inhibitors, hindered phenolic compounds are widely utilized for their effectiveness. This guide provides a comparative evaluation of the efficacy of 2,4-Di-tert-pentylphenol (2,4-DTPP) as a polymerization inhibitor. Due to a lack of publicly available, direct comparative experimental data for 2,4-DTPP's performance as a primary polymerization inhibitor, this guide will focus on its role as a chemical intermediate for antioxidants and provide a comparison with other well-documented phenolic and nitroxide-based inhibitors.

Mechanism of Action: Phenolic Inhibitors

Phenolic compounds, including 2,4-DTPP, function as polymerization inhibitors by donating a hydrogen atom from their hydroxyl group to a propagating radical (P•). This reaction terminates the radical, preventing it from adding to another monomer unit and continuing the polymerization chain. The resulting phenoxy radical is resonance-stabilized and generally less reactive, thus inhibiting further polymerization. The efficacy of a phenolic inhibitor is influenced by the steric hindrance around the hydroxyl group and the electronic effects of other substituents on the aromatic ring.

dot

Inhibitor_Evaluation_Workflow cluster_prep Sample Preparation cluster_reaction Polymerization Reaction cluster_analysis Analysis cluster_results Results Styrene Styrene Monomer Mix Mixing Styrene->Mix Initiator Initiator (e.g., BPO) Initiator->Mix Inhibitor Inhibitor (e.g., 2,4-DTPP) Inhibitor->Mix Reactor Controlled Temperature Reactor Mix->Reactor Sampling Periodic Sampling Reactor->Sampling Analysis Analytical Technique (e.g., GC, Dilatometry) Sampling->Analysis Data Data Acquisition (Conversion vs. Time) Analysis->Data Induction Determine Induction Period Data->Induction Rate Calculate Polymerization Rate Data->Rate Inhibitor_Comparison Inhibitors Polymerization Inhibitors Key Characteristics Phenolic Phenolic Inhibitors (e.g., BHT, DTBMP, 2,4-DTPP) - H-atom donors - Require oxygen for optimal performance - Generally good for storage and transport Inhibitors->Phenolic Type Nitroxide Nitroxide Radicals (e.g., TEMPO) - Radical scavengers - Effective in oxygen-free environments - Can be used as process inhibitors Inhibitors->Nitroxide Type Other Other Classes - Amines - Quinones - Specific mechanisms and applications Inhibitors->Other Type

Cross-Validation of Analytical Methods for the Detection of 2,4-Di-tert-pentylphenol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate and reliable quantification of compounds like 2,4-Di-tert-pentylphenol is paramount. This guide provides an objective comparison of two widely used analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the detection of this compound. Supported by experimental data and detailed methodologies, this document also outlines the critical process of cross-validation to ensure consistency and comparability of results between these methods.

Method Performance: A Comparative Analysis

The choice between HPLC and GC-MS for the analysis of this compound depends on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. While both techniques offer high levels of accuracy and precision, they have distinct advantages. HPLC is well-suited for non-volatile or thermally labile compounds, whereas GC-MS provides excellent sensitivity and selectivity for volatile and semi-volatile compounds.[1][2][3]

Below is a summary of typical performance characteristics for the analysis of a closely related compound, 2,4-Di-tert-butylphenol, which can be considered indicative for this compound.

Performance ParameterHigh-Performance Liquid Chromatography (HPLC) with UV DetectionGas Chromatography-Mass Spectrometry (GC-MS)
Linearity (R²) > 0.998> 0.99
Limit of Detection (LOD) 0.006 - 0.05 mg/L (for similar phenols)Low ng/mL range
Limit of Quantitation (LOQ) 1 µg/L (for similar phenols)1 µg/L
Accuracy (% Recovery) 95 - 105%80 - 113%
Precision (%RSD) < 5%Intraday: < 15%, Interday: < 15%
Specificity High (potential for interference from co-eluting impurities)Very High (mass spectral data provides definitive identification)

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of any analytical method.

High-Performance Liquid Chromatography (HPLC) Method

This protocol is a general method for the analysis of phenolic compounds and should be optimized and validated for the specific analysis of this compound.[4][5]

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (e.g., starting with a lower concentration of acetonitrile and gradually increasing). The mobile phase should be adjusted to achieve optimal separation.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of approximately 280 nm.

  • Sample Preparation: Samples are dissolved in the mobile phase, filtered through a 0.45 µm filter, and then injected into the HPLC system.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This method is adapted from a procedure for the simultaneous determination of several phenolic compounds in food samples.[7][8]

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injection: Splitless injection at 250°C.

  • Oven Temperature Program: An initial temperature of 50°C, held for 1 minute, then ramped to 280°C at a rate of 10°C/min, and held for 5 minutes.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning a mass range of m/z 40-500.

  • Sample Preparation: For solid samples, a steam distillation extraction can be employed. For liquid samples, a liquid-liquid extraction with a suitable solvent like n-hexane may be used.[7][8]

Cross-Validation of Analytical Methods

Cross-validation is the process of comparing the results from two different analytical methods to determine if they are comparable.[9] This is a critical step when a new method is introduced, when results from different laboratories need to be compared, or when one method is used to confirm the results of another. The goal is to ensure that the data is reliable and reproducible, regardless of the method used.[9]

A common approach to cross-validation is comparative testing, where the same set of samples is analyzed using both methods, and the results are statistically compared.[10]

Cross-Validation Protocol
  • Define Acceptance Criteria: Before starting the analysis, establish clear acceptance criteria for the comparison. For example, the mean results from the two methods should not differ by more than a certain percentage (e.g., ±15%), and the precision of the measurements should be within an acceptable range.[9]

  • Sample Selection: Select a set of at least 10-12 samples that are representative of the intended application and cover the analytical range of the methods.

  • Analysis: Analyze the selected samples in replicate (e.g., n=3) using both the HPLC and GC-MS methods.

  • Statistical Evaluation: Compare the results obtained from both methods using appropriate statistical tests, such as the t-test for the means and the F-test for the variances.

  • Documentation: Document all aspects of the cross-validation study, including the protocol, raw data, statistical analysis, and a final report summarizing the findings and concluding whether the two methods are comparable.[11]

CrossValidationWorkflow Cross-Validation Workflow for HPLC and GC-MS Methods cluster_planning Planning cluster_execution Execution cluster_evaluation Evaluation cluster_conclusion Conclusion define_protocol Define Cross-Validation Protocol & Acceptance Criteria select_samples Select Representative Samples define_protocol->select_samples hplc_analysis Analyze Samples by HPLC select_samples->hplc_analysis gcms_analysis Analyze Samples by GC-MS select_samples->gcms_analysis compare_data Statistically Compare Data (e.g., t-test, F-test) hplc_analysis->compare_data gcms_analysis->compare_data acceptance_met Acceptance Criteria Met? compare_data->acceptance_met methods_comparable Methods are Comparable acceptance_met->methods_comparable Yes investigate_discrepancies Investigate Discrepancies & Re-evaluate acceptance_met->investigate_discrepancies No

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

References

Biodegradability of 2,4-Di-tert-pentylphenol: A Comparative Analysis with Other Alkylphenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Alkylphenol Biodegradability with Supporting Experimental Data.

The environmental fate of alkylphenols, a class of compounds widely used in industrial and commercial applications, is of significant concern due to their potential for persistence and endocrine-disrupting effects. This guide provides a comparative analysis of the biodegradability of 2,4-Di-tert-pentylphenol against other common alkylphenols, namely nonylphenol and 4-tert-octylphenol. The information presented is based on available experimental data, with a focus on standardized testing protocols to facilitate objective comparison.

Quantitative Biodegradation Data

The following table summarizes the available quantitative data on the ready biodegradability of selected alkylphenols based on Organization for Economic Co-operation and Development (OECD) test guidelines. "Ready biodegradability" is a stringent classification indicating that a substance will undergo rapid and ultimate degradation in an aquatic environment under aerobic conditions.

AlkylphenolOECD Test GuidelineTest Duration (days)Biodegradation (%)Classification
2,4-Di-tert-butylphenol 301C (MITI Test)280Not Readily Biodegradable
Nonylphenol 301B (CO2 Evolution)280 - 26Not Readily Biodegradable
4-tert-Octylphenol 301F (Manometric Respirometry)28< 60Not Readily Biodegradable
p-tert-Butylphenol 301C (MITI Test)2898Readily Biodegradable

Note: Data for this compound is not available in the public domain. The data for the structurally similar 2,4-Di-tert-butylphenol is presented as a surrogate to infer the likely recalcitrance of this compound. The high degree of alkyl branching in both molecules suggests that this compound is also not readily biodegradable.

Experimental Protocols

The data presented in this guide is primarily derived from studies following the OECD 301 series of tests for ready biodegradability. These tests are designed to assess the ultimate biodegradation of chemicals by microorganisms.

OECD Guideline 301: Ready Biodegradability

The OECD 301 guideline encompasses several methods (301A to 301F) that measure the conversion of the test substance to carbon dioxide, the consumption of oxygen, or the removal of dissolved organic carbon.

  • Principle: A small amount of the test substance is dissolved in a mineral medium and inoculated with a mixed population of microorganisms (typically from activated sludge). The test is run for 28 days under aerobic conditions in the dark or diffuse light.

  • Test Conditions:

    • Temperature: 20-25°C

    • pH: 6-9

    • Inoculum: Activated sludge from a sewage treatment plant, or a mixed culture of microorganisms.

    • Test Substance Concentration: Typically 10-20 mg/L.

  • Measurement of Biodegradation:

    • OECD 301B (CO2 Evolution Test): Measures the amount of CO2 produced during the degradation of the test substance.

    • OECD 301C (Modified MITI Test): Measures oxygen consumption.

    • OECD 301F (Manometric Respirometry Test): Measures oxygen consumption in a closed respirometer.

  • Pass Criteria for Ready Biodegradability:

    • For CO2 evolution tests, the percentage of theoretical CO2 production must be at least 60% within a 10-day window after the start of biodegradation.

    • For oxygen consumption tests, the percentage of theoretical oxygen demand (ThOD) must be at least 60% within a 10-day window.

The workflow for a typical OECD 301 biodegradation test is illustrated below.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation (28 days) cluster_analysis Analysis TestSubstance Test Substance (e.g., Alkylphenol) TestVessel Test Vessel (Aerobic, Dark) TestSubstance->TestVessel MineralMedium Mineral Medium MineralMedium->TestVessel Inoculum Inoculum (Activated Sludge) Inoculum->TestVessel Measurement Measurement (e.g., CO2, O2) TestVessel->Measurement Sampling DataAnalysis Data Analysis (% Biodegradation) Measurement->DataAnalysis

General workflow for an OECD 301 ready biodegradability test.

Biodegradation Pathways

The structural characteristics of alkylphenols, particularly the degree and position of branching on the alkyl chain, significantly influence their susceptibility to microbial degradation.

Proposed Biodegradation Pathway for this compound

Due to the lack of specific experimental data for this compound, a hypothetical biodegradation pathway is proposed based on the known degradation of other highly branched alkylphenols, such as 2,6-di-tert-butylphenol. The bulky tert-pentyl groups at the ortho and para positions sterically hinder enzymatic attack, making the molecule highly recalcitrant. Degradation, if it occurs, is likely to be a slow process initiated by oxidation of one of the alkyl chains, followed by ring cleavage.

DTPP_pathway DTPP This compound Oxidation Initial Oxidation (Hydroxylation of alkyl chain) DTPP->Oxidation Slow RingCleavage Aromatic Ring Cleavage Oxidation->RingCleavage Intermediates Formation of Aliphatic Intermediates RingCleavage->Intermediates Mineralization Mineralization (CO2 + H2O) Intermediates->Mineralization

Hypothetical biodegradation pathway for this compound.

Biodegradation Pathway of Nonylphenol

The biodegradation of nonylphenol is complex due to the numerous isomers present in commercial mixtures. The pathway often involves the shortening of the nonyl chain and subsequent cleavage of the aromatic ring. Under aerobic conditions, degradation can proceed via hydroxylation of the aromatic ring or oxidation of the alkyl chain.

NP_pathway NP Nonylphenol Hydroxylation Aromatic Ring Hydroxylation NP->Hydroxylation AlkylOxidation Alkyl Chain Oxidation NP->AlkylOxidation Catechol Catechol Intermediate Hydroxylation->Catechol AlkylOxidation->Catechol RingCleavage Ring Cleavage Catechol->RingCleavage Metabolites Further Degradation of Metabolites RingCleavage->Metabolites Mineralization Mineralization (CO2 + H2O) Metabolites->Mineralization

Generalized aerobic biodegradation pathway for Nonylphenol.

Biodegradation Pathway of 4-tert-Octylphenol

Similar to other branched alkylphenols, the degradation of 4-tert-octylphenol is hindered by the tertiary carbon atom attached to the phenolic ring. The degradation pathway is thought to involve the oxidation of the octyl chain, followed by ring fission.

OP_pathway OP 4-tert-Octylphenol OctylOxidation Oxidation of Octyl Chain OP->OctylOxidation RingHydroxylation Ring Hydroxylation OctylOxidation->RingHydroxylation RingCleavage Ring Cleavage RingHydroxylation->RingCleavage Intermediates Formation of Intermediates RingCleavage->Intermediates Mineralization Mineralization (CO2 + H2O) Intermediates->Mineralization

Proposed aerobic biodegradation pathway for 4-tert-Octylphenol.

Conclusion

Based on the available data and structural activity relationships, this compound is expected to be highly resistant to biodegradation. The presence of two bulky, branched alkyl groups in the ortho and para positions of the phenol ring creates significant steric hindrance, making it a challenging substrate for microbial enzymes. In contrast, while other branched alkylphenols like nonylphenol and 4-tert-octylphenol are also not readily biodegradable, they have been shown to undergo some degree of degradation under certain conditions. The lack of ready biodegradability for these compounds underscores the importance of responsible management and the development of more environmentally benign alternatives. For researchers and professionals in drug development, where the environmental fate of novel compounds is a critical consideration, the data presented here highlights the significant impact of molecular structure on biodegradability.

comparative analysis of the cost-effectiveness of different phenolic antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cost-effectiveness of several common phenolic antioxidants. The objective is to offer a data-driven resource for selecting the most appropriate antioxidant for research and development purposes, considering both biological efficacy and economic viability. This analysis is based on a compilation of publicly available data on bulk chemical pricing and antioxidant activity as determined by common in vitro assays.

Data Presentation: Antioxidant Efficacy and Cost Comparison

The following table summarizes the approximate cost and antioxidant activity of five common phenolic antioxidants: Quercetin, Curcumin, Resveratrol, Gallic Acid, and Catechin. The antioxidant activity is presented as the half-maximal inhibitory concentration (IC50) for the DPPH and ABTS assays, which are common methods for assessing radical scavenging ability. Lower IC50 values indicate higher antioxidant activity.

Phenolic AntioxidantMolecular Weight ( g/mol )Approximate Cost (USD/gram)DPPH IC50 (µg/mL)ABTS IC50 (µg/mL)
Quercetin 302.24~$0.20 - $0.40[1][2][3][4]~5 - 10~2 - 8
Curcumin 368.38~$0.15 - $0.30~10 - 25~5 - 15
Resveratrol 228.24~$0.74 - $1.23[5][6][7][8][9]~25 - 50~10 - 30
Gallic Acid 170.12~$0.44 - $0.85[10][11][12][13]~2 - 5~1 - 5
Catechin 290.27~$0.30 - $0.60~8 - 15~3 - 10

Disclaimer: The approximate costs are derived from various bulk suppliers and are subject to change based on purity, quantity, and market fluctuations. The IC50 values are approximate ranges compiled from various literature sources and can vary based on specific experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below. These protocols are intended to serve as a reference for researchers looking to replicate or adapt these assays for their own studies.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.[14][15][16][17]

Principle: DPPH is a stable free radical that, in its oxidized form, has a deep violet color with an absorption maximum around 517 nm.[14] When it accepts an electron or hydrogen radical from an antioxidant, it becomes the reduced, colorless form. The degree of discoloration is proportional to the scavenging activity of the antioxidant.[14]

Procedure:

  • DPPH Solution Preparation: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should be freshly prepared and protected from light.[14]

  • Sample Preparation: Dissolve the phenolic antioxidant in a suitable solvent (e.g., methanol, ethanol, or DMSO) to create a stock solution. Prepare a series of dilutions from the stock solution.[14]

  • Reaction: In a 96-well microplate, add a specific volume of each sample dilution to the wells. Then, add the DPPH working solution to each well to initiate the reaction. Include a control well containing only the solvent and the DPPH solution.[14]

  • Incubation: Incubate the plate in the dark at room temperature for a specified period, typically 30 minutes.[14]

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.[14]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

  • IC50 Determination: The IC50 value, the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentrations.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another common method for determining the total antioxidant capacity of a sample.[18][19][20]

Principle: ABTS is oxidized to its radical cation (ABTS•+) by a strong oxidizing agent, such as potassium persulfate.[18] The ABTS•+ has a characteristic blue-green color with an absorbance maximum at 734 nm.[18] Antioxidants in the sample reduce the ABTS•+, causing the solution to lose color. The degree of decolorization is proportional to the antioxidant's activity.[18]

Procedure:

  • ABTS•+ Solution Preparation: Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.[18][19]

  • Working Solution Preparation: Before use, dilute the ABTS•+ stock solution with ethanol or a phosphate buffer to an absorbance of approximately 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a series of dilutions of the phenolic antioxidant in a suitable solvent.

  • Reaction: Add a small volume of the diluted sample to a larger volume of the ABTS•+ working solution and mix thoroughly.

  • Incubation: Allow the reaction to proceed for a specific time (e.g., 6 minutes) at room temperature.

  • Measurement: Measure the absorbance at 734 nm.[18]

  • Calculation and IC50 Determination: The percentage of inhibition and the IC50 value are calculated in a similar manner to the DPPH assay.

Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[21][22][23][24]

Principle: At a low pH, antioxidants reduce a ferric-tripyridyltriazine (Fe³⁺-TPZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color with an absorption maximum at 593 nm. The change in absorbance is proportional to the antioxidant's reducing power.[24]

Procedure:

  • FRAP Reagent Preparation: The FRAP reagent is prepared fresh by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and a 20 mM ferric chloride (FeCl₃) solution in a 10:1:1 (v/v/v) ratio.[25] The reagent should be warmed to 37°C before use.[25]

  • Sample Preparation: Prepare dilutions of the antioxidant sample.

  • Reaction: Add a small volume of the sample to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 4-30 minutes).[25]

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the change in absorbance of the sample to a standard curve prepared with a known antioxidant, such as Trolox or ferrous sulfate.

Oxygen Radical Absorbance Capacity (ORAC) Assay

The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from damage by peroxyl radicals.[26][27][28][29][30]

Principle: A fluorescent probe (commonly fluorescein) is mixed with the antioxidant sample. Peroxyl radicals are generated by a radical initiator (such as AAPH), which quench the fluorescence of the probe over time.[26][29][30] The presence of an antioxidant inhibits this quenching until the antioxidant is consumed. The antioxidant capacity is quantified by the area under the fluorescence decay curve.[26]

Procedure:

  • Reagent Preparation: Prepare solutions of the fluorescent probe (e.g., fluorescein), the radical initiator (AAPH), and a standard antioxidant (Trolox).[28]

  • Sample Preparation: Prepare dilutions of the antioxidant sample.

  • Reaction Setup: In a 96-well black microplate, add the sample or standard, followed by the fluorescein solution.[26][28] Incubate the plate at 37°C.[26][28]

  • Initiation and Measurement: Add the AAPH solution to each well to start the reaction.[26] Immediately begin measuring the fluorescence kinetically at an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm, with readings taken every 1-5 minutes for at least 60 minutes.[26][28]

  • Calculation: Calculate the net area under the curve (AUC) for each sample by subtracting the AUC of the blank. The antioxidant capacity is determined by comparing the net AUC of the sample to a standard curve prepared with Trolox.[26]

Cellular Antioxidant Activity (CAA) Assay

The CAA assay provides a more biologically relevant measure of antioxidant activity by assessing it within a cellular context.[31][32][33][34]

Principle: The assay uses a cell-permeable probe, 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which is deacetylated by intracellular esterases to the non-fluorescent DCFH.[31][34] In the presence of reactive oxygen species (ROS) generated by a radical initiator, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[31][34] Antioxidants that can enter the cells will scavenge the ROS, thereby inhibiting the formation of DCF and reducing the fluorescent signal.[34]

Procedure:

  • Cell Culture: Culture adherent cells (e.g., HepG2) in a 96-well black microplate until they are confluent.[31]

  • Loading with Probe and Antioxidant: Wash the cells and then incubate them with a solution containing DCFH-DA and the antioxidant sample.[31]

  • Washing: After incubation, wash the cells to remove the probe and antioxidant from the extracellular medium.[31]

  • Initiation of Oxidative Stress: Add a solution of a radical initiator (e.g., AAPH) to the cells.[25]

  • Measurement: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity over time (e.g., every 5 minutes for 1 hour) at an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.[25][31]

  • Calculation: The antioxidant activity is quantified by calculating the area under the fluorescence versus time curve and comparing the inhibition produced by the sample to that of a standard antioxidant like quercetin.[32]

Mandatory Visualization

Signaling Pathway: Nrf2-ARE Pathway Activation by Phenolic Antioxidants

Many phenolic compounds exert their protective effects not only by direct radical scavenging but also by upregulating the endogenous antioxidant defense system. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[35][36][37][38] Under normal conditions, Nrf2 is kept in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.[38] Phenolic compounds or the oxidative stress they mitigate can induce conformational changes in Keap1, leading to the release of Nrf2.[35] Nrf2 then translocates to the nucleus, binds to the Antioxidant Response Element (ARE) in the promoter regions of various genes, and initiates the transcription of a battery of cytoprotective enzymes, including heme oxygenase-1 (HO-1), and enzymes involved in glutathione synthesis.[35][38]

Nrf2_Pathway ROS Oxidative Stress (e.g., ROS) Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 induces release Phenols Phenolic Antioxidants Phenols->Keap1_Nrf2 induces release Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free dissociation Nucleus Nucleus Nrf2_free->Nucleus translocation ARE ARE (Antioxidant Response Element) Genes Antioxidant Genes (e.g., HO-1, GST) ARE->Genes activates transcription Enzymes Cytoprotective Enzymes Genes->Enzymes translation Cell_Protection Cellular Protection Enzymes->Cell_Protection provides

Caption: Nrf2-ARE signaling pathway activation by phenolic antioxidants.

Experimental Workflow: In Vitro Antioxidant Capacity Assessment

The following diagram illustrates a general workflow for the comparative assessment of the antioxidant capacity of different phenolic compounds using common in vitro assays. This process allows for a systematic and reproducible evaluation of their efficacy.

Experimental_Workflow Start Start: Select Phenolic Antioxidants Preparation Prepare Stock Solutions and Serial Dilutions Start->Preparation Assay_Selection Select In Vitro Assays Preparation->Assay_Selection DPPH DPPH Assay Assay_Selection->DPPH ABTS ABTS Assay Assay_Selection->ABTS FRAP FRAP Assay Assay_Selection->FRAP ORAC ORAC Assay Assay_Selection->ORAC Incubation Reaction and Incubation DPPH->Incubation ABTS->Incubation FRAP->Incubation ORAC->Incubation Measurement Spectrophotometric or Fluorometric Measurement Incubation->Measurement Data_Analysis Data Analysis: Calculate % Inhibition and IC50 Measurement->Data_Analysis Comparison Compare Cost-Effectiveness Data_Analysis->Comparison

Caption: General workflow for comparing in vitro antioxidant activity.

References

Safety Operating Guide

Safe Handling and Disposal of 2,4-Di-tert-pentylphenol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety protocols and logistical information for researchers, scientists, and drug development professionals handling 2,4-Di-tert-pentylphenol (CAS No. 120-95-6). Adherence to these guidelines is critical for ensuring personal safety and environmental protection.

Hazard Identification and Summary

This compound is a chemical compound that presents several hazards. It is harmful if swallowed, causes skin and eye irritation, and may lead to irritation of the respiratory and digestive tracts.[1][2] Some safety data indicates it can cause severe skin burns and eye damage.[3] Furthermore, this substance is recognized as being toxic to aquatic life with long-lasting effects.[3]

Key Hazards:

  • Oral Toxicity: Harmful if swallowed.[1][2][3]

  • Skin Corrosion/Irritation: Causes skin irritation; some data suggests it causes severe burns.[1][3]

  • Eye Damage/Irritation: Causes eye irritation, with potential for severe damage.[1][3]

  • Respiratory Irritation: May cause irritation to the respiratory tract.[1]

  • Environmental Hazard: Toxic to aquatic life with long-term effects.[3]

Chemical and Physical Properties

A summary of the key quantitative data for this compound is provided below.

PropertyValueSource
Physical State Solid[1]
Appearance Yellow Solid[1]
Molecular Formula C₁₆H₂₆O[1]
Molecular Weight 234.38 g/mol [1][4]
Melting Point 25 °C (77 °F)[1]
Flash Point 143 °C (289.4 °F)[1]
Specific Gravity 0.930 g/cm³[1]
Water Solubility 0.015 g/L at 20 °C[3]
Toxicity Data
EndpointSpeciesValueClassificationSource
Acute Oral LD50 Rat>300 - 2,000 mg/kgHarmful if swallowed[3]
Acute Dermal LD50 Rat>2,000 mg/kgNot Classified[3]
NFPA 704 RatingValueHazard
Health 2Can cause temporary incapacitation or residual injury.
Flammability 1Must be preheated before ignition can occur.
Instability 0Normally stable, even under fire exposure conditions.
Source:[1]

Operational Plans: PPE and Handling

Proper personal protective equipment (PPE) and handling procedures are mandatory to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is the first line of defense. The following workflow outlines the decision-making process for equipping personnel handling this chemical.

PPE_Selection_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Requirements cluster_action Execution start Start: Handling This compound task_assessment Evaluate the specific task: - Weighing solid - Making solutions - Heating start->task_assessment engineering Engineering Controls: Work in a well-ventilated area. Use a chemical fume hood for procedures generating dust or aerosols. task_assessment->engineering eye_face Eye/Face Protection: - Chemical safety goggles (EN166) - Use face shield for splash risk engineering->eye_face skin Skin Protection: - Chemical-resistant gloves - Lab coat or protective clothing eye_face->skin respiratory Respiratory Protection: Required if ventilation is inadequate or dust/aerosols are generated. (Follow OSHA 29 CFR 1910.134) skin->respiratory proceed Proceed with Work Safely respiratory->proceed

Caption: PPE selection workflow for this compound.

Detailed PPE Specifications:

  • Eye and Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles that comply with OSHA's 29 CFR 1910.133 or European Standard EN166.[1][2] A face shield should be used if there is a risk of splashing.

  • Skin Protection: Wear appropriate protective gloves and clothing to prevent skin exposure.[1][2] Contaminated clothing must be removed and washed before reuse.[1] Always inspect gloves prior to use and use a proper removal technique to avoid skin contact.

  • Respiratory Protection: A respiratory protection program meeting OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions, such as dust generation or inadequate ventilation, warrant respirator use.[1][2]

Safe Handling and Storage Protocol
  • Handling:

    • Always work in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[1]

    • Minimize dust generation and accumulation.[1][2]

    • Avoid all contact with eyes, skin, and clothing.[1]

    • Keep the container tightly closed when not in use.[1]

    • Wash hands and face thoroughly after handling the substance.[1]

    • Do not eat, drink, or smoke in work areas.[5]

  • Storage:

    • Store in a tightly closed container.[1]

    • Keep in a cool, dry, and well-ventilated area.[1][3]

    • Store away from incompatible substances, particularly strong oxidizing agents.[1][3]

Logistical Plans: Spills and Disposal

A clear plan for accidental spills and routine disposal is essential for safety and regulatory compliance.

Accidental Spill Response
  • Evacuate: Evacuate non-essential personnel from the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Prevent the spill from spreading and avoid runoff into storm sewers or waterways.[1]

  • Clean-up: For solid spills, carefully sweep or vacuum the material and place it into a suitable, labeled container for disposal.[1] Avoid generating dust.

  • Decontaminate: Clean the affected area thoroughly.

  • PPE: Use proper personal protective equipment as outlined in Section 3 throughout the clean-up process.[1]

Waste Disposal Plan

The disposal of this compound and its containers must be handled as hazardous waste. Follow local, state, and federal regulations.

Disposal_Workflow start Waste Generated (Excess chemical, contaminated labware, used PPE) segregate Segregate Waste: Do not mix with other waste streams. start->segregate contain Place in a suitable, sealed, and compatible container. segregate->contain label_waste Label Container Clearly: - 'Hazardous Waste' - Chemical Name: this compound - Associated Hazards (e.g., Corrosive, Environmental Hazard) contain->label_waste store Store in a designated, secure hazardous waste accumulation area. label_waste->store dispose Arrange for collection by an approved waste disposal company. store->dispose end Disposal Complete dispose->end

Caption: Step-by-step waste disposal workflow.

Key Disposal Principles:

  • Dispose of contents and containers at an approved waste disposal plant.[3][6]

  • Waste must be disposed of in accordance with all national and local regulations.

  • Whenever possible, leave the chemical in its original container.

  • Handle uncleaned or empty containers as you would the product itself.

References

×

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.